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  • Product: Benzyl 1-indolinecarboxylate
  • CAS: 132431-12-0

Core Science & Biosynthesis

Foundational

Benzyl 1-Indolinecarboxylate: Structural Dynamics, Physicochemical Properties, and Applications in Advanced Organic Synthesis

Executive Summary In modern medicinal chemistry and advanced organic synthesis, the strategic protection and functionalization of bicyclic heterocycles are paramount. Benzyl 1-indolinecarboxylate (commonly referred to as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and advanced organic synthesis, the strategic protection and functionalization of bicyclic heterocycles are paramount. Benzyl 1-indolinecarboxylate (commonly referred to as N-Cbz-indoline) serves as a privileged scaffold. By masking the nucleophilic secondary amine of the indoline core with a carboxybenzyl (Cbz) group, chemists not only prevent unwanted oxidative degradation but also install a powerful Lewis basic directing group. This technical guide explores the physicochemical profile of Benzyl 1-indolinecarboxylate, its critical role in transition-metal catalysis, its application in Targeted Protein Degradation (PROTACs), and field-proven experimental protocols for its utilization.

Chemical Identification & Physicochemical Profile

The utility of Benzyl 1-indolinecarboxylate stems from its structural balance. The indoline core provides a rigid, planar framework ideal for interacting with biological targets, while the Cbz group modulates the electronic density of the nitrogen atom. This electronic deactivation prevents premature oxidation to indole, while the steric bulk of the benzyl group provides spatial control during downstream functionalization.

To aid in pharmacokinetic modeling and reaction planning, the quantitative physicochemical properties of Benzyl 1-indolinecarboxylate are summarized below.

Table 1: Physicochemical and Structural Properties
PropertyValue
Chemical Name Benzyl 1-indolinecarboxylate
Common Synonyms N-Cbz-indoline, Benzyl indoline-1-carboxylate
CAS Registry Number 132431-12-0[1]
Molecular Formula C₁₆H₁₅NO₂
Molecular Weight 253.30 g/mol
Topological Polar Surface Area (TPSA) 29.54 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Carbamate Oxygens)
Rotatable Bonds 3
Fraction Csp3 ~0.43

Note: The calculated TPSA of 29.54 Ų makes derivatives of this core highly favorable for cellular permeability, adhering strictly to Lipinski’s Rule of Five for oral bioavailability.

Advanced Applications in Drug Development & Catalysis

Targeted Protein Degradation (PROTACs)

In the rapidly expanding field of PROTACs, Benzyl 1-indolinecarboxylate is a critical building block. It is frequently utilized in the synthesis of bifunctional degraders targeting the SWI/SNF chromatin remodeling complex, specifically SMARCA2 degraders [2]. Furthermore, functionalized derivatives of this core are employed to synthesize bicyclic-substituted glutarimide cereblon binders [3]. The causality behind choosing a Cbz protecting group in PROTAC synthesis lies in its orthogonal deprotection profile; it can be smoothly removed via hydrogenolysis (Pd/C, H₂) without disturbing acid-sensitive or base-sensitive linkers elsewhere in the degrader molecule.

Transition-Metal Catalyzed C-H Functionalization

The Cbz group is not merely a passive protecting group; it is an active participant in catalysis. In Iridium(III)-catalyzed direct C-7 amination , the carbonyl oxygen of the Cbz group acts as a directing group, coordinating to the Ir(III) center and bringing the catalyst into extreme proximity with the C-7 C-H bond of the indoline ring[4]. This proximity effect dramatically lowers the activation energy for C-H cleavage, ensuring absolute regioselectivity when reacting with organic azides.

Palladium-Catalyzed Deacylative Alkylations

Beyond amination, N-acyl indolines and oxindoles participate in Pd(0)-catalyzed chemoselective deacylative alkylations (DaA) . This methodology allows for the highly efficient construction of C3-quaternary stereocenters, a notoriously difficult structural motif to synthesize, by utilizing the N-acyl group as a leaving group during the catalytic cycle[5].

Logical Workflows & Mechanistic Pathways

The following diagrams illustrate the logical flow of N-Cbz-indoline in both transition-metal catalysis and PROTAC drug development.

G N1 Benzyl 1-indolinecarboxylate (N-Cbz-Indoline) N2 Ir(III) Catalyst Coordination (Cbz Carbonyl Directing Group) N1->N2 + [Cp*IrCl2]2 / AgNTf2 N3 C-H Activation at C-7 Position (Iridacycle Formation) N2->N3 Base / Heat N4 Organic Azide Insertion (Nitrene Intermediate) N3->N4 + R-N3 N5 Protonation & Catalyst Release N4->N5 N2 Extrusion N5->N2 Catalyst Recycling N6 C-7 Aminated N-Cbz-Indoline N5->N6 Product Formation

Logical workflow of the Iridium(III)-catalyzed C-7 amination of N-Cbz-indoline.

PROTAC_Workflow S1 N-Cbz-Indoline Core S2 Regioselective Functionalization S1->S2 S3 Cross-Coupling with Linker S2->S3 S4 Cbz Deprotection (Pd/C, H2) S3->S4 S5 E3 Ligase Ligand Conjugation S4->S5 S6 Targeted Protein Degrader S5->S6

General workflow for incorporating N-Cbz-indoline into targeted protein degraders.

Field-Proven Experimental Methodologies

As a self-validating system, the following protocols are designed with built-in analytical checkpoints to ensure reaction fidelity.

Protocol A: Synthesis of Benzyl 1-indolinecarboxylate

Objective: To install the Cbz protecting group onto the indoline core. Causality: Triethylamine (Et₃N) is utilized as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction. Without this, the starting indoline would protonate, rendering it non-nucleophilic and halting the reaction. Cooling to 0 °C suppresses exothermic side reactions and prevents the degradation of the electrophile.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve indoline (10.0 mmol, 1.0 equiv) in anhydrous Dichloromethane (DCM, 50 mL) to achieve a 0.2 M concentration.

  • Base Addition: Add Et₃N (15.0 mmol, 1.5 equiv) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Dropwise add benzyl chloroformate (Cbz-Cl, 12.0 mmol, 1.2 equiv) over 15 minutes to maintain internal temperature control.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/EtOAc 8:2). The reaction is complete when the starting indoline spot (lower Rf, stains with ninhydrin) completely disappears, replaced by a new, strongly UV-active spot at a higher Rf (~0.6).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes/EtOAc) to afford the title compound.

Protocol B: Iridium(III)-Catalyzed C-7 Amination of N-Cbz-Indoline

Objective: Regioselective introduction of an azide-derived amine at the C-7 position. Causality: The combination of [Cp*IrCl₂]₂ and AgNTf₂ generates a highly electrophilic, cationic Ir(III) active species in situ. The Cbz group directs this active species precisely to the C-7 position, preventing random functionalization across the aromatic ring[4].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Benzyl 1-indolinecarboxylate (0.2 mmol, 1.0 equiv), the desired organic azide (0.24 mmol, 1.2 equiv),[Cp*IrCl₂]₂ (2.5 mol %), and AgNTf₂ (10 mol %).

  • Solvent Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous 1,2-dichloroethane (DCE, 2.0 mL) via syringe.

  • Reaction: Seal the tube and stir the mixture at room temperature (or up to 60 °C depending on the steric bulk of the azide) for 12 hours.

  • Self-Validation (Visual & LC-MS): The reaction mixture will transition from a pale yellow to a deep, dark brown solution, visually indicating the formation and turnover of the active iridacycle intermediate. Confirm the consumption of starting material via LC-MS.

  • Workup & Purification: Dilute the mixture with EtOAc (5 mL) and filter through a short pad of Celite to remove the iridium and silver residues. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography to isolate the C-7 aminated product.

References

  • Source: Google Patents (WO2023244764A1)
  • Source: Google Patents (WO2023239750A1)
  • Title: Pd(0)-Catalyzed Chemoselective Deacylative Alkylations (DaA) of N-Acyl 2-Oxindoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Iridium(III)-Catalyzed Direct C‑7 Amination of Indolines with Organic Azides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Benzyl 1-indolinecarboxylate (CAS 132431-12-0) Catalog Source: Rovathin Chemical URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of Benzyl 1-Indolinecarboxylate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for benzyl 1-indolinecarboxylate, a heterocyclic compound utilized in various research and development applications,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for benzyl 1-indolinecarboxylate, a heterocyclic compound utilized in various research and development applications, particularly in the synthesis of novel chemical entities for drug discovery. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates critical safety information from structurally similar indole and indoline derivatives, as well as its potential precursors, to establish a robust framework for its safe handling, storage, and disposal. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are central to this guide, ensuring that the provided protocols are scientifically sound and validated by established laboratory practices.

Chemical Identity and Hazard Analysis

Benzyl 1-indolinecarboxylate, with the molecular formula C₁₆H₁₅NO₂, is a carboxylated derivative of indoline. Its structure consists of a 2,3-dihydro-1H-indole core with a benzyl carboxylate group attached to the nitrogen atom.

Synonyms: Benzyl 2,3-dihydro-1H-indole-1-carboxylate

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled[2][3].

  • Skin Irritation: Likely to cause skin irritation[1][2].

  • Eye Irritation: Expected to cause serious eye irritation[1][2].

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols[1].

It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.

Prudent Laboratory Practices and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with research chemicals of unknown toxicity. The following engineering controls and PPE are mandatory to minimize exposure.

Engineering Controls

All manipulations of solid or solutions of benzyl 1-indolinecarboxylate should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. The fume hood should have a tested and adequate face velocity.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the cornerstone of safe handling.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and potential absorption. Gloves should be inspected before use and changed frequently.
Body Protection A flame-resistant laboratory coat.Protects against splashes and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Recommended when handling large quantities or when engineering controls are insufficient.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.

General Handling
  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.

  • Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood.

  • Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.

  • Temperature: Store in a cool, dry place, away from direct sunlight and heat sources. For long-term storage, refrigeration may be recommended, depending on the compound's stability.

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.

Experimental Workflow: A Step-by-Step Guide to Safe Manipulation

The following protocol outlines a typical laboratory workflow for handling benzyl 1-indolinecarboxylate, integrating key safety checkpoints.

Weighing and Solution Preparation
  • Preparation: Don the appropriate PPE as outlined in the table above. Ensure the chemical fume hood is operational.

  • Weighing: Carefully weigh the desired amount of benzyl 1-indolinecarboxylate on a tared weigh boat inside the fume hood.

  • Transfer: Gently transfer the solid to a suitable reaction vessel.

  • Dissolution: Add the desired solvent to the vessel and stir until the solid is fully dissolved.

Reaction Setup and Monitoring
  • Assembly: Assemble the reaction apparatus within the fume hood.

  • Reagent Addition: Add other reagents to the reaction mixture as required by the experimental protocol.

  • Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

Work-up and Purification
  • Quenching: Once the reaction is complete, quench the reaction mixture according to the established protocol.

  • Extraction: If required, perform liquid-liquid extraction to isolate the product.

  • Purification: Purify the crude product using techniques such as column chromatography or recrystallization.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_purification Purification prep_ppe Don PPE prep_fumehood Verify Fume Hood prep_ppe->prep_fumehood weigh Weigh Compound prep_fumehood->weigh transfer Transfer to Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve setup Assemble Apparatus dissolve->setup add_reagents Add Reagents setup->add_reagents monitor Monitor Progress add_reagents->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product extract->purify spill_response spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate contain Contain Spill ventilate->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: A clear, step-by-step spill response procedure.

Disposal Considerations

All waste materials contaminated with benzyl 1-indolinecarboxylate should be treated as hazardous waste.

  • Waste Collection: Collect all waste, including empty containers, contaminated absorbents, and disposable PPE, in clearly labeled, sealed containers.

  • Disposal: Dispose of hazardous waste through a licensed and certified waste disposal company, in accordance with local, state, and federal regulations.

Conclusion

While a dedicated Safety Data Sheet for benzyl 1-indolinecarboxylate is not currently available, a thorough risk assessment based on the known hazards of structurally related compounds provides a solid foundation for its safe handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and following the detailed protocols outlined in this guide, researchers can minimize their risk of exposure and maintain a safe working environment. The continuous pursuit of knowledge and a steadfast commitment to safety are the cornerstones of responsible scientific advancement.

References

  • NextSDS. (n.d.). benzyl 1H-indole-5-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • Pharmco Products, Inc. (2014, June 2). MATERIAL SAFETY DATA SHEET: Benzyl Alcohol. Retrieved from [Link]

Sources

Foundational

Whitepaper: Benzyl 1-Indolinecarboxylate in Advanced Organic Synthesis and Drug Discovery

Executive Summary As a Senior Application Scientist, the selection of an appropriate molecular scaffold and protecting group strategy is foundational to the success of any complex synthetic campaign. Benzyl 1-indolinecar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, the selection of an appropriate molecular scaffold and protecting group strategy is foundational to the success of any complex synthetic campaign. Benzyl 1-indolinecarboxylate (also known as N-Cbz-indoline) is a highly versatile building block. Far from being a mere inert protected amine, the N-carboxybenzyl (Cbz) moiety actively modulates the electronic properties of the indoline core, serves as a directing group for transition-metal catalysis, and provides orthogonal deprotection pathways critical in multi-step alkaloid and PROTAC synthesis[1].

Physicochemical Profiling and Analytical Data

Understanding the baseline physicochemical properties of Benzyl 1-indolinecarboxylate is critical for reaction design, stoichiometric precision, and downstream purification.

Table 1: Physicochemical Properties of Benzyl 1-indolinecarboxylate

PropertyValueScientific Causality / Practical Significance
Molecular Formula C16H15NO2Defines the exact atomic composition for mass spectrometry and stoichiometric calculations.
Molecular Weight 253.30 g/mol Essential for precise molar equivalent calculations during catalytic screening (2)[2].
Physical State Viscous oil to low-melting solidThe bulky, flexible Cbz group disrupts crystalline packing compared to rigidified analogs. Typically requires silica gel chromatography for isolation[3].
Melting Point Variable (often < 50 °C)Unsubstituted N-Cbz indolines often present as oils or low-melting solids. Highly substituted derivatives (e.g., rigidified oxoindolines) exhibit higher melting points, such as 164-166 °C (4)[4].
Solubility Soluble in DCM, EtOAc, THFHigh lipophilicity ensures complete dissolution in standard organic solvents, facilitating homogeneous transition-metal catalysis.

Mechanistic Utility in Advanced Synthesis

The strategic value of Benzyl 1-indolinecarboxylate extends beyond simple amine protection. The carbamate functional group actively participates in several advanced synthetic methodologies:

  • Regioselective C-H Activation: The carbonyl oxygen of the Cbz group acts as a potent Lewis basic directing group. In Iridium(III)-catalyzed amination, the N-Cbz group coordinates with the Ir-center, directing the active catalyst exclusively to the C-7 position of the indoline core. This enables the direct, regioselective installation of azide-derived amines under mild conditions (1)[1].

  • Deacylative Alkylation (DaA): N-acyl and N-alkoxycarbonyl indolines/oxindoles are critical substrates in Pd(0)-catalyzed chemoselective deacylative alkylations. The Cbz group can act as a leaving group/modulator during the formation of complex C3-quaternary stereocenters, a mandatory structural motif in the total synthesis of pyrrolidino[2,3-b]indoline alkaloids like (±)-esermethole (5)[5].

  • Targeted Protein Degradation (PROTACs): In modern drug discovery, indoline-1-carboxylates are deployed as rigidified linkers and targeting ligand precursors. Recent patent literature highlights their use in synthesizing Cereblon (CRBN) binders and SMARCA2 degraders, where the indoline core provides optimal vector geometry for E3 ligase recruitment (6)[6].

Experimental Methodology: Synthesis and Validation

To ensure high fidelity and reproducibility, the following self-validating protocol details the synthesis of Benzyl 1-indolinecarboxylate from indoline. Every step is designed with a specific mechanistic purpose to maximize yield and purity.

Protocol: N-Protection of Indoline via Nucleophilic Acyl Substitution

  • Initiation & Temperature Control: Dissolve indoline (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M). Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: The reaction between indoline and benzyl chloroformate is highly exothermic. Cooling suppresses the formation of undesired bis-acylated byproducts and prevents solvent boil-off.

  • Base Addition: Add triethylamine (Et3N, 1.5 equiv) dropwise to the cooled solution.

    • Causality: Et3N serves as a non-nucleophilic base to scavenge the HCl generated during the reaction. This prevents the protonation of the indoline nitrogen, which would otherwise deactivate the nucleophile and stall the reaction.

  • Electrophile Introduction: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature (25 °C) and stir for 4-6 hours.

    • Causality: Dropwise addition ensures the electrophile is the limiting reagent locally, preventing runaway kinetics. Warming to room temperature drives the reaction to thermodynamic completion.

  • Aqueous Workup & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM, wash the organic layer with 1M HCl, and dry over anhydrous Na2SO4. Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc).

    • Causality: The sequential basic and acidic washes act as a self-validating purification system, systematically stripping away unreacted starting materials and byproducts based on their pKa, yielding the target compound as a high-purity viscous oil/low-melting solid[2].

Visualizing the Synthetic Workflow

The following diagram maps the logical flow from raw materials to the isolated Benzyl 1-indolinecarboxylate, and its subsequent divergence into advanced synthetic applications.

SynthesisWorkflow Indoline Indoline Core (Nucleophile) Reaction Nucleophilic Acyl Substitution (0°C to 25°C, Solvent: CH2Cl2) Indoline->Reaction Reagents Benzyl Chloroformate (Cbz-Cl) + Triethylamine (Base) Reagents->Reaction Product Benzyl 1-indolinecarboxylate Target Scaffold Reaction->Product Aqueous Workup & Purification App1 Ir(III)-Catalyzed C-7 Amination (Cbz as Directing Group) Product->App1 Regioselective C-H Activation App2 Pd(0)-Catalyzed Deacylative Alkylation (C3-Quaternary Center Formation) Product->App2 Chemoselective C-C Coupling App3 Targeted Protein Degradation (PROTAC/Degron Linker) Product->App3 Scaffold Derivatization

Figure 1: Synthesis workflow and downstream applications of Benzyl 1-indolinecarboxylate.

References

  • Benzyl indoline-1-carboxyl
  • Pd(0)-Catalyzed Chemoselective Deacylative Alkylations (DaA)
  • Iridium(III)-Catalyzed Direct C‑7 Amination of Indolines with Organic Azides | Journal of Organic Chemistry / IBS |
  • Bicyclic-substituted glutarimide cereblon binders (WO2023239750A1)
  • Direct Organocatalytic Transfer Hydrogenation and CH Oxid

Sources

Exploratory

Benzyl 1-Indolinecarboxylate (N-Cbz-Indoline) Derivatives: Mechanistic Insights, Synthetic Utility, and Applications in Drug Discovery

Executive Summary Benzyl 1-indolinecarboxylate, commonly referred to as N-Cbz-indoline, is a privileged nitrogen-containing heterocycle that serves as a critical linchpin in both industrial pharmaceutical manufacturing a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl 1-indolinecarboxylate, commonly referred to as N-Cbz-indoline, is a privileged nitrogen-containing heterocycle that serves as a critical linchpin in both industrial pharmaceutical manufacturing and advanced synthetic methodology. The benzyloxycarbonyl (Cbz) group is traditionally viewed as a robust protecting group; however, in the context of the indoline core, it performs a dual function. It provides essential steric and electronic stabilization during the multi-step synthesis of complex spirocyclic drugs—most notably the growth hormone secretagogue MK-0677 (Ibutamoren)—and acts as a highly effective, removable coordinating directing group in transition-metal-catalyzed C-H functionalization.

This technical guide synthesizes the mechanistic causality behind the use of N-Cbz-indoline, detailing its industrial scale-up protocols, its role in modern catalytic cycles, and the self-validating experimental workflows that define its utility.

Structural and Electronic Profiling

The indoline core is inherently electron-rich and susceptible to unselective electrophilic aromatic substitution and oxidative degradation. The installation of the Cbz group at the N-1 position fundamentally alters the molecule's reactivity profile:

  • Electronic Modulation: The carbamate moiety delocalizes the lone pair of the indoline nitrogen, reducing the electron density of the aromatic ring. This prevents unwanted side reactions during harsh reductive or oxidative sequences.

  • Directing Group Capability: The carbonyl oxygen of the Cbz group possesses Lewis basicity. In the presence of transition metals (e.g., Ir, Pd), it acts as a weak but geometrically precise coordinating ligand, directing the metal center to the sterically hindered C-7 position for regioselective C-H activation.

  • Orthogonal Cleavage: The Cbz group can be cleanly cleaved via hydrogenolysis (Pd/C, H₂) or strongly acidic conditions (HBr/AcOH), leaving other sensitive functional groups (like Boc or acetyl) intact.

Industrial Application: Synthesis of Growth Hormone Secretagogues

N-Cbz-indoline derivatives are the foundational building blocks in the synthesis of non-peptidal growth hormone secretagogues [1]. These compounds, such as MK-0677, mimic the endogenous ligand ghrelin, binding to the GHSR1a receptor to stimulate the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) without disrupting cortisol levels.

G MK MK-0677 (Spiroindoline Core) GHSR GHSR1a Receptor (Pituitary/Hypothalamus) MK->GHSR Agonism Gq Gq/11 Protein GHSR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Cleavage of PIP2 Ca Intracellular Ca2+ Release IP3->Ca GH Growth Hormone (GH) Secretion Ca->GH Exocytosis IGF1 IGF-1 Production (Liver) GH->IGF1 Systemic Circulation

Figure 1: Mechanism of action of MK-0677 (derived from Cbz-indoline) on the GHSR1a signaling pathway.

The Role of Cbz in Spiroindoline Assembly

In the commercial synthesis of MK-0677, the spiroindoline core is constructed via a Fischer indole-type cyclization followed by reduction. The Cbz protecting group is strictly required because it allows the indolenine intermediate to survive the NaBH₄ reduction step. According to process chemistry patents, the reduction of the indolenine to the CBZ-indoline intermediate is highly efficient, with the reaction endpoint visually indicated by a color shift from green to orange [2].

Following the formation of the CBZ-spiroindoline, the Cbz group is removed via catalytic hydrogenation. The resulting free amine is then coupled with N-BOC-O-benzyl-D-serine. A critical process optimization in this workflow was the replacement of the prohibitively expensive coupling agent EDC with DCC, which eliminated product "gumming" and drastically reduced costs while achieving >99.5% purity [3].

Advanced Methodology: C-H Functionalization & Catalysis

Iridium(III)-Catalyzed Regioselective C-7 Amination

Functionalizing the C-7 position of indolines is notoriously difficult due to the electronic preference for the C-5 position. However, utilizing the N-Cbz group as a directing group enables exclusive C-7 amination via Iridium(III) catalysis [4]. The Ir(III) catalyst coordinates to the Cbz carbonyl, facilitating a regioselective C-H cleavage to form a 5-membered iridacycle. Subsequent insertion of an organic azide and reductive elimination yields the C-7 aminated product at room temperature.

G Substrate N-Cbz-Indoline Coord Ir(III) Coordination (Cbz Carbonyl) Substrate->Coord CH_Act Regioselective C-7 C-H Cleavage Coord->CH_Act Iridacycle 5-Membered Iridacycle Intermediate CH_Act->Iridacycle Azide Organic Azide Insertion Iridacycle->Azide Product C-7 Aminated N-Cbz-Indoline Azide->Product Reductive Elimination

Figure 2: Catalytic cycle of Ir(III)-catalyzed regioselective C-7 amination utilizing the N-Cbz directing group.

Pd(0)-Catalyzed Chemoselective Deacylative Alkylation

N-Cbz protected 2-oxindoles are also leveraged in Pd(0)-catalyzed chemoselective deacylative alkylations (DaA). In this methodology, the Cbz group acts as an activating leaving group. The reaction with allyl or benzyl alcohols in the presence of Pd(PPh₃)₄ generates a C3-quaternary center. This elegant strategy has been successfully applied to the total synthesis of naturally occurring pyrrolidino[2,3-b]indoline alkaloids, such as (±)-deoxyeseroline and (±)-esermethole [5].

Quantitative Data & Comparative Analysis

Table 1: Process Optimization for MK-0677 Spiroindoline Coupling [3]
Coupling AgentCost (Historical)Reaction ByproductsFinal Product PurityProcess Viability
EDC ~$1100 / kgSoluble urea derivatives"Gumming" observedLow (Scale-up prohibitive)
DCC + HOBt ~$40 / kgInsoluble DCU (filterable)>99.5% (Crystalline)High (Commercial Route)
Table 2: Directing Group Efficacy in Ir(III)-Catalyzed C-7 Amination [4]
N-Protecting GroupCoordination StrengthReaction TempC-7 Amination YieldDeprotection Conditions
Acetyl (-Ac) StrongRoom Temp>90%Harsh (Strong base/heat)
Boc (-Boc) ModerateRoom Temp85-88%Mild (TFA or HCl)
Cbz (-Cbz) ModerateRoom Temp87-92% Orthogonal (H₂/Pd-C)

Note: While Acetyl provides excellent yields, the orthogonal and mild deprotection conditions of Cbz make it vastly superior for late-stage functionalization in complex drug synthesis.

Experimental Protocols (Self-Validating Systems)

Protocol A: Industrial Isolation of CBZ-Spiroindoline Intermediate

Causality: This protocol utilizes thermodynamic control and solvent switching to drive the crystallization of the CBZ-indoline intermediate, ensuring the removal of residual unreacted indolenine and inorganic salts [2].

  • Concentration & Solvent Switch: Vacuum concentrate the combined organic phases (containing the crude CBZ-indoline) at 10 mbar at <25°C until near dryness. Slowly bleed in 30 L of isopropyl acetate (IPAC) and reconcentrate to 14 L at 200 mbar at 50–60°C to ensure <6 mol% residual toluene.

  • Seeding & Crystallization: Cool the solution to 68°C and seed with 4 g of pure crystalline CBZ-indoline.

  • Controlled Cooling: Allow the solution to gradually cool to 26°C over 6 hours. Age the mixture for 9 hours at 20–26°C to maximize crystal growth and purity.

  • Isolation: Cool the slurry to 2°C over 1 hour and age for 1 hour. Isolate the product via filtration.

  • Washing & Drying: Wash the filter cake with 5°C IPAC (2 × 2 L) and 5°C MTBE (2 × 2 L). Dry in a vacuum oven at 30°C under a nitrogen bleed.

    • Validation: HPLC analysis should indicate ≥99.5 area % purity.

Protocol B: Ir(III)-Catalyzed C-7 Amination of N-Cbz-Indoline

Causality: The Ir(III) catalyst requires the Cbz carbonyl for proximity-driven oxidative addition into the C-7 C-H bond. Running the reaction at room temperature prevents the degradation of the organic azide [4].

  • Preparation: In a dry Schlenk tube under an argon atmosphere, combine N-Cbz-indoline (1.0 equiv), the organic azide (1.2 equiv), and the Ir(III) catalyst ([IrCp*Cl₂]₂, 2.5 mol %).

  • Solvent Addition: Add anhydrous solvent (e.g., DCE or MeOH depending on substrate solubility) to achieve a 0.1 M concentration.

  • Catalytic Cycle: Add AgNTf₂ (10 mol %) to abstract the chloride ligands from the Ir precatalyst, generating the active cationic Ir(III) species.

  • Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor the consumption of the N-Cbz-indoline via TLC or LC-MS.

  • Workup: Quench the reaction with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel column chromatography.

References

  • Process for the preparation of a growth hormone secretagogue. US Patent US5723616A.
  • Process for the preparation of spiroindolines. WO Patent WO1996033189A1.
  • Process for the preparation of a growth hormone secretagogue. EP Patent EP0863900A1.
  • Iridium(III)-Catalyzed Direct C‑7 Amination of Indolines with Organic Azides. Institute for Basic Science (IBS) / J. Org. Chem.
  • Pd(0)-Catalyzed Chemoselective Deacylative Alkylations (DaA) of N-Acyl 2-Oxindoles: Total Syntheses of Pyrrolidino[2,3-b]indoline Alkaloids. The Journal of Organic Chemistry - ACS Publications.
Foundational

Preclinical In Vitro Toxicity Profiling of Benzyl 1-Indolinecarboxylate in Drug Discovery

Executive Summary & Chemical Context Benzyl 1-indolinecarboxylate (often referred to as Cbz-indoline) is a critical synthetic intermediate widely utilized in the development of advanced therapeutics, most notably in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Benzyl 1-indolinecarboxylate (often referred to as Cbz-indoline) is a critical synthetic intermediate widely utilized in the development of advanced therapeutics, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs) such as cereblon binders[1] and SMARCA2 degraders[2].

While the compound is primarily a building block, understanding its isolated in vitro toxicity profile is a mandatory step in preclinical de-risking. The indoline core, coupled with the lipophilic carboxybenzyl (Cbz) protecting group, presents specific toxicological liabilities. Indoline derivatives are known to exhibit variable cytotoxicity across human cell lines, often driven by mitochondrial stress, calcium flux alterations, and cell cycle checkpoint interference[3]. This whitepaper provides a highly technical, self-validating framework for assessing the in vitro toxicity of benzyl 1-indolinecarboxylate and its structural analogs.

Mechanistic Rationale of Indoline Toxicity

As an Application Scientist, I approach the toxicity of Cbz-indoline by dissecting its pharmacophore. The lipophilic Cbz group enhances cellular permeability, which can inadvertently lead to non-specific membrane partitioning and basal toxicity in normal dividing cells.

Mechanistically, indoline scaffolds have been shown to induce cellular apoptosis through multiple intersecting pathways. Research indicates that indoline derivatives can inhibit Cyclin-Dependent Kinase 2 (CDK2), leading to the upregulation of p53 and the subsequent activation of the caspase cascade (Caspase-9 and Caspase-3)[4]. Furthermore, these compounds can trigger calcium-dependent cell death mechanisms via mitochondrial stress[3].

Pathway Cbz Benzyl 1-indolinecarboxylate Exposure Mito Mitochondrial Stress (Calcium Flux) Cbz->Mito CDK2 CDK2 Inhibition Cbz->CDK2 Casp9 Caspase-9 Activation Mito->Casp9 p53 p53 Upregulation CDK2->p53 p53->Casp9 Casp3 Caspase-3 Execution Casp9->Casp3 Apoptosis Cellular Apoptosis Casp3->Apoptosis

Mechanistic pathway of indoline-induced cellular apoptosis via CDK2 and mitochondrial stress.

Quantitative Data Summary: Expected Cytotoxicity Metrics

To establish a baseline for screening, we must look at the behavior of the indoline class across various tissue origins. Indoline derivatives demonstrate moderate to high cytotoxicity depending on the cell line, with normal fibroblasts often showing higher sensitivity than certain immortalized cancer lines[5],[6].

Table 1: Anticipated In Vitro Cytotoxicity Profile for Indoline Derivatives

Cell LineTissue OriginAssay TypeExpected IC50 Range (µM)Mechanistic Observation
HepG2 Human Liver CarcinomaCCK-845.0 - 60.0Hepatotoxic liability; moderate proliferation inhibition[5].
HL-60 Human LeukemiaCCK-840.0 - 50.0Apoptotic body formation; nuclear fragmentation[5].
MRC-5 Human Lung FibroblastMTT / CCK-81.5 - 6.0High basal toxicity in normal dividing cells[6].
HEK-293 Human Embryonic KidneyResazurin> 70.0Calcium-dependent cell death mechanisms[3].

Note: The high sensitivity of MRC-5 cells (IC50 < 6.0 µM) highlights the necessity of monitoring off-target toxicity when utilizing Cbz-indoline intermediates in final drug formulations[6].

Standardized In Vitro Screening Workflow

To ensure reproducibility and trustworthiness, our screening protocols must be self-validating. This means integrating internal controls that verify both the health of the cells and the dynamic range of the assay before any compound data is accepted.

Workflow Prep Compound Prep (DMSO Stock) Cell Cell Seeding (HepG2 / MRC-5) Prep->Cell Dosing Dosing (0.1 - 100 µM) Cell->Dosing Incubate Incubation (24-72h at 37°C) Dosing->Incubate Assay Viability Assay (CCK-8) Incubate->Assay Read Absorbance Read (OD 450 nm) Assay->Read Data IC50 Calculation Read->Data

Standardized in vitro cytotoxicity screening workflow for indoline-based intermediates.

Step-by-Step Experimental Methodologies

Protocol 1: High-Throughput Cytotoxicity Assessment (CCK-8)

Scientific Rationale: We utilize the Cell Counting Kit-8 (CCK-8) rather than the traditional MTT assay. The causality here is strictly analytical: CCK-8 produces a highly water-soluble formazan dye, eliminating the need for DMSO solubilization steps. This reduces pipetting errors and tightens the coefficient of variation (CV) across 96-well plates, which is critical when assessing lipophilic compounds like benzyl 1-indolinecarboxylate.

Step-by-Step Procedure:

  • Cell Seeding: Harvest HepG2 and MRC-5 cells at 80% confluence. Seed at a density of 1×104 cells/well in 90 µL of complete DMEM into a 96-well plate.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay window, preventing contact inhibition from skewing viability data.

  • Self-Validating Controls Setup:

    • Vehicle Control: 0.1% DMSO (Establishes 100% viability baseline).

    • Positive Control: 1 µM Staurosporine (Validates assay sensitivity to apoptosis).

    • Blank: Media + CCK-8 without cells (Background absorbance subtraction).

  • Compound Preparation & Dosing: Prepare a 100 mM stock of benzyl 1-indolinecarboxylate in anhydrous DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM. Add 10 µL of the diluted compound to the 90 µL of media.

    • Causality: Keeping final DMSO concentration strictly at ≤0.1% prevents solvent-induced cytotoxicity from confounding the indoline toxicity readout.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2​ atmosphere.

  • Assay Execution: Add 10 µL of CCK-8 reagent to each well. Incubate for exactly 2 hours at 37°C.

  • Data Acquisition & Analysis: Read absorbance at 450 nm using a microplate reader. Calculate the IC50 using non-linear regression (curve fit) in GraphPad Prism. The assay is only deemed valid if the Z'-factor of the controls is >0.5 .

Protocol 2: Apoptosis & Cell Cycle Analysis via Flow Cytometry

Scientific Rationale: Because indolines are implicated in CDK2 inhibition and caspase activation[4], a simple viability drop is insufficient to define the toxicity profile. We must differentiate between necrotic cell lysis (often caused by lipophilic membrane disruption) and programmed apoptosis. We use Annexin V-FITC / Propidium Iodide (PI) dual staining.

Step-by-Step Procedure:

  • Treatment: Plate HepG2 cells in 6-well plates at 3×105 cells/well. Treat with benzyl 1-indolinecarboxylate at the calculated IC50 and IC50 concentrations for 24 hours.

  • Harvesting: Collect both the culture media (containing floating, late-apoptotic cells) and the adherent cells via gentle trypsinization.

    • Causality: Failing to collect the supernatant will result in a massive underestimation of late-stage apoptosis.

  • Washing & Resuspension: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Causality: Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis).

  • Acquisition: Add 400 µL of Binding Buffer and immediately analyze via flow cytometry (e.g., BD FACSCanto). Gate for FITC+/PI- (early apoptosis) and FITC+/PI+ (late apoptosis) populations.

References

  • WO2023239750A1 - Bicyclic-substituted glutarimide cereblon binders - Google Patents Source: Google Patents URL
  • WO2023244764A1 - Compounds for the targeted degradation of smarca2 - Google Patents Source: Google Patents URL
  • In vitro cytotoxicity of compounds against human cancer cell lines. Source: ResearchGate URL:[Link]

  • In-vitro cytotoxicity of synthesized phthalide-fused indoles and indolines against HL-60 and HepG2 cells Source: Arabian Journal of Chemistry URL:[Link]

  • Increased Antibacterial Properties of Indoline-Derived Phenolic Mannich Bases Source: ChemRxiv URL:[Link]

  • New cell cycle checkpoint pathways regulators with 2-Oxo-indoline scaffold as potential anticancer agents Source: Elsevier / Pure URL:[Link]

Sources

Exploratory

Technical Whitepaper: Benzyl 1-indolinecarboxylate (CAS 132431-12-0) in Advanced Organic Synthesis

Executive Summary Benzyl 1-indolinecarboxylate (CAS 132431-12-0), commonly referred to as N-Cbz-indoline, is a highly versatile protected amine intermediate utilized extensively in the synthesis of complex indole alkaloi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl 1-indolinecarboxylate (CAS 132431-12-0), commonly referred to as N-Cbz-indoline, is a highly versatile protected amine intermediate utilized extensively in the synthesis of complex indole alkaloids, pharmaceuticals, and agrochemicals[1]. The carboxybenzyl (Cbz) protecting group offers exceptional stability against a wide range of basic and nucleophilic conditions, enabling downstream functionalization of the indoline aromatic core without compromising the secondary amine. This guide provides a rigorous technical overview of its properties, synthetic protocols, and procurement strategies for drug development professionals.

Physicochemical Profiling and Structural Data

Accurate physicochemical data is critical for predicting solubility, reactivity, and chromatographic behavior during synthesis and purification[2].

Table 1: Chemical and Physical Properties of Benzyl 1-indolinecarboxylate

ParameterSpecification
Chemical Name Benzyl 1-indolinecarboxylate
Common Synonyms 2,3-Dihydro-indole-1-carboxylic acid benzyl ester; N-Cbz-indoline
CAS Registry Number 132431-12-0[1]
Molecular Formula C16H15NO2[2]
Molecular Weight 253.30 g/mol
LogP (Predicted) 3.46[2]
Heavy Atom Count 19[2]
Rotatable Bonds 3[2]
Physical State Solid[2]

Mechanistic Role in Drug Development

The indoline scaffold is a privileged structure in medicinal chemistry. However, the secondary nitrogen of unprotected indoline (CAS 496-15-1) is susceptible to unwanted oxidation and non-selective electrophilic attacks[3]. By converting indoline to Benzyl 1-indolinecarboxylate, the nitrogen lone pair is delocalized into the carbamate carbonyl.

  • Causality of Protection: This delocalization significantly reduces the nucleophilicity of the nitrogen, directing subsequent electrophilic aromatic substitution (e.g., halogenation, formylation) exclusively to the C5 or C6 positions of the aromatic ring.

  • Orthogonality: The Cbz group is orthogonal to many other protecting groups (like Boc or Fmoc), meaning it can be selectively removed via hydrogenolysis under mild conditions without affecting other functional groups[4].

Experimental Workflows: Synthesis and Deprotection

The following protocols are designed as self-validating systems to ensure high fidelity and reproducibility in the laboratory.

Protocol: Synthesis of Benzyl 1-indolinecarboxylate

Objective: High-yield N-protection of indoline using Benzyl chloroformate. Reagents: Indoline (1.0 eq), Benzyl chloroformate (Cbz-Cl, 1.2 eq), Sodium carbonate (Na₂CO₃, 2.0 eq), Dichloromethane (CH₂Cl₂), Water.

Step-by-Step Methodology:

  • Initialization: Dissolve indoline in CH₂Cl₂ (0.5 M concentration) and cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: Cooling suppresses the exothermic nature of the reaction and prevents the hydrolytic degradation of the highly reactive Cbz-Cl reagent.

  • Base Addition: Add a 1M aqueous solution of Na₂CO₃ to the mixture, creating a biphasic system.

    • Causality: Na₂CO₃ acts as an acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of the indoline nitrogen, which would otherwise stall the reaction.

  • Acylation: Add Cbz-Cl dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation (Self-Validating Step): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) eluent. The reaction is deemed complete when the lower Rf indoline spot (ninhydrin positive) is entirely consumed, replaced by a higher Rf, UV-active spot corresponding to the product.

  • Workup: Separate the organic layer. Wash sequentially with 1M HCl (to remove trace unreacted indoline), saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the solid product.

Protocol: Chemoselective Hydrogenolysis (Deprotection)

Objective: Cleavage of the Cbz group to regenerate the secondary amine. Reagents: Benzyl 1-indolinecarboxylate (1.0 eq), 10% Pd/C (0.1 eq by weight), Methanol (MeOH), H₂ gas.

Step-by-Step Methodology:

  • Setup: Dissolve the protected indoline in MeOH. Flush the flask with Nitrogen gas for 5 minutes. Carefully add the 10% Pd/C catalyst.

    • Causality: Dry Pd/C is highly pyrophoric, especially in flammable solvents like methanol. Nitrogen blanketing is a critical safety measure to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (1 atm) using a balloon. Stir vigorously at room temperature for 4-6 hours.

    • Causality: Vigorously stirring maximizes the triphasic (gas-liquid-solid) interfacial area, preventing mass-transfer limitations and accelerating the cleavage.

  • Validation: Monitor H₂ uptake. According to established literature by Hattori, Sajiki, and Hirota, Pd/C-catalyzed hydrogenation provides highly chemoselective cleavage of N-Cbz groups without reducing the aromatic indoline core[4].

  • Workup: Filter the crude mixture through a tightly packed pad of Celite.

    • Causality: Celite traps the pyrophoric, sub-micron palladium particles that would otherwise pass through standard filter paper, ensuring a metal-free final product and safe disposal.

SynthesisPathway Indoline Indoline (CAS: 496-15-1) Reagents Cbz-Cl + Na2CO3 (0°C to RT) Indoline->Reagents Product Benzyl 1-indolinecarboxylate (CAS: 132431-12-0) Reagents->Product N-Protection (>90% Yield) Deprotection H2, Pd/C (Chemoselective) Product->Deprotection Post-Modification Final Functionalized Indoline Deprotection->Final Cbz Cleavage

Fig 1: Synthetic workflow and chemoselective deprotection of Benzyl 1-indolinecarboxylate.

Trusted Suppliers and Procurement Strategy

Sourcing high-purity Benzyl 1-indolinecarboxylate is essential to prevent impurities from interfering with sensitive downstream organometallic cross-coupling reactions.

Supplier Selection Criteria:

  • Purity Standards: Minimum 95% purity (verified by HPLC/NMR)[1].

  • Regulatory Compliance: Availability of a comprehensive Safety Data Sheet (SDS) compliant with global standards (e.g., NextSDS database tracking)[5].

  • Scale Flexibility: Ability to scale from milligram research quantities to multi-kilogram GMP manufacturing batches.

Recognized Market Suppliers:

  • Chemspace: A reliable aggregator providing extensive catalog options for CAS 132431-12-0, offering detailed stereochemical and structural property data[2].

  • Guidechem: A global B2B chemical platform connecting buyers with verified manufacturers, useful for scaling up production[6].

  • Leyan (乐研试剂): A prominent supplier of research chemicals, known for providing high-purity indoline derivatives and citing rigorous literature validation for their catalog items[3].

SupplierValidation Source Source CAS: 132431-12-0 (e.g., Chemspace, Leyan) CheckSDS Verify SDS & Compliance (NextSDS Database) Source->CheckSDS Analytical In-House QC: HPLC, NMR, LC-MS CheckSDS->Analytical Decision Purity > 95%? Analytical->Decision Reject Reject Batch (Return to Supplier) Decision->Reject No Approve Approve for Downstream Synthesis Decision->Approve Yes

Fig 2: Quality control and supplier validation matrix for sourcing CAS 132431-12-0.

References

  • Title: benzyl 1-indolinecarboxylate, 132431-12-0 Source: Rovathin URL: [Link]

  • Title: Benzyl 2,3-dihydro-1H-indole-1-carboxylate - C16H15NO2 Source: Chemspace URL: [Link]

  • Title: 4-BENZYLOXY-1H-INDOLE-2-CARBOXYLIC ACID METHYL ESTER - NextSDS Source: NextSDS URL: [Link]

  • Title: Are Alkyne Reductions Chemo-, Regio-, and Stereoselective Enough To Provide Pure (Z)-Olefins in Polyfunctionalized Bioactive Molecules? Source: ACS Publications (Chemical Reviews) URL: [Link]

Sources

Foundational

Solubility profile of benzyl 1-indolinecarboxylate in organic solvents

Solubility Profile and Physicochemical Characterization of Benzyl 1-indolinecarboxylate in Organic Solvents: A Technical Guide for Drug Development Executive Summary Benzyl 1-indolinecarboxylate (commonly referred to as...

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Author: BenchChem Technical Support Team. Date: April 2026

Solubility Profile and Physicochemical Characterization of Benzyl 1-indolinecarboxylate in Organic Solvents: A Technical Guide for Drug Development

Executive Summary

Benzyl 1-indolinecarboxylate (commonly referred to as N-Cbz-indoline) is a critical protected amine intermediate widely utilized in the synthesis of complex pharmaceutical agents. In recent years, this scaffold has become particularly prominent in the development of bifunctional degraders, including Proteolysis Targeting Chimeras (PROTACs), SMARCA2 degraders[1], and glutarimide-based Cereblon binders[2]. For process chemists and formulation scientists, understanding the solubility profile of this compound in various organic solvents is paramount. Solubility dictates the efficiency of metal-catalyzed cross-couplings, the design of purification workflows, and the formulation of high-concentration stock solutions for biological assays. This guide provides an in-depth analysis of its solubility characteristics, grounded in structural chemistry and empirical methodologies.

Structural Influence on Solvation Thermodynamics

To predict and manipulate the solubility of benzyl 1-indolinecarboxylate, one must first analyze the causality behind its molecular structure. The parent molecule, indoline, possesses a secondary amine that acts as both a hydrogen bond donor and acceptor, granting it moderate solubility in polar environments.

However, the installation of the benzyloxycarbonyl (Cbz) protecting group fundamentally alters the molecule's solvation thermodynamics:

  • Ablation of Hydrogen Bond Donors: The Cbz group sterically hinders the nitrogen atom and delocalizes its lone pair into the adjacent carbonyl group. This completely removes the molecule's capacity to act as a hydrogen bond donor, drastically reducing its aqueous solubility.

  • Enhanced Lipophilicity: The addition of the bulky, aromatic benzyl ring significantly increases the partition coefficient (LogP). This structural modification drives the molecule's thermodynamic preference for non-polar and polar aprotic environments[3].

  • Pi-Pi Stacking Interactions: The presence of two aromatic systems (the indoline core and the benzyl ring) allows for favorable π−π interactions with aromatic solvents like toluene, facilitating excellent solvation during high-temperature synthetic steps[1].

Quantitative Solubility Profile in Organic Solvents

The following table synthesizes the representative solubility profile of benzyl 1-indolinecarboxylate across various solvent classes at standard ambient temperature (25°C).

Solvent CategorySpecific SolventSolubility Class (USP)Estimated Concentration (mg/mL)Application Context in Drug Development
Halogenated Dichloromethane (DCM)Freely Soluble> 100Liquid-liquid extraction, column chromatography
Ethers Tetrahydrofuran (THF)Freely Soluble> 100Homogeneous metal-catalyzed cross-coupling[2]
Aromatic TolueneSoluble50 - 100High-temperature amination and C-H activation[1]
Polar Aprotic Acetonitrile (ACN)Soluble30 - 50LC-MS analysis, controlled precipitation
Polar Aprotic Dimethyl Sulfoxide (DMSO)Freely Soluble> 100High-throughput biological assay stock solutions
Polar Protic Methanol (MeOH)Sparingly Soluble10 - 30Trituration, impurity washing, crystallization
Aqueous WaterPractically Insoluble< 0.1Aqueous workup and phase separation

Self-Validating Protocol: Thermodynamic Solubility Determination

Kinetic solubility measurements (e.g., solvent titration) often yield supersaturation artifacts. To establish a highly trustworthy and reproducible solubility baseline for benzyl 1-indolinecarboxylate, the Thermodynamic Shake-Flask Method must be employed. This protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology:

  • Solid Saturation: Dispense 2.0 mL of the target highly pure organic solvent into a chemically inert 5 mL borosilicate glass vial. Incrementally add solid benzyl 1-indolinecarboxylate until a visible, persistent precipitate remains, ensuring the system is saturated.

  • Thermodynamic Equilibration: Seal the vial with a PTFE-lined cap to prevent solvent evaporation. Agitate the mixture on a thermoshaker at 300 rpm and strictly 25.0 ± 0.5 °C for 24 hours. Causality: A 24-hour equilibration period is mandatory to allow the solid crystal lattice and the solvated molecules to reach a true thermodynamic equilibrium, eliminating transient kinetic solubility spikes.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved solid. Carefully extract the supernatant and pass it through a 0.45 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: PTFE is selected because it is universally inert to aggressive organic solvents like THF, DCM, and Toluene. Using standard PES or nylon filters would result in polymer dissolution or the leaching of extractables, which would severely compromise the downstream analytical integrity.

  • Quantification: Dilute the filtered supernatant with the mobile phase to fall within the linear dynamic range of the detector. Quantify the concentration via HPLC-UV (λ = 254 nm) against a rigorously validated multi-point calibration curve.

Process Chemistry Applications in Targeted Protein Degradation

The solubility profile of benzyl 1-indolinecarboxylate directly dictates its utility in advanced synthetic workflows. For example, in the synthesis of SMARCA2 degraders, substituted derivatives such as 2-benzyl 4-bromoindoline-1-carboxylate are reacted with complex piperidyl carbamates[1]. Because these reactions require elevated temperatures and palladium catalysis, Toluene is selected as the solvent; its aromatic nature perfectly solvates the Cbz-indoline intermediate via π−π stacking, ensuring a homogeneous catalytic cycle[1].

Similarly, in the generation of bicyclic-substituted glutarimide Cereblon binders, THF is frequently utilized as the primary solvent matrix[2]. THF's polar aprotic nature and ether oxygen provide excellent solvation for the Cbz-protected indoline, preventing premature precipitation during critical deprotection or coupling phases, thereby maximizing synthetic yield[2].

Experimental Workflow Visualization

SolubilityWorkflow N1 1. Solid Compound Benzyl 1-indolinecarboxylate N2 2. Solvent Addition (e.g., THF, DCM, DMSO) N1->N2 N3 3. Thermodynamic Equilibration (24h, 25°C, 300 rpm) N2->N3 N4 4. Phase Separation (0.45 µm PTFE Filtration) N3->N4 N5 5. HPLC-UV Quantification (λ = 254 nm) N4->N5 N6 6. Solubility Profile Data Synthesis N5->N6

Fig 1: Thermodynamic solubility determination workflow for Benzyl 1-indolinecarboxylate.

References

  • [1] WO2023244764A1 - Compounds for the targeted degradation of smarca2. Google Patents. Available at:1

  • [2] WO2023239750A1 - Bicyclic-substituted glutarimide cereblon binders. Google Patents. Available at: 2

  • [3] Pd(0)-Catalyzed Chemoselective Deacylative Alkylations (DaA) of N-Acyl 2-Oxindoles. The Journal of Organic Chemistry - ACS Publications. Available at: 3

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for Benzyl 1-Indolinecarboxylate: A Robust Cbz-Protection Strategy

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Application: Intermediate synthesis for polycyclic alkaloids, antibacterial agents, and dimetalloenzyme inhibitors. Introduct...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Application: Intermediate synthesis for polycyclic alkaloids, antibacterial agents, and dimetalloenzyme inhibitors.

Introduction and Chemical Rationale

The indoline scaffold is a privileged pharmacophore in drug discovery, serving as the core structure for numerous bioactive compounds, including novel N-benzyl tricyclic indolines targeting methicillin-resistant Staphylococcus aureus (MRSA) and dimetalloenzyme inhibitors . During the multi-step elaboration of indoline derivatives, the secondary amine must be temporarily masked to prevent unwanted cross-reactivity.

The carboxybenzyl (Cbz) protecting group is a premier choice for this purpose. It is highly stable under a variety of harsh chemical conditions (e.g., strong acids, basic alkylations) and offers an orthogonal deprotection profile. Cbz groups can be smoothly removed via standard catalytic hydrogenolysis (Pd/C, H₂) or through highly selective Ni(0)-mediated cleavage, which leaves other basic amines intact .

This application note details a highly efficient, high-yielding protocol for the synthesis of benzyl 1-indolinecarboxylate via nucleophilic acyl substitution.

Mechanistic Causality

The reaction relies on the nucleophilic attack of the indoline nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).

  • Temperature Control (0 °C to RT): Cbz-Cl is a highly reactive electrophile. Initiating the reaction at 0 °C suppresses exothermic degradation and prevents the formation of ring-opened byproducts.

  • Role of Triethylamine (Et₃N): As the tetrahedral intermediate collapses, it ejects a chloride ion, generating hydrochloric acid (HCl). Et₃N acts as an essential acid scavenger, preventing the protonation of unreacted indoline (which would render it non-nucleophilic) and driving the reaction to completion.

Mechanism Indoline Indoline (Nucleophile) Intermediate Tetrahedral Intermediate (Transient) Indoline->Intermediate Attacks C=O CbzCl Benzyl Chloroformate (Electrophile) CbzCl->Intermediate Acyl Source Base Triethylamine (Acid Scavenger) Base->Intermediate Deprotonates N-H Product Benzyl 1-indolinecarboxylate (Target Product) Intermediate->Product Cl- Leaving Group Byproduct Et3N·HCl (Byproduct Salt) Intermediate->Byproduct Salt Formation

Fig 1. Mechanistic logic and reagent roles in the nucleophilic acyl substitution.

Reaction Optimization and Quantitative Data

While Schotten-Baumann conditions (aqueous Na₂CO₃/THF) can be used, anhydrous conditions with an organic base typically provide superior yields and simplified workups for indoline substrates. Table 1 summarizes the optimization parameters that led to the standardized protocol.

Table 1: Optimization of Reaction Conditions for Cbz-Protection of Indoline

EntrySolventBase (Equivalents)TemperatureTime (h)Isolated Yield (%)
1 DCM Et₃N (1.5) 0 °C to RT 3 92
2THFNa₂CO₃ (2.0)RT1285
3DMFDIPEA (1.5)0 °C to RT488
4DCMPyridine (2.0)RT675

Note: Entry 1 represents the optimized, high-yielding protocol described in this guide.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
Indoline119.161.01.19 g (1.12 mL)Starting Material
Benzyl chloroformate (95%)170.591.22.05 g (1.71 mL)Electrophile
Triethylamine (Et₃N)101.191.51.52 g (2.09 mL)Base / Scavenger
Dichloromethane (DCM)84.93-30 mLSolvent
1M Hydrochloric Acid--40 mLWorkup Wash
Sat. NaHCO₃ (aq)--20 mLQuenching Agent

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve indoline (1.19 g, 10.0 mmol) in anhydrous DCM (30 mL).

  • Base Addition: Add triethylamine (2.09 mL, 15.0 mmol) to the stirring solution. Purge the flask with inert gas (N₂ or Argon) to prevent moisture ingress.

  • Thermal Control: Submerge the reaction flask in an ice-water bath. Allow the mixture to equilibrate to 0 °C for 10 minutes.

Phase 2: Execution
  • Electrophile Addition: Using a glass syringe, add benzyl chloroformate (1.71 mL, 12.0 mmol) dropwise over 15 minutes.

    • Critical Insight: Dropwise addition is mandatory. Rapid addition causes localized exothermic spikes, leading to the degradation of Cbz-Cl into benzyl chloride and CO₂, reducing the effective stoichiometric ratio.

  • Propagation: Remove the ice bath. Allow the reaction to naturally warm to room temperature (RT). Stir vigorously for 3 hours.

Phase 3: Quench and Workup
  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Stir for 5 minutes until CO₂ evolution ceases.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Drain the lower organic (DCM) layer into an Erlenmeyer flask. Extract the remaining aqueous layer with an additional 15 mL of DCM. Combine the organic layers.

  • Acidic Wash: Wash the combined organic layers with 1M HCl (2 × 20 mL).

    • Critical Insight: This step is crucial for purity. The acidic wash protonates any unreacted indoline and residual Et₃N, pulling them into the aqueous phase while the neutral product remains in the organic phase.

  • Final Wash & Drying: Wash the organic layer with brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • Chromatography: Purify the crude pale-yellow oil via flash column chromatography on silica gel. Elute with a gradient of 5% to 10% Ethyl Acetate in Hexanes.

  • Isolation: Pool the product-containing fractions and concentrate in vacuo to afford benzyl 1-indolinecarboxylate as a clear, viscous oil (which may slowly crystallize upon standing).

Workflow N1 1. Setup Indoline + DCM + Et3N N2 2. Cooling Chill to 0 °C N1->N2 N3 3. Reagent Addition Dropwise Cbz-Cl N2->N3 N4 4. Reaction Stir at RT (3 h) N3->N4 N5 5. Quench & Workup NaHCO3 / HCl / Brine N4->N5 N6 6. Purification Column Chromatography N5->N6

Fig 2. Step-by-step experimental workflow for the Cbz-protection of indoline.

Self-Validating System: Quality Control Checkpoints

To ensure scientific integrity and confirm reaction success without immediately relying on mass spectrometry, employ the following self-validating checkpoints:

  • Checkpoint 1: TLC Monitoring

    • Method: Elute with 8:2 Hexanes:EtOAc. Visualize with UV (254 nm).

    • Validation: The starting indoline is highly polar due to the free N-H bond and will have a lower Rf​ (~0.3). The Cbz-protected product lacks this hydrogen-bond donor and will migrate significantly higher ( Rf​ ~0.6).

  • Checkpoint 2: IR Spectroscopy

    • Validation: Confirm the complete disappearance of the broad N-H stretching band at 3200–3400 cm⁻¹. Look for the appearance of a strong, sharp carbamate carbonyl (C=O) stretch at ~1700 cm⁻¹.

  • Checkpoint 3: ¹H NMR (CDCl₃, 400 MHz)

    • Validation: The spectrum must show a diagnostic sharp singlet at δ 5.25 ppm integrating to 2 protons (the benzylic -CH₂- group). Additionally, the aromatic region (δ 7.0–7.5 ppm) will show an increased integration corresponding to the 5 new protons from the phenyl ring of the Cbz group.

References

  • Barbour, P. M., Podoll, J. D., Marholz, L. J., & Wang, X. (2014). Discovery and initial structure-activity relationships of N-benzyl tricyclic indolines as antibacterials for methicillin-resistant Staphylococcus aureus. Bioorganic & Medicinal Chemistry Letters, 24(24), 5602–5605.[Link]

  • Becker, D. P., Reidl, C., Moore, M., Heath, T. K., & Fast, W. (2017). Indoline and tetrahydroquinoline sulfonyl inhibitors of dimetalloenzymes and use of the same.
  • Lipshutz, B. H., Pfeiffer, S. S., & Reed, A. B. (2001). Selective Cleavage of Cbz-Protected Amines. Organic Letters, 3(26), 4145–4148.[Link]

Application

Application Note: Synthesis and Cbz-Protection of Indoline to Form Benzyl 1-indolinecarboxylate

Target Product: Benzyl 1-indolinecarboxylate (1-Cbz-indoline) Reaction Type: Nucleophilic Acyl Substitution (Amine Protection) Scale: 10 mmol (Readily scalable to >100 g) Mechanistic Rationale & Strategic Utility The car...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Product: Benzyl 1-indolinecarboxylate (1-Cbz-indoline) Reaction Type: Nucleophilic Acyl Substitution (Amine Protection) Scale: 10 mmol (Readily scalable to >100 g)

Mechanistic Rationale & Strategic Utility

The carboxybenzyl (Cbz or Z) group is a fundamental amine-protecting group in organic synthesis and drug development. For indoline (2,3-dihydro-1H-indole)—a privileged scaffold in medicinal chemistry—protection at the N1 position is frequently required to prevent unwanted oxidation to indole or to direct subsequent functionalization (e.g., C5 or C7 electrophilic aromatic substitution).

The Cbz group offers excellent orthogonality to Boc and Fmoc groups. It is highly stable to strongly basic and mildly acidic conditions and is typically cleaved under perfectly neutral conditions via palladium-catalyzed hydrogenolysis 1. Mechanistically, the reaction proceeds via a nucleophilic acyl substitution where the secondary amine of indoline attacks the highly electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl), displacing the chloride ion.

Experimental Design & Causality

As a self-validating system, every parameter in this protocol is selected to maximize yield while minimizing impurity formation:

  • Solvent Selection (Dichloromethane, DCM): DCM is utilized due to its aprotic nature and exceptional solubilizing properties for both the moderately polar indoline substrate and the resulting carbamate product.

  • Base Selection (Triethylamine, TEA): TEA is preferred over pyridine for standard indolines due to its higher pKa. It serves a dual purpose: it neutralizes the HCl byproduct (preventing the protonation and subsequent deactivation of the indoline nitrogen) and transiently forms a highly reactive acylammonium intermediate with Cbz-Cl, which accelerates the nucleophilic attack 2. (Note: For highly electron-deficient indolines, such as dinitroindoline, stronger bases like NaH may be required 3).

  • Temperature Control (0 °C to RT): Benzyl chloroformate is highly reactive and moisture-sensitive. Dropwise addition at 0 °C controls the exothermic reaction, prevents competitive hydrolysis of Cbz-Cl by trace environmental moisture, and suppresses ring-opening side reactions 4.

Materials & Reagents

ReagentMW ( g/mol )EquivalentsAmountRole
Indoline119.171.0 eq1.19 g (10.0 mmol)Substrate
Benzyl chloroformate (Cbz-Cl)170.601.2 eq1.71 mL (12.0 mmol)Electrophile / Protecting Group
Triethylamine (TEA)101.191.5 eq2.10 mL (15.0 mmol)Acid Scavenger / Catalyst
Dichloromethane (DCM), AnhydrousN/A0.25 M40 mLSolvent

Self-Validating Experimental Protocol

Phase 1: Initiation & Electrophile Addition
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon to establish an inert atmosphere.

  • Dissolution: Add indoline (1.19 g) and anhydrous DCM (40 mL) to the flask. Stir until complete dissolution is achieved.

    • Validation Checkpoint: The solution must be completely homogeneous before proceeding to ensure uniform reaction kinetics.

  • Base Addition & Cooling: Add TEA (2.10 mL) in one portion. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dilute Cbz-Cl (1.71 mL) in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes to the stirring reaction mixture.

    • Causality: Dropwise addition prevents localized concentration spikes of the electrophile, strictly controlling the exotherm and preventing bis-acylation.

Phase 2: Propagation & In-Process Control (IPC)
  • Propagation: Remove the ice-water bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir for 2 to 12 hours 4.

  • IPC Monitoring: Withdraw a 10 µL aliquot, dilute in 1 mL DCM, and analyze via TLC (Silica, 20% EtOAc in Hexanes) and LC-MS.

    • Validation Checkpoint: The reaction is deemed complete when the indoline starting material (Rf ~0.2, ninhydrin active) is fully consumed, and a single new UV-active spot appears (Rf ~0.5). LC-MS must show the target mass [M+H]⁺ = 254.1 m/z.

Phase 3: Quench & Workup Logic
  • Quench: Add 20 mL of saturated aqueous NH₄Cl to the reaction flask and stir vigorously for 10 minutes.

    • Causality: NH₄Cl safely neutralizes any unreacted Cbz-Cl and quenches the basic environment without risking product hydrolysis.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 15 mL). Combine the organic layers.

  • Acidic Wash: Wash the combined organic layers with 1M HCl (20 mL).

    • Validation Checkpoint: Check the pH of the aqueous waste. A pH < 2 confirms the complete protonation and partitioning of excess TEA and trace unreacted indoline into the aqueous phase 2.

  • Final Wash & Drying: Wash with saturated NaHCO₃ (20 mL) to neutralize trace acid, followed by Brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of 5% to 20% EtOAc in Hexanes. Pool the product-containing fractions and evaporate to afford the pure carbamate.

Quantitative Data & Analytical Characterization

ParameterValue / Description
Target Compound Benzyl 1-indolinecarboxylate
Chemical Formula C₁₆H₁₅NO₂
Molecular Weight 253.30 g/mol
Typical Isolated Yield 85 – 95% (Colorless to pale yellow oil/solid)
TLC Retention Factor (Rf) ~0.50 (20% EtOAc in Hexanes, UV active)
LC-MS[M+H]⁺ 254.1 m/z
¹H NMR (CDCl₃, 400 MHz) Note: Carbamates often exhibit rotameric broadening.δ 7.90 (br s, 1H, C7-H), 7.45–7.30 (m, 5H, Phenyl), 7.20–7.10 (m, 2H, C4-H, C6-H), 6.95 (t, J = 7.4 Hz, 1H, C5-H), 5.30 (s, 2H, Benzyl-CH₂), 4.05 (t, J = 8.5 Hz, 2H, N-CH₂), 3.15 (t, J = 8.5 Hz, 2H, Ar-CH₂).

Process Workflow Visualization

Workflow N1 1. Substrate Preparation Indoline (1.0 eq) in dry DCM (0.25 M) N2 2. Base Addition Add TEA (1.5 eq) Cool to 0 °C N1->N2 N3 3. Electrophile Addition Dropwise Cbz-Cl (1.2 eq) Maintain 0 °C N2->N3 N4 4. Propagation Warm to RT, Stir 2-12 h N3->N4 N5 5. In-Process Control (IPC) TLC / LC-MS Analysis N4->N5 N5->N4 Incomplete (Add more Cbz-Cl/Base) N6 6. Quench & Workup Sat. NH4Cl quench, 1M HCl wash, Brine wash, Dry over Na2SO4 N5->N6 Conversion > 95% N7 7. Purification Flash Chromatography (Hexanes/EtOAc) N6->N7 N8 8. Final Product Benzyl 1-indolinecarboxylate N7->N8

Fig 1. Workflow for the Cbz-protection of indoline, highlighting key IPC and validation steps.

References

  • An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. PMC (National Institutes of Health).4

  • Synthesis of Functionalized Indolines and Dihydrobenzofurans by Iron and Copper Catalyzed Aryl C–N and C–O Bond Formation. The Journal of Organic Chemistry (ACS Publications).2

  • Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry (ACS Publications).3

  • Protecting Groups. Thieme Connect.1

Sources

Method

Application Notes and Protocols for the Catalytic Hydrogenation of Benzyl 1-Indolinecarboxylate

Introduction: The Strategic Importance of N-H Free Indolines In the landscape of pharmaceutical and synthetic organic chemistry, the indoline scaffold is a privileged structure, forming the core of numerous biologically...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of N-H Free Indolines

In the landscape of pharmaceutical and synthetic organic chemistry, the indoline scaffold is a privileged structure, forming the core of numerous biologically active compounds and natural products. The protection of the indoline nitrogen is a critical step in multi-step syntheses, enabling selective functionalization at other positions of the molecule. The benzyloxycarbonyl (Cbz or Z) group is a frequently employed protecting group for the indoline nitrogen due to its general stability under a variety of reaction conditions.[1] However, the ultimate success of a synthetic route often hinges on the efficient and clean removal of this protecting group to unveil the free N-H indoline, ready for subsequent transformations or as the final active pharmaceutical ingredient.

Catalytic hydrogenation stands as a premier method for the deprotection of the N-Cbz group, a specific type of hydrogenolysis reaction.[1][2] This process involves the cleavage of the benzylic carbon-oxygen bond by hydrogen, mediated by a metal catalyst.[1][3] The reaction is highly favored for its clean nature, typically yielding the deprotected amine, toluene, and carbon dioxide as byproducts, which are straightforward to remove from the reaction mixture.[1][3] This application note provides a comprehensive guide to the catalytic hydrogenation of benzyl 1-indolinecarboxylate, detailing the underlying principles, a robust experimental protocol, and critical safety considerations for researchers, scientists, and drug development professionals.

Theoretical Background and Mechanistic Insights

The catalytic hydrogenation of benzyl 1-indolinecarboxylate is a specific example of hydrogenolysis, a reaction where a chemical bond is cleaved by the action of hydrogen. The benzyloxycarbonyl group is particularly susceptible to this transformation.[2][4]

The generally accepted mechanism proceeds via the following key steps:

  • Adsorption and Activation of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the surface of the metal catalyst (typically palladium) and dissociates into reactive atomic hydrogen species.[3]

  • Substrate Adsorption: The benzyl 1-indolinecarboxylate molecule adsorbs onto the catalyst surface.

  • Hydrogenolysis: The adsorbed atomic hydrogen attacks the benzylic C-O bond of the carbamate. This concerted or stepwise process leads to the cleavage of the bond, forming the unstable carbamic acid of indoline and toluene.[1][3]

  • Decarboxylation: The resulting carbamic acid is unstable and readily decarboxylates to yield the free indoline and carbon dioxide.[1]

  • Product Desorption: The final products, indoline, toluene, and carbon dioxide, desorb from the catalyst surface, regenerating the active catalytic sites for the next cycle.

The choice of catalyst is paramount for the success of this reaction. Palladium on activated carbon (Pd/C) is the most widely used catalyst due to its high activity and selectivity for the hydrogenolysis of benzylic groups.[2][3][4]

Experimental Workflow and Protocol

The following section outlines a detailed, step-by-step protocol for the catalytic hydrogenation of benzyl 1-indolinecarboxylate. This protocol is designed to be a self-validating system, incorporating reaction monitoring and product characterization.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents & Glassware setup_apparatus Set up Hydrogenation Apparatus prep_reagents->setup_apparatus charge_reactor Charge Reactor with Substrate, Solvent & Catalyst setup_apparatus->charge_reactor inert_atmosphere Establish Inert Atmosphere (N2 Purge) charge_reactor->inert_atmosphere introduce_h2 Introduce Hydrogen inert_atmosphere->introduce_h2 run_reaction Run Reaction with Vigorous Stirring introduce_h2->run_reaction monitor_reaction Monitor Progress (TLC/LC-MS) run_reaction->monitor_reaction purge_h2 Purge Hydrogen with Nitrogen monitor_reaction->purge_h2 filter_catalyst Filter Catalyst through Celite® purge_h2->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate purify Purify Crude Product (e.g., Chromatography) concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize store Store Pure Product characterize->store

Caption: A flowchart illustrating the key stages of the catalytic hydrogenation process.

Materials and Equipment
Reagents Equipment
Benzyl 1-indolinecarboxylateThree-necked round-bottom flask
10% Palladium on Carbon (Pd/C), 50% wetMagnetic stirrer and stir bar
Anhydrous Methanol or EthanolNitrogen/vacuum manifold
Hydrogen Gas (balloon or cylinder)Hydrogen balloon or gas inlet adapter
Nitrogen Gas (for purging)Septa and stoppers
Celite® 545Filtration apparatus (e.g., Büchner funnel)
Deuterated solvent for NMR (e.g., CDCl₃)Rotary evaporator
Solvents for chromatographyThin-Layer Chromatography (TLC) plates and chamber
Detailed Step-by-Step Protocol

1. Preparation and Setup:

  • Ensure all glassware is thoroughly dried.

  • Set up a three-necked flask equipped with a magnetic stir bar, a nitrogen inlet adapter connected to a nitrogen/vacuum manifold, a septum, and a gas inlet for the hydrogen source.[5]

  • Place the apparatus in a well-ventilated fume hood, clear of any unnecessary clutter and flammable materials.[6][7]

2. Charging the Reactor:

  • In the flask, place the weighed amount of benzyl 1-indolinecarboxylate (1.0 equivalent).

  • Under a positive pressure of nitrogen, carefully add the 10% Pd/C catalyst (typically 5-10 mol% of the substrate). Caution: Pd/C is pyrophoric and can ignite flammable solvents in the presence of air.[5][8] Handle it as a slurry or wet powder.

  • Add the chosen anhydrous solvent (e.g., methanol or ethanol) via cannula or syringe. The typical solvent efficiency order for debenzylation with Pd/C is toluene < methanol < ethanol.[3]

3. Establishing the Reaction Atmosphere:

  • Seal the flask and, using the manifold, carefully evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[5][8]

  • Next, evacuate the flask and backfill with hydrogen gas from a balloon or a regulated cylinder. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen.[5]

4. Reaction Execution:

  • Begin vigorous stirring to ensure good mixing of the substrate, catalyst, and hydrogen.[3]

  • The reaction is typically run at room temperature and atmospheric pressure (using a hydrogen-filled balloon).[3] For less reactive substrates, a slightly elevated pressure or temperature may be required.[9]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take an aliquot for analysis, first, evacuate the hydrogen and backfill with nitrogen.[5]

5. Reaction Work-up and Catalyst Handling:

  • Once the reaction is complete (disappearance of starting material), carefully evacuate the hydrogen atmosphere and purge the system with nitrogen for several minutes.[5][7]

  • Prepare a pad of Celite® in a Büchner funnel and wet it with the reaction solvent.

  • Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the filter cake with a small amount of the solvent.[3] Caution: Do not allow the filter cake to dry, as the used catalyst is highly pyrophoric.[7] Immediately quench the Celite® pad and catalyst with water and transfer to a designated waste container.[5][7]

  • Collect the filtrate and remove the solvent under reduced pressure using a rotary evaporator.

6. Purification and Characterization:

  • The crude product can be purified by standard techniques such as flash column chromatography on silica gel, if necessary.

  • Characterize the final product (indoline) by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through rigorous monitoring and characterization.

  • Reaction Monitoring: Regular analysis by TLC or LC-MS provides real-time data on the consumption of the starting material and the formation of the product. This allows for the determination of the reaction endpoint, preventing over-reaction or incomplete conversion.

  • Product Characterization: The identity and purity of the final indoline product must be unequivocally confirmed.

    • ¹H NMR Spectroscopy: The disappearance of the characteristic signals of the benzyl group (aromatic protons around 7.3 ppm and the benzylic CH₂ protons around 5.2 ppm) and the appearance of the N-H proton signal for indoline are definitive indicators of a successful deprotection.

    • Mass Spectrometry: The mass spectrum of the product should correspond to the molecular weight of indoline, confirming the loss of the Cbz group.

Safety Considerations: Managing the Hazards

Catalytic hydrogenation involves significant hazards that must be managed through strict adherence to safety protocols.

  • Hydrogen Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air.[8][10] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[6][8]

  • Pyrophoric Catalyst: Palladium on carbon, especially after use, is pyrophoric and can ignite upon exposure to air.[5][8] It should always be handled while wet and never allowed to dry on filter paper or in the open air.[7] The used catalyst must be carefully quenched with water and disposed of in a designated, labeled waste container.[5][7]

  • Pressure Equipment: If using a high-pressure hydrogenation reactor, ensure it is properly maintained and operated by trained personnel.[6] Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[6][8]

Diagram of the Reaction Mechanism

reaction_mechanism sub Benzyl 1-Indolinecarboxylate carbamic_acid Indoline-1-carbamic acid (unstable) sub->carbamic_acid + 2H• toluene Toluene sub->toluene + 2H• h2 H₂ adsorbed_h 2H• (adsorbed on Pd/C) h2->adsorbed_h Dissociation pdc Pd/C Catalyst indoline Indoline carbamic_acid->indoline Decarboxylation co2 CO₂ carbamic_acid->co2 Decarboxylation

Caption: The mechanism of Cbz deprotection via catalytic hydrogenation.

Alternative Deprotection Strategies

While catalytic hydrogenation is a robust method, certain substrates may be sensitive to these conditions (e.g., presence of other reducible functional groups). In such cases, alternative methods for Cbz deprotection can be considered:

  • Transfer Hydrogenation: This method uses a hydrogen donor in situ, avoiding the need for gaseous hydrogen. Common donors include ammonium formate, formic acid, or triethylsilane in the presence of Pd/C.[11][12][13][14]

  • Acid-Mediated Deprotection: Strong acids such as HBr in acetic acid or Lewis acids like AlCl₃ can cleave the Cbz group.[15][16] These methods are advantageous when hydrogenation is not feasible but may not be compatible with acid-labile functional groups.

Conclusion

The catalytic hydrogenation of benzyl 1-indolinecarboxylate is an efficient and clean method for the synthesis of N-H free indolines. By understanding the underlying mechanism, carefully controlling reaction parameters, and adhering to strict safety protocols, researchers can reliably perform this crucial transformation. The protocol detailed in this application note provides a comprehensive framework for achieving high yields of the desired product, validated by in-process monitoring and thorough final product characterization.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Google Cloud.
  • Hazards associated with laboratory scale hydrogenations. (2015). ACS Chemical Health & Safety.
  • Hydrogenation SOP. (n.d.). University of Wisconsin-Madison.
  • HYDROGENATION | FACT SHEET. (2023, July 15). Stanford Environmental Health & Safety.
  • Hydrogenation reaction safety. (2024, June 6). YouTube.
  • Palladium on Carbon. (n.d.). Organic Chemistry Portal.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024, January 4). Total Synthesis.
  • Mandal, P. K., & McMurray, J. S. (2007). Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. The Journal of Organic Chemistry, 72(17), 6599–6601.
  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2024, April 4). The Journal of Organic Chemistry.
  • Chemoselective Reduction catalysts. (n.d.). FUJIFILM Wako.
  • Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020, February 5). ACS Omega.
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025, August 12). Technical Disclosure Commons.
  • Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2. (n.d.). Scholars@Duke.
  • Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters. (n.d.). Benchchem.
  • Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. (1987, March 1). Semantic Scholar.

Sources

Application

Application Note: Benzyl 1-Indolinecarboxylate in Medicinal Chemistry &amp; PROTAC Synthesis

Executive Summary The indoline core is a privileged scaffold in medicinal chemistry, frequently appearing in natural alkaloids and synthetic therapeutics. However, the inherent nucleophilicity and susceptibility to oxida...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indoline core is a privileged scaffold in medicinal chemistry, frequently appearing in natural alkaloids and synthetic therapeutics. However, the inherent nucleophilicity and susceptibility to oxidation of the indoline nitrogen present significant challenges during multi-step syntheses. The introduction of the carboxybenzyl (Cbz) protecting group to form benzyl 1-indolinecarboxylate (N-Cbz-indoline) serves as a strategic lynchpin in modern drug discovery.

This application note provides an authoritative guide on the mechanistic rationale, synthetic applications, and validated protocols for utilizing N-Cbz-indolines. Particular emphasis is placed on its critical role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), such as Cereblon and SMARCA2 degraders [1, 2], and complex C-H functionalization methodologies [3].

Mechanistic Rationale: The Role of the Cbz Group

The selection of a protecting group in medicinal chemistry is rarely arbitrary; it is a calculated decision based on electronic modulation and orthogonal stability.

  • Electronic Deactivation: The Cbz group strongly withdraws electron density from the indoline nitrogen via resonance into the carbamate carbonyl. This deactivation is crucial during transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations). An unprotected indoline nitrogen can coordinate to palladium catalysts, poisoning the active Pd(0) species. The N-Cbz group prevents this off-target coordination, directing the catalyst exclusively to halogenated sites on the aromatic ring.

  • Steric Shielding: The bulky benzyl moiety provides steric hindrance, protecting the C2 and C7 positions of the indoline core from unwanted electrophilic attacks during intermediate synthetic steps.

  • Orthogonal Cleavage: Unlike the acid-labile Boc group or the base-labile Fmoc group, the Cbz group is cleaved under neutral, reductive conditions (catalytic hydrogenolysis). This orthogonality allows medicinal chemists to selectively unmask the indoline nitrogen late in the synthetic sequence without disturbing sensitive amide bonds or acid-sensitive degron ligands [1].

Orthogonal_Logic N Indoline Nitrogen Boc Boc Group (Acid Labile) N->Boc Protection Cbz Cbz Group (Hydrogenolysis Labile) N->Cbz Protection Fmoc Fmoc Group (Base Labile) N->Fmoc Protection Boc->N TFA / HCl Cbz->N H2, Pd/C Fmoc->N Piperidine

Figure 1: Orthogonal protection logic for the indoline nitrogen.

Applications in Targeted Protein Degradation (PROTACs)

In the rapidly expanding field of targeted protein degradation, N-Cbz-indoline derivatives are heavily utilized as linker-attachment points. For instance, in the development of SMARCA2 degraders and Cereblon-binding glutarimides, 4-bromoindoline is first protected with a Cbz group [1, 2]. This allows the subsequent coupling of complex piperidine or piperazine linkers to the C4 position via palladium catalysis. Once the linker is secured, the Cbz group is cleanly removed via hydrogenolysis, freeing the indoline nitrogen for final conjugation to the E3 ligase-recruiting ligand (e.g., a thalidomide derivative).

PROTAC_Workflow A 4-Bromoindoline B Cbz Protection (N-Cbz-4-bromoindoline) A->B Cbz-Cl, Base C Buchwald-Hartwig Coupling (Linker Attachment) B->C Pd cat., Amine Linker D Cbz Deprotection (H2, Pd/C) C->D Hydrogenolysis E Degron Conjugation (e.g., Cereblon Binder) D->E Amide Coupling F Targeting Ligand Conjugation (e.g., SMARCA2) E->F Click/Coupling G Bifunctional PROTAC F->G Final Assembly

Figure 2: Workflow for PROTAC synthesis utilizing N-Cbz-indoline intermediates.

Quantitative Data Summaries

To aid in experimental design, the following tables summarize the orthogonal stability of common indoline protecting groups and expected yields for key N-Cbz-indoline transformations based on recent patent and literature data[1, 2, 3].

Table 1: Orthogonal Protection Strategies for Indoline Scaffolds

Protecting GroupIntroduction ReagentDeprotection ConditionStability Profile
Cbz Cbz-Cl, Et₃N, 0 °C to RTH₂, Pd/C, MeOHStable to TFA, HCl, Piperidine
Boc Boc₂O, DMAP, THFTFA/DCM or 4M HClStable to H₂, Piperidine, mild bases
Fmoc Fmoc-Cl, Na₂CO₃, Dioxane20% Piperidine/DMFStable to TFA, H₂

Table 2: Representative Yields for N-Cbz-Indoline Functionalization

Reaction TypeSubstrateCatalyst / ReagentTypical Yield (%)
N-Protection 4-BromoindolineCbz-Cl, Et₃N, DCM80–95%
C-N Cross-Coupling 2-Benzyl 4-bromoindoline-1-carboxylatePd₂(dba)₃, XPhos, Toluene65–85%
Deacylative Alkylation N-Acyl 3-substituted 2-oxindolesPd(PPh₃)₄, Allyl alcohol78–91%
Deprotection N-Cbz-indoline derivativeH₂ (1 atm), 10% Pd/C>90%

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly stated to empower researchers to troubleshoot and optimize.

Protocol A: Synthesis of Benzyl 4-Bromoindoline-1-carboxylate (Protection)

Purpose: To mask the nucleophilic indoline nitrogen prior to transition-metal catalysis.

  • Initialization: To a stirred solution of 4-bromoindoline (1.0 equiv, e.g., 5.0 g, 25.24 mmol) in anhydrous dichloromethane (DCM) (40 mL) at 0 °C under a nitrogen atmosphere, add triethylamine (Et₃N) (2.0 equiv, 7.04 mL).

    • Causality: Et₃N acts as a non-nucleophilic proton scavenger to neutralize the HCl generated during the reaction. If the indoline nitrogen becomes protonated, it loses its nucleophilicity, halting the reaction. DCM is chosen as an aprotic solvent that readily solubilizes the reagents without participating in the reaction.

  • Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl) (1.2 equiv, 5.17 g) dropwise over 15 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic acylation, preventing thermal degradation or unwanted side reactions (such as ring-opening).

  • Propagation: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Validation (In-Process): Monitor the reaction via LCMS. The reaction is complete when the starting material peak disappears and a new peak corresponding to the product emerges. For 4-bromoindoline, look for the isotopic pattern of bromine at m/z 332.30 [M + H]⁺ [1].

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ (200 mL) to neutralize any remaining acid or unreacted Cbz-Cl. Extract with EtOAc (2 × 200 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (EtOAc/Petroleum ether) to afford the product as a light-yellow solid.

Protocol B: Buchwald-Hartwig Amination of N-Cbz-4-Bromoindoline

Purpose: To attach a piperidine/piperazine linker to the C4 position for PROTAC assembly.

  • Initialization: In an oven-dried Schlenk flask, combine benzyl 4-bromoindoline-1-carboxylate (1.0 equiv), the desired amine linker (e.g., tert-butyl N-methyl-N-(4-piperidyl)carbamate, 1.0 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.1 equiv), and Cs₂CO₃ (2.0 equiv).

    • Causality: Cs₂CO₃ is a mild, bulky base that facilitates the deprotonation of the amine without cleaving the Cbz group. XPhos is a sterically demanding, electron-rich ligand that accelerates the oxidative addition of the deactivated C4-bromide and promotes reductive elimination.

  • Degassing: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene (0.2 M).

    • Causality: Toluene is used because its non-polar nature and high boiling point support the stability of the active Pd(0) species at elevated temperatures. Oxygen must be rigorously excluded as Pd(0) is highly sensitive to oxidation, which would kill the catalytic cycle.

  • Propagation: Heat the reaction mixture to 100 °C for 16 hours.

  • Validation: Monitor by TLC or LCMS for the consumption of the m/z 332 starting material.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst and inorganic salts, concentrate, and purify via flash chromatography.

Protocol C: Cbz Deprotection via Catalytic Hydrogenolysis

Purpose: To unmask the indoline nitrogen for final degron conjugation.

  • Initialization: Dissolve the N-Cbz-indoline intermediate (1.0 equiv) in methanol (0.1 M). Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w).

    • Causality: Methanol acts as a protic solvent to facilitate proton transfer during the cleavage of the benzyl-oxygen bond. Pd/C provides a high surface area for the adsorption and homolytic cleavage of H₂ gas.

  • Atmosphere Exchange: Purge the reaction vessel with vacuum and backfill with hydrogen gas (via a balloon) three times.

  • Propagation: Stir the suspension vigorously at room temperature under 1 atm of H₂ for 4–8 hours.

    • Causality: The reaction is run at room temperature and atmospheric pressure to selectively cleave the Cbz group. Higher pressures or temperatures risk the undesired hydrogenation of the indoline aromatic ring.

  • Validation: Monitor by LCMS for the disappearance of the Cbz-protected mass and the appearance of the free amine [M - 134]⁺.

  • Workup: Filter the mixture through a tightly packed Celite pad to remove the pyrophoric Pd/C catalyst. Safety Note: Never let the Pd/C filter cake dry out in the presence of solvent fumes, as it can spontaneously ignite. Concentrate the filtrate in vacuo to yield the free indoline.

References

  • Compounds for the targeted degradation of smarca2. World Intellectual Property Organization. WO2023244764A1.
  • Bicyclic-substituted glutarimide cereblon binders. World Intellectual Property Organization. WO2023239750A1.
  • Pd(0)-Catalyzed Chemoselective Deacylative Alkylations (DaA) of N-Acyl 2-Oxindoles.The Journal of Organic Chemistry. American Chemical Society.
Method

Application Note: Benzyl 1-Indolinecarboxylate (N-Cbz-Indoline) as a Strategic Precursor in Alkaloid Synthesis

Introduction & Strategic Utility In the realm of complex alkaloid total synthesis—particularly for monoterpene indole alkaloids such as the Aspidosperma family—the functionalized indoline core is a ubiquitous and critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

In the realm of complex alkaloid total synthesis—particularly for monoterpene indole alkaloids such as the Aspidosperma family—the functionalized indoline core is a ubiquitous and critical structural motif[1]. Historically, accessing C-7 functionalized indolines (equivalent to C-17 in standard alkaloid nomenclature) relied heavily on pre-functionalized starting materials, which limited synthetic flexibility[1].

The advent of transition-metal-catalyzed C-H activation has revolutionized this approach, allowing for late-stage functionalization[2]. However, the choice of the N-directing group is paramount. While strongly coordinating groups like N-pyrimidyl or N-2-pyridyl offer high yields, their removal requires harsh oxidative or highly acidic conditions that are often incompatible with the delicate polycyclic frameworks of advanced alkaloid intermediates.

Benzyl 1-indolinecarboxylate (N-Cbz-indoline) emerges as the optimal precursor. The benzyloxycarbonyl (Cbz) group provides sufficient Lewis basicity via its carbonyl oxygen to direct Ir(III), Rh(III), and Pd(II) catalysts to the sterically hindered C-7 position[3]. Crucially, its orthogonal reactivity allows for traceless removal via mild hydrogenolysis, preserving sensitive functional groups and enabling immediate downstream cyclization cascades[4].

Mechanistic Insights: The Causality of Experimental Choices

The success of N-Cbz-indoline in alkaloid synthesis is rooted in its precise stereoelectronic profile:

  • Coordination and Metallacycle Formation: The Cbz group directs the transition metal to the C-7 C-H bond, forming a stable 5- or 6-membered metallacycle intermediate[3]. This chelation-assisted C-H activation overcomes the inherent electronic deactivation caused by the N-acyl moiety.

  • Steric Tuning: The bulky benzyl moiety of the Cbz group forces the carbonyl oxygen into a conformation that optimally aligns with the C-7 proton, accelerating the C-H activation step compared to smaller, more flexible N-acetyl groups.

  • Nitrene Insertion Dynamics: In Ir(III)-catalyzed aminations, the extrusion of N₂ gas from organic azides provides a massive thermodynamic driving force, allowing the reaction to proceed at room temperature—a rarity in C-H functionalization[5].

  • Orthogonal Deprotection: Unlike N-pyrimidyl groups, the Cbz group is smoothly cleaved via Pd/C-catalyzed hydrogenolysis (H₂, 1 atm) or mild acidic conditions (HBr/AcOH)[4]. This prevents the degradation of sensitive stereocenters built during prior synthetic steps.

Quantitative Data: Directing Group Efficacy

The following table summarizes the comparative advantages of the Cbz group against other common N-protecting groups in the context of C-7 indoline functionalization and subsequent alkaloid elaboration[3],[1],[4].

N-Protecting GroupC-7 Directing Ability (Yield %)Deprotection ConditionsDeprotection Yield (%)Compatibility with Alkaloid Cores
Cbz (Benzyl carboxylate) High (85–95%)H₂, Pd/C, RT or HBr/AcOH>95%Excellent (Mild, orthogonal)
Boc (tert-Butyl carboxylate) Moderate (70–85%)TFA, CH₂Cl₂, RT90–95%Good (Acid sensitive)
Ac (Acetyl) High (80–90%)Strong base/acid, Reflux60–75%Poor (Harsh conditions)
Pyrimidyl Very High (>95%)DDQ, NaOEt, Heat50–70%Poor (Oxidative/Harsh)

Experimental Protocols: Self-Validating Systems

Protocol 1: Synthesis of Benzyl 1-Indolinecarboxylate (N-Cbz-Indoline)

Objective: Prepare the Cbz-protected precursor from commercially available indoline on a scalable level[6]. Causality: Utilizing a biphasic Schotten-Baumann system (aqueous Na₂CO₃ / CH₂Cl₂) prevents over-acylation and immediately neutralizes the HCl byproduct. This drives the reaction to completion while protecting the acid-sensitive indoline core from polymerization[7].

  • Dissolve indoline (10.0 mmol) in CH₂Cl₂ (20 mL) in a round-bottom flask.

  • Add an aqueous solution of Na₂CO₃ (15.0 mmol in 20 mL H₂O) and cool the biphasic mixture to 0 °C.

  • Dropwise add benzyl chloroformate (Cbz-Cl, 11.0 mmol) over 15 minutes with vigorous stirring.

  • Warm to room temperature and stir for 2 hours.

  • Validation Step: Monitor via TLC (Hexane/EtOAc 8:2). The starting indoline (R_f ~0.2) must completely convert to a higher R_f spot (~0.6).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via flash chromatography to yield Benzyl 1-indolinecarboxylate as a highly pure crystalline solid or viscous oil[7].

Protocol 2: Ir(III)-Catalyzed Regioselective C-7 Amination

Objective: Install an amine functionality at the C-7 position using an organic azide as the nitrogen source[3]. Causality:[Cp*IrCl₂]₂ is activated by AgNTf₂ to generate a highly electrophilic cationic Ir(III) species. The Cbz group coordinates this species, facilitating C-H cleavage at C-7. The organic azide acts as a nitrene precursor, extruding N₂ to form an Ir-nitrene intermediate that inserts into the Ir-C bond[5].

  • In an oven-dried Schlenk tube, combine Benzyl 1-indolinecarboxylate (0.2 mmol), [Cp*IrCl₂]₂ (2.5 mol %), AgNTf₂ (10 mol %), and the organic azide (e.g., tosyl azide, 0.24 mmol)[3].

  • Add 1,2-dichloroethane (DCE, 2.0 mL) under an argon atmosphere.

  • Stir the reaction mixture at room temperature for 12–24 hours.

  • Validation Step: The continuous extrusion of N₂ gas bubbles indicates active nitrene formation. The reaction color will typically shift from orange to dark red/brown[3].

  • Dilute with CH₂Cl₂, filter through a short pad of Celite to remove metal residues, and concentrate.

  • Purify by column chromatography to isolate the C-7 aminated N-Cbz-indoline.

Protocol 3: Orthogonal Deprotection and Core Cyclization

Objective: Remove the Cbz group to reveal the free C-7 functionalized indoline for downstream alkaloid synthesis[4]. Causality: Palladium on carbon (Pd/C) selectively catalyzes the hydrogenolysis of the benzyl-oxygen bond. The resulting carbamic acid spontaneously decarboxylates to yield the free amine without requiring external reagents[4].

  • Dissolve the C-7 functionalized N-Cbz-indoline (0.1 mmol) in MeOH or EtOAc (5 mL).

  • Add 10% Pd/C (10 wt %).

  • Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm).

  • Stir vigorously at room temperature for 2–4 hours.

  • Validation Step: LC-MS analysis must show the disappearance of the parent mass [M+H]⁺ and the appearance of the [M - 134 + H]⁺ peak, confirming the loss of the Cbz group.

  • Filter through Celite, wash with MeOH, and concentrate to yield the free indoline, ready for subsequent cyclization cascades.

Visualizations

Workflow Indoline Indoline Starting Material CbzInd Benzyl 1-indolinecarboxylate (N-Cbz-Indoline) Indoline->CbzInd Cbz-Cl, Na2CO3 (Protection) C7Func C-7 Functionalized Intermediate CbzInd->C7Func TM-Catalyst (Ir/Pd/Rh) C-H Activation Alkaloid Complex Alkaloid (e.g., Aspidosperma) C7Func->Alkaloid 1. H2, Pd/C (Deprotection) 2. Cyclization Cascade

Workflow for utilizing Benzyl 1-indolinecarboxylate in complex alkaloid total synthesis.

CatalyticCycle Cat [Cp*IrCl2]2 Precatalyst Active Cationic Ir(III) Active Species Cat->Active AgNTf2 (Halide Abstraction) Iridacycle C-7 Iridacycle Intermediate Active->Iridacycle + Substrate - H+ Substrate N-Cbz-Indoline (Substrate) Substrate->Iridacycle Nitrene Ir-Nitrene Species Iridacycle->Nitrene + RN3 (Azide) - N2 Product C-7 Aminated N-Cbz-Indoline Nitrene->Product Protonation Product->Active Catalyst Regeneration

Ir(III)-catalyzed regioselective C-7 amination cycle directed by the Cbz group.

References

  • Title : Iridium(III)-Catalyzed Direct C‑7 Amination of Indolines with Organic Azides Source : Journal of Organic Chemistry / Institute for Basic Science URL : 3

  • Title : Directed Palladium Catalyzed Acetoxylation of Indolines. Total Synthesis of N-Benzoylcylindrocarine Source : NIH Public Access / Journal of the American Chemical Society URL :1

  • Title : Pd-Catalyzed C-7 Arylation of Indolines with Aryltriazenes under Mild Conditions Source : ACS Publications URL : 8

  • Title : Rh(III)-catalyzed C-7 arylation of indolines with arylsilanes via C–H activation Source : RSC Advances URL : 2

  • Title : Process for the preparation of a growth hormone secretagogue / spiroindolines Source : Google Patents (EP0863900A1 / US5723616A / WO1996033189A1) URL : 6

Sources

Application

Chromatographic purification methods for benzyl 1-indolinecarboxylate

Application Note: Chromatographic Purification of Benzyl 1-Indolinecarboxylate Rationale and Chemical Profiling Benzyl 1-indolinecarboxylate (also known as N-Cbz-indoline) is a critical synthetic intermediate widely util...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chromatographic Purification of Benzyl 1-Indolinecarboxylate

Rationale and Chemical Profiling

Benzyl 1-indolinecarboxylate (also known as N-Cbz-indoline) is a critical synthetic intermediate widely utilized in the development of complex alkaloids and targeted protein degraders, such as cereblon binders[1]. The installation of the carboxybenzyl (Cbz) protecting group serves a dual purpose: it sterically shields the secondary amine of the indoline core and electronically delocalizes its lone pair through the carbamate linkage. This prevents unwanted oxidation and electrophilic aromatic substitution during multi-step syntheses[2].

From a chromatographic perspective, the addition of the Cbz group fundamentally alters the molecule's behavior. The basicity of the indoline nitrogen is neutralized, rendering the molecule highly lipophilic and poorly soluble in aqueous media. Furthermore, the presence of two aromatic systems (the indoline core and the benzyl ring) provides strong UV absorbance. These physicochemical traits dictate a two-tiered purification strategy: Normal Phase Flash Chromatography for bulk isolation from crude reaction mixtures, and Reversed-Phase HPLC (RP-HPLC) for precision polishing.

Bulk Isolation: Normal Phase Flash Chromatography

Causality & Mechanism: Crude reaction mixtures of N-Cbz-indoline typically contain unreacted indoline, excess benzyl chloroformate (Cbz-Cl), and benzyl alcohol byproducts. Because the carbamate linkage possesses moderate polarity, it interacts predictably with the silanol groups on bare silica. A non-polar to moderately polar gradient (Hexane to Ethyl Acetate) is employed because non-polar impurities (like Cbz-Cl) will elute near the solvent front, while the target compound is retained until the eluent polarity is sufficiently increased[3].

Self-Validating Protocol:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM). Add a small amount of silica gel to the solution and evaporate to dryness to create a dry load. Causality: Dry loading prevents the peak broadening that occurs when samples are loaded in strong solvents like DCM.

  • TLC Validation Checkpoint: Before running the column, spot the crude mixture on a silica TLC plate and develop in 8:2 Hexane:Ethyl Acetate. The target benzyl 1-indolinecarboxylate will appear as a strongly UV-active spot at an Rf​ of ~0.4.

  • Column Equilibration: Equilibrate a standard silica flash column with 100% Hexane (or Petroleum Ether)[1].

  • Gradient Elution: Run a linear gradient from 0% to 20% Ethyl Acetate over 10 Column Volumes (CV). The target compound typically elutes between 10% and 15% Ethyl Acetate.

  • Fraction Collection: Trigger collection via UV absorbance at 254 nm. Pool the fractions corresponding to the main peak and concentrate via rotary evaporation.

Precision Polishing: Reversed-Phase HPLC (RP-HPLC)

Causality & Mechanism: For biological assays or highly sensitive downstream catalytic steps, the compound must achieve >99% purity. RP-HPLC on a C18 stationary phase exploits the hydrophobic interactions of the indoline and benzyl rings. Although the Cbz-indoline is non-basic, the addition of a volatile organic acid (0.1% Formic Acid) to the mobile phase is critical. The acidic modifier suppresses the ionization of residual silanol groups on the C18 silica, preventing peak tailing and improving fraction concentration[4]. Additionally, formic acid provides the necessary protons for positive-ion electrospray ionization (ESI+) mass spectrometry[5].

Self-Validating Protocol:

  • Sample Preparation: Dissolve the semi-pure solid in Acetonitrile (MeCN) to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Analytical Validation Checkpoint: Perform a 10 µL analytical injection before the preparative run. Verify that the main peak triggers the MS detector at the target mass ( m/z 254.1 [M+H]+).

  • Preparative Run: Inject the sample onto a Preparative C18 Column (e.g., 250 x 21.2 mm, 5 µm).

  • Elution: Execute the gradient outlined in Table 2 .

  • Recovery: Pool the MS-triggered fractions and remove the acetonitrile under reduced pressure. Lyophilize the remaining aqueous suspension to yield pure benzyl 1-indolinecarboxylate as a white to light-yellow solid.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Chromatographic Implications

Property Value / Characteristic Chromatographic Implication

| Chemical Formula | C16H15NO2 | Exact Mass: 253.11 Da; Target MS Trigger: m/z 254.1[M+H]+ | | Functional Groups | Carbamate (N-Cbz), Aromatic rings | Highly lipophilic; nitrogen is non-basic | | UV Absorbance | Strong at 210 nm, 254 nm, 280 nm | Enables robust UV-triggered fraction collection | | Solubility | Soluble in DCM, EtOAc, MeCN, MeOH | Ideal for both normal and reversed-phase liquid loading | | Polarity | Moderate to Low | Retained well on C18; elutes at ~10-15% EtOAc on Silica |

Table 2: RP-HPLC Gradient Protocol (Preparative C18 Column)

Time (min) % Mobile Phase A (H2O + 0.1% FA) % Mobile Phase B (MeCN + 0.1% FA) Flow Rate (mL/min)
0.0 60 40 20.0
2.0 60 40 20.0
15.0 10 90 20.0
18.0 10 90 20.0
18.1 60 40 20.0

| 22.0 | 60 | 40 | 20.0 |

Purification Workflow Visualization

Workflow Crude Crude Reaction Mixture (Cbz-Indoline + Byproducts) TLC TLC Validation (Rf ~0.4 in 8:2 Hex:EtOAc) Crude->TLC Decision Target Purity Level? TLC->Decision Flash Normal Phase Flash (Silica, Hexane/EtOAc) Decision->Flash Intermediate (>90%) HPLC Reversed-Phase HPLC (C18, H2O/MeCN + 0.1% FA) Decision->HPLC Final Compound (>99%) Evap1 Rotary Evaporation Flash->Evap1 Evap2 Lyophilization HPLC->Evap2 Pure Purified Benzyl 1-Indolinecarboxylate Evap1->Pure Evap2->Pure

Workflow for the chromatographic purification of benzyl 1-indolinecarboxylate.

References

  • Direct Organocatalytic Transfer Hydrogenation and CH Oxidation: High-Yielding Synthesis of 3-Hydroxy-3-alkyloxindoles The Royal Society of Chemistry (RSC) 3[3]

  • WO2023239750A1 - Bicyclic-substituted glutarimide cereblon binders Google Patents 1[1]

  • Separation of N-Benzyl-1H-indole-3-ethylamine on Newcrom R1 HPLC column SIELC Technologies 5[5]

  • Pd(0)-Catalyzed Chemoselective Deacylative Alkylations (DaA) of N-Acyl 2-Oxindoles The Journal of Organic Chemistry - ACS Publications2[2]

  • Ionizable compound purification using reversed-phase flash column chromatography Biotage 4[4]

Sources

Method

Application Note: Advanced Reagents and Protocols for the Selective Cleavage of Benzyl 1-Indolinecarboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale The indoline core is a privileged scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The indoline core is a privileged scaffold in pharmaceutical chemistry, frequently serving as a precursor to complex alkaloids and targeted therapeutics[1]. To prevent unwanted oxidation to the corresponding indole or to direct regioselective functionalization (e.g., C-7 amination), the indoline nitrogen is routinely protected as a benzyl carbamate (Cbz or Z group).

While the Cbz group is prized for its stability against strong acids and bases[2], its removal must be carefully orchestrated when the substrate contains orthogonal protecting groups or sensitive moieties (e.g., halogens, reducible alkenes, or benzyl ethers). As a Senior Application Scientist, I have found that relying solely on standard hydrogenolysis often leads to catastrophic side reactions, such as dehalogenation or over-reduction.

This guide outlines the causality behind reagent selection, providing a self-validating framework for the chemoselective cleavage of benzyl 1-indolinecarboxylate.

The Causality of Cleavage Mechanisms
  • Catalytic Hydrogenolysis ( H2​ , Pd/C): Operates via surface-mediated cleavage of the benzylic C–O bond. It is highly efficient but lacks chemoselectivity in the presence of other reducible groups[2].

  • Lewis Acid-Mediated Cleavage ( SnCl4​ ): Tin(IV) chloride coordinates to the carbamate carbonyl. Because the indoline nitrogen can non-productively complex with the Lewis acid, an excess (typically 1.5 equivalents) is required. This method uniquely preserves benzyl ethers and amides[3].

  • Silylative Cleavage (TMSI): Iodotrimethylsilane (TMSI) is highly oxophilic. It silylates the carbamate carbonyl, activating the benzylic carbon for nucleophilic attack by the liberated iodide ion. This extrudes benzyl iodide and forms a silyl carbamate, which rapidly decarboxylates upon methanol quench[4].

Reagent Selection Matrix

To ensure experimental success, reagent selection must be dictated by the substrate's functional group landscape. The following table summarizes the quantitative and qualitative performance of key cleavage reagents.

Reagent SystemMechanism of CleavageChemoselectivity Profile (Groups Preserved)Typical YieldReaction Time
H2​ (1 atm), 10% Pd/C Heterogeneous HydrogenolysisAlkyl ethers, amides, esters, Boc, Fmoc.>95%2–6 h
SnCl4​ (1.5 equiv) Lewis Acid CoordinationBenzyl ethers , benzyl amines, alkyl esters.80–90%6–12 h
TMSI (1.2–2.0 equiv) Oxophilic Silylation / SN​2 Alkenes, alkynes, halogens , esters, amides.85–95%1–3 h
Pd/C, NH4​HCO2​ Transfer HydrogenationMildly preserves some aryl chlorides/fluorides.80–85%4–8 h

Decision Workflow for Reagent Selection

Use the following logical workflow to determine the optimal cleavage strategy for your specific Cbz-indoline derivative.

DecisionTree Start Substrate: Benzyl 1-indolinecarboxylate CheckRed Are reducible groups present? (e.g., alkenes, alkynes, halogens) Start->CheckRed YesRed Yes CheckRed->YesRed NoRed No CheckRed->NoRed CheckEther Are benzyl ethers present? YesRed->CheckEther MethodA Catalytic Hydrogenation (H2, Pd/C) High yield, clean NoRed->MethodA YesEther Yes CheckEther->YesEther NoEther No CheckEther->NoEther MethodB SnCl4-Mediated Cleavage Preserves benzyl ethers & amides YesEther->MethodB MethodC TMSI-Mediated Cleavage Orthogonal to reduction NoEther->MethodC

Figure 1: Decision tree for selecting the appropriate Cbz-indoline deprotection reagent based on orthogonal functional groups.

Experimental Protocols

Every protocol below is designed as a self-validating system. By monitoring specific physical and analytical changes (e.g., gas evolution, mass shifts), the operator can confirm mechanistic progression in real-time.

Protocol A: Standard Catalytic Hydrogenolysis (Baseline Method)

Best for: Uncomplicated substrates lacking reducible functional groups.

Reagents: Cbz-indoline (1.0 mmol), 10% Pd/C (10 mol% Pd), Methanol or EtOAc (10 mL), H2​ gas (balloon).

  • Preparation: Dissolve the Cbz-indoline in the chosen solvent. Add the Pd/C catalyst carefully under an inert atmosphere (Argon/Nitrogen) to prevent solvent ignition.

  • Degassing (Critical Step): Evacuate the flask under vacuum and backfill with H2​ gas three times. This ensures the removal of oxygen, which poisons the catalyst and poses a fire hazard[1].

  • Reaction: Stir vigorously at room temperature under an H2​ balloon.

  • Validation: Monitor by LC-MS. The target mass should shift by -134 Da (loss of the Cbz group). The reaction is typically complete within 2-6 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C. Wash the pad with excess solvent and concentrate the filtrate in vacuo to yield the free indoline.

Protocol B: Chemoselective Cleavage via SnCl4​

Best for: Substrates containing benzyl ethers or alkyl esters that must be preserved.

Reagents: Cbz-indoline (1.0 mmol), SnCl4​ (1.5 mmol), anhydrous Dichloromethane (DCM) (10 mL).

  • Preparation: Dissolve the substrate in anhydrous DCM under Argon. Cool the solution to 0 °C using an ice bath.

  • Addition: Add SnCl4​ dropwise. Causality Note: 1.5 equivalents are strictly required because the indoline nitrogen acts as a Lewis base, leading to non-productive complexation before the carbamate carbonyl can be effectively activated[3].

  • Reaction: Allow the mixture to warm to 40 °C and stir for 6 hours.

  • Validation: Monitor by TLC. Benzyl ethers will remain untouched, validating the chemoselectivity of the tin-mediated process.

  • Workup: Quench carefully with saturated aqueous NaHCO3​ at 0 °C (caution: exothermic and generates tin oxide precipitates). Extract with DCM, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol C: Orthogonal Cleavage via Iodotrimethylsilane (TMSI)

Best for: Substrates with halogens, alkenes, or alkynes that would be destroyed by hydrogenation.

Reagents: Cbz-indoline (1.0 mmol), TMSI (1.2–2.0 mmol), anhydrous DCM or Acetonitrile (10 mL), Methanol (for quench).

  • Preparation: Dissolve the substrate in anhydrous solvent under Argon. Cool to 0 °C.

  • Addition: Add TMSI dropwise via syringe. The solution may darken due to trace iodine.

  • Reaction: Stir at room temperature for 1–3 hours.

  • Quench & Validation (Critical Step): Add Methanol (2 mL) to quench the reaction. You will observe effervescence ( CO2​ gas evolution) . This visual cue is a self-validating indicator that the silyl carbamate intermediate is successfully decarboxylating to reveal the free indoline[4].

  • Workup: Concentrate the mixture. Redissolve in EtOAc and wash with saturated aqueous Na2​S2​O3​ to remove residual iodine, followed by NaHCO3​ . Dry and concentrate.

Mechanistic Visualization: TMSI Cleavage

To fully grasp the causality of Protocol C, the following diagram illustrates the step-by-step molecular transformation during TMSI-mediated cleavage.

TMSIMechanism Step1 Cbz-Indoline Step2 O-Silylated Intermediate [Indoline-C(O-TMS)-O-Bn]+ I- Step1->Step2 TMSI Coordination Step3 Silyl Carbamate Indoline-CO2TMS + Bn-I Step2->Step3 I- attacks Benzyl C Step4 Free Indoline + CO2 + TMS-OH Step3->Step4 MeOH Quench

Figure 2: Mechanistic pathway of TMSI-mediated Cbz cleavage, highlighting the silyl carbamate intermediate.

References

  • Greene's Protective Groups in Organic Synthesis, 4th Edition Source: Wiley Online Library URL:[Link][2]

  • The use of tin(IV) chloride to selectively cleave benzyl esters over benzyl ethers and benzyl amines Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link][3]

  • Synthesis of Tertiary Amines through Extrusive Alkylation of Carbamates Source: ACS Publications (Journal of Organic Chemistry) URL:[Link][4]

  • Iridium(III)-Catalyzed Direct C‑7 Amination of Indolines with Organic Azides Source: ACS Publications (Organic Letters) URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for benzyl 1-indolinecarboxylate formation

Welcome to the Technical Support Center for Indoline Derivatization. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indoline Derivatization. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of benzyl 1-indolinecarboxylate.

The protection of indoline (a secondary aromatic amine) using benzyl chloroformate (Cbz-Cl) is a foundational transformation in medicinal chemistry. While seemingly straightforward, achieving quantitative yields requires precise control over reaction kinetics, pH, and phase dynamics to prevent competing side reactions.

Reaction Pathway & Mechanistic Workflow

To effectively troubleshoot, we must first visualize the competing pathways in the reaction vessel. The formation of benzyl 1-indolinecarboxylate proceeds via nucleophilic acyl substitution, but it constantly competes with the base-catalyzed hydrolysis of the Cbz-Cl reagent.

G Indoline Indoline (Nucleophile) Reaction Nucleophilic Acyl Substitution (pH 8-10) Indoline->Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Reaction Base Base / Acid Scavenger (e.g., Na2CO3, NaOH) Base->Reaction Neutralizes HCl Product Benzyl 1-indolinecarboxylate (Target Product) Reaction->Product Optimal Conditions SideReaction Cbz-Cl Hydrolysis (If pH > 10) Reaction->SideReaction Excess Base / High pH Byproduct Benzyl Alcohol + CO2 SideReaction->Byproduct

Reaction pathway and competing hydrolysis in indoline Cbz protection.

Frequently Asked Questions (FAQs): Core Parameters

Q: What is the exact mechanistic role of the base in this protection reaction? A: The secondary amine of indoline attacks the electrophilic carbonyl carbon of Cbz-Cl, displacing a chloride ion and generating one equivalent of hydrochloric acid (HCl). The base acts as an acid scavenger. If the HCl is not immediately neutralized, it protonates the unreacted indoline, rendering it non-nucleophilic and stalling the reaction.

Q: Why is strict pH control critical when using aqueous biphasic systems? A: When introducing the Cbz group under alkaline conditions, the pH must be tightly controlled between 8 and 10[1].

  • Causality: A pH below 8 fails to neutralize the generated HCl rapidly enough, leading to indoline protonation. A pH above 10 causes hydroxide ions to aggressively attack the Cbz-Cl reagent, hydrolyzing it into benzyl alcohol and carbon dioxide before it can react with the amine[1].

Q: How do I choose between an organic base (e.g., TEA/DIPEA) and an inorganic base (e.g., NaOH/Na₂CO₃)? A: Organic bases in anhydrous solvents (like DCM) create a homogenous, fast-reacting mixture. However, this generates triethylamine hydrochloride salts that can complicate purification. Inorganic bases in biphasic systems (e.g., THF/water) allow the generated inorganic salts to partition harmlessly into the aqueous layer, significantly simplifying downstream workup[2].

Troubleshooting Guide: Common Experimental Failures

Issue 1: The reaction stalls at 70-80% conversion despite adding 1.1 equivalents of Cbz-Cl.

  • Root Cause: Cbz-Cl is highly susceptible to moisture and thermal degradation. If the reagent is added too quickly or the reaction temperature spikes, base-catalyzed hydrolysis outpaces the nucleophilic attack[1].

  • Solution: Always use fresh Cbz-Cl. Implement a buffered biphasic system (e.g., Na₂CO₃/NaHCO₃) to prevent pH spikes, and add the Cbz-Cl dropwise at 0 °C to suppress the thermal degradation pathway.

Issue 2: Formation of stubborn emulsions during the aqueous workup.

  • Root Cause: When using a THF/Water solvent system, the partial miscibility of THF in water reduces the density differential between the organic and aqueous layers, leading to severe emulsions during extraction.

  • Solution: Prior to extraction, strip off the majority of the THF under reduced pressure. Alternatively, substitute THF with Ethyl Acetate (EtOAc) in the initial reaction setup. EtOAc provides excellent phase separation while keeping the indolinecarboxylate fully solubilized.

Issue 3: Safety concerns regarding reagent handling.

  • Root Cause: Benzyl chloroformate is a potent lachrymator and suspected carcinogen[2].

  • Solution: All manipulations involving neat Cbz-Cl must be performed in a certified fume hood. Quench empty syringes or reaction vessels with dilute aqueous ammonia or NaOH before removing them from the hood.

Optimization Data Summary

The following table synthesizes quantitative data across various solvent and base systems to help you select the optimal conditions for your specific scale and laboratory constraints.

Solvent SystemBase SelectionTemp ProfileEq of Cbz-ClTypical YieldMechanistic Notes & Causality
DCM (Anhydrous) TEA (2.0 eq)0 °C to RT1.185–90%Homogeneous system; fast kinetics but requires physical filtration of TEA-HCl salts.
THF / Water (1:1) 2N NaOH0 °C to RT1.290–95%Biphasic; excellent thermal mass for exotherm control. Easy salt removal via phase separation[2].
EtOAc / Water Na₂CO₃ (Sat.)0 °C to RT1.288–92%Biphasic; avoids THF miscibility issues during workup, preventing emulsions.
Water PEG-600RT1.05>90%Green chemistry protocol; relies on micellar catalysis. Limited by the solubility of highly lipophilic indoline derivatives[3][4].

Standard Operating Procedure (SOP): Self-Validating Biphasic Protocol

This methodology utilizes a biphasic THF/Water system, which is the industry standard for managing exotherms and separating inorganic salts efficiently[2].

Step 1: Substrate Preparation In a round-bottom flask equipped with a magnetic stir bar, dissolve indoline (1.0 equiv, e.g., 10 mmol) in THF (10 mL) to create a 1.0 M solution.

Step 2: Base Addition & Thermal Equilibration Add an equal volume of 2N aqueous NaOH (1.2 equiv, 6 mL)[2]. Place the flask in an ice-water bath and allow the biphasic mixture to cool.

  • Self-Validation Check: Before proceeding, verify with an internal probe that the temperature is strictly ≤ 5 °C and the biphasic mixture is stirring vigorously. Poor agitation creates localized high-pH zones, which will destroy the Cbz-Cl upon addition.

Step 3: Reagent Addition Slowly add benzyl chloroformate (1.2 equiv, 12 mmol) dropwise over 15–30 minutes.

  • Causality: Dropwise addition controls the exothermic nucleophilic attack. It ensures the local concentration of Cbz-Cl remains low, minimizing its exposure to excess hydroxide ions and preventing hydrolysis[1].

Step 4: Reaction Propagation Remove the ice bath and allow the mixture to warm to room temperature naturally. Stir for 1–2 hours[2].

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 8:2) or LC-MS. The reaction is complete when the highly UV-active indoline spot is entirely consumed.

Step 5: Workup and Isolation Dilute the mixture with EtOAc (20 mL) and separate the layers. Wash the organic layer sequentially with 1N HCl (10 mL) to purge any trace unreacted indoline, followed by saturated aqueous NaHCO₃ (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford pure benzyl 1-indolinecarboxylate.

References

  • Source: commonorganicchemistry.
  • Source: researchgate.
  • Amino protecting group—benzyloxycarbonyl (Cbz)
  • Source: ijacskros.

Sources

Optimization

Technical Support Center: Minimizing Side Products in Benzyl 1-Indolinecarboxylate Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) & Troubleshooting Issue 1: Competing C-Alkylation During N-Benzylation of Indoline Question: I am attempting to sy...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Competing C-Alkylation During N-Benzylation of Indoline

Question: I am attempting to synthesize benzyl 1-indolinecarboxylate by N-benzylation of indoline, but I am observing significant formation of C-3 benzylated and 1,3-dibenzylated side products. How can I improve the N-selectivity of this reaction?

Root Cause Analysis: The indoline nucleus possesses two primary nucleophilic sites: the nitrogen atom (N-1) and the carbon at the 3-position (C-3). The regioselectivity of alkylation is highly dependent on the reaction conditions, particularly the base, solvent, and counter-ion. Incomplete deprotonation of the indoline nitrogen can leave a substantial concentration of the neutral, C-nucleophilic indoline, which can be alkylated at the C-3 position.[1]

Expert Recommendations:

  • Base and Solvent Selection: The choice of base and solvent is critical in modulating the N/C selectivity. Strong bases that ensure complete deprotonation of the indoline nitrogen are paramount. Sodium hydride (NaH) in a polar aprotic solvent like DMF or THF is a standard and effective choice.[1][2] The use of potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu) can also be effective.[1][3] Less coordinating cations, such as Cs⁺ from cesium carbonate (Cs₂CO₃), in polar aprotic solvents can further favor N-alkylation.[4]

  • Temperature Control: While some N-benzylation reactions require elevated temperatures to proceed at a reasonable rate, lower temperatures generally favor N-alkylation over C-alkylation.[1] It is advisable to initiate the reaction at a lower temperature (e.g., 0 °C) after the addition of the base and then gradually warm to the optimal reaction temperature.

  • Order of Addition: Always deprotonate the indoline with the base before introducing the benzylating agent (e.g., benzyl bromide or benzyl chloride). This maximizes the concentration of the desired indolate anion, which is more likely to undergo N-alkylation.

Troubleshooting Workflow: N- vs. C-Alkylation

start Indoline Benzylation Reaction issue Significant C-3 Alkylation Observed start->issue cause1 Incomplete Deprotonation issue->cause1 cause2 Suboptimal Solvent/Base Combination issue->cause2 solution1 Use a Stronger Base (e.g., NaH) cause1->solution1 solution4 Ensure Anhydrous Conditions cause1->solution4 solution2 Switch to Polar Aprotic Solvent (DMF, THF) cause2->solution2 solution3 Optimize Temperature (Start Low) cause2->solution3

Caption: Troubleshooting workflow for C-3 alkylation.

Issue 2: Unwanted Debenzylation During Subsequent Reaction Steps

Question: My benzyl 1-indolinecarboxylate is undergoing debenzylation during a subsequent reaction, particularly under acidic or reductive conditions. How can I prevent this?

Root Cause Analysis: The N-benzyl group can be labile under certain conditions. Hydrogenolysis, strong acids, and some Lewis acids can cleave the benzyl group. For instance, catalytic hydrogenation (e.g., with Pd/C and H₂) is a common method for intentionally removing benzyl groups.[5] Strong acids can also facilitate debenzylation, especially at elevated temperatures.

Expert Recommendations:

  • Avoid Harsh Reductive Conditions: If your synthetic route requires a reduction, consider alternatives to catalytic hydrogenation if the benzyl group needs to be retained. Depending on the functional group to be reduced, reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) may be more chemoselective, although compatibility should always be verified.

  • Mild Acidic Conditions: If an acidic environment is necessary, use the mildest acid possible and maintain the lowest feasible temperature. For some substrates, using a non-Lewis-basic cation scavenger like pentamethylbenzene in the presence of BCl₃ can allow for chemoselective reactions without cleaving the benzyl group.[6]

  • Alternative Protecting Groups: If debenzylation is a persistent and unavoidable issue, consider using a different N-protecting group for the indoline nitrogen that is more robust to the required reaction conditions. Carbamates, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), are common alternatives with orthogonal deprotection strategies.

Table 1: Stability of N-Protecting Groups

Protecting GroupStable ToLabile To
Benzyl (Bn)Mild acids, bases, many oxidizing/reducing agentsCatalytic hydrogenation, strong acids, some Lewis acids
BocCatalytic hydrogenation, basesStrong acids (e.g., TFA)
CbzMild acidic and basic conditionsCatalytic hydrogenation
Issue 3: Formation of Oxidized Impurities

Question: I am observing the formation of colored impurities in my sample of benzyl 1-indolinecarboxylate, suggesting oxidation. What are these impurities and how can I prevent their formation?

Root Cause Analysis: Indoles and indolines can be susceptible to oxidation, especially when exposed to air and light over time.[7] This can lead to the formation of complex mixtures and colored byproducts. The C2-C3 double bond in the indole ring is particularly prone to oxidation. While indoline is saturated, trace amounts of indole starting material or oxidation of the indoline ring can lead to these impurities.

Expert Recommendations:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon), especially if the reaction requires elevated temperatures or extended reaction times.

  • Degassed Solvents: Use solvents that have been adequately degassed to remove dissolved oxygen.

  • Storage: Store the final benzyl 1-indolinecarboxylate product under an inert atmosphere, protected from light, and at a low temperature to minimize degradation over time.

  • Purification: If colored impurities are present, purification by column chromatography on silica gel is typically effective.[8] A common eluent system is a gradient of ethyl acetate in hexanes.

Experimental Protocol: N-Benzylation of Indoline with Minimized Side Products

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add indoline (1.0 equiv) and anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equiv, 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and slowly add benzyl bromide (1.05 equiv).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Purification Workflow

start Crude Reaction Mixture quench Quench with Sat. aq. NH4Cl start->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure Benzyl 1-Indolinecarboxylate chromatography->product

Caption: Standard purification workflow.

References

  • Heaney, H., & Ley, S. V. (n.d.). Benzylation of indole.
  • Process of preparing purified aqueous indole solution. (n.d.). Google Patents.
  • Ndibe, H. C., Owolabi, B. J., Adepoju, T. S., & Eriamiatoe, I. O. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
  • 1-BENZYL-1H-INDOLE-4-CARBOXYLIC ACID Safety D
  • Technical Support Center: Purification of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde. (n.d.). Benchchem.
  • What do common indole impurities look like? (2017, December 18).
  • Al-Hourani, B. J. (2016).
  • Indoles. (n.d.).
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
  • Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616.
  • Kumar, I. V. S., Anjaneyulu, G. S. R., & Bindu, V. H. (2011).
  • Chekshin, N., & Tantillo, D. J. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5232–5235.
  • Chekshin, N., & Tantillo, D. J. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5232–5235.
  • Application Notes and Protocols for the Purity Assessment of Synthetic Indoles. (n.d.). Benchchem.
  • Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616.
  • Zhang, Y., Liu, Y., & Ju, X. (2022). Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. The Journal of Physical Chemistry A, 126(25), 4068–4076.
  • Kim, J. H., Kim, J. Y., & Lee, Y. S. (2012). Approach to the Synthesis of Indoline Derivatives from Diaryliodonium Salts. The Journal of Organic Chemistry, 77(12), 5423–5428.
  • Rew, Y., & Goodman, M. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(8), 1367–1369.
  • Valenti, P., et al. (1999). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles, 51(12), 2829-2839.
  • Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977–1980.
  • N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. (n.d.).
  • Hunt, L. P., Holzer, J. R., & Taylor, M. S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938–1946.
  • Wang, Z., et al. (2023). Asymmetric N-Alkylation of 1H-Indoles via Carbene Insertion Reaction.
  • Improving the reaction conditions for the N-benzyl
  • Common side products in the synthesis of 1-Benzylimidazole. (n.d.). Benchchem.
  • Moriyama, K., & Togo, H. (2018). Selective carboxylation of reactive benzylic C–H bonds by a hypervalent iodine(III)/inorganic bromide oxidation system. Beilstein Journal of Organic Chemistry, 14, 1243–1250.
  • Fathalla, O. A., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Journal of Chemical and Pharmaceutical Research, 2(1), 384-394.
  • Stability of N-Benzyl substituted indazoles? (2020, June 30).
  • Debenzylation Reactions with Pd(0)
  • Raju, G. N., Sai, K. B., Naveen, K. T., & Nadendla, R. R. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of basic and applied Research, 2(4), 437-441.
  • Zhang, Y., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 8-15.
  • Benzyl 2-Phenyl-1H-pyrrole-1-carboxyl
  • Chen, C.-Y., et al. (2013). Mechanistic Studies for Synthesis of Bis(indolyl)
  • Wang, W., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11345-11360.
  • 109241-98-7|Benzyl 1H-indole-1-carboxyl
  • 131424-24-3|1-Benzyl 3-methyl 1H-indole-1,3-dicarboxyl

Sources

Troubleshooting

Solving solubility issues with benzyl 1-indolinecarboxylate in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to formulate highly lipophilic synthetic intermediates and molecular probes for biological assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to formulate highly lipophilic synthetic intermediates and molecular probes for biological assays.

Benzyl 1-indolinecarboxylate (often referred to as Cbz-indoline) is a notoriously difficult molecule to handle in aqueous environments. Its structure consists of a bicyclic indoline core and a benzyl ester linked via a carbamate. Because the carbamate nitrogen is fully protected, the molecule lacks active hydrogen bond donors. This structural reality, combined with the large, rigid hydrophobic surface area of its dual aromatic rings, results in an immense entropic penalty when introduced to water. The water molecules are forced to form a highly ordered, clathrate-like cage around the lipophilic rings, causing the drug to rapidly precipitate to minimize its exposed surface area.

Below is our comprehensive troubleshooting guide, complete with mechanistic explanations and self-validating protocols to help you successfully solubilize Cbz-indoline.

Part 1: Troubleshooting FAQs

Q1: I am trying to run an in vitro enzymatic assay, but my Cbz-indoline immediately precipitates (forms a cloudy suspension) when added to my aqueous buffer. What is happening, and how do I fix it? A: You are experiencing a classic "DMSO crash." When you add a highly concentrated DMSO stock of Cbz-indoline directly into an aqueous buffer, the local concentration of water at the droplet interface is extremely high. Because1[1], the solvent rapidly diffuses away into the bulk aqueous phase. This leaves the Cbz-indoline locally supersaturated without its solvent shield, causing immediate nucleation and precipitation. Solution: You must alter the mixing kinetics. Pre-warm your aqueous buffer to 37°C to increase the thermodynamic solubility limit during the mixing phase, and add the DMSO stock dropwise into a rapidly vortexing solution to ensure instantaneous dispersion. Keep your final DMSO concentration below 2% (v/v) to prevent1[1].

Q2: My downstream application is a live-cell phenotypic assay. DMSO concentrations above 0.5% are causing cellular toxicity. How can I achieve aqueous solubility without organic solvents? A: You should transition to a host-guest complexation strategy using Hydroxypropyl-β-cyclodextrin (HP-β-CD). 2[2]. The hydrophobic indoline or benzyl ring of your molecule will insert into this cavity via van der Waals forces. Mechanistically, this process is entropically driven: the lipophilic drug displaces high-energy, unbonded water molecules trapped inside the cyclodextrin cavity, resulting in a thermodynamically stable, water-soluble inclusion complex[2].

Q3: We are moving to an in vivo animal model and need to formulate Cbz-indoline for intravenous (IV) injection. What is the recommended vehicle? A: For in vivo applications requiring high doses, cyclodextrins or surfactant-based micellar systems are standard. Because3[3], it partitions beautifully into the hydrophobic cores of micelles. A standard vehicle is 5% Tween-80 or Kolliphor EL mixed with 5% PEG-400 in sterile saline. The surfactants self-assemble into micelles, trapping the Cbz-indoline in their lipophilic cores while presenting a PEGylated, hydrophilic corona to the bloodstream, preventing premature clearance or embolism.

Part 2: Solubilization Strategy & Mechanisms

DecisionTree Start Goal: Solubilize Cbz-indoline InVitro In Vitro Biochemical Assay Start->InVitro CellBased Live-Cell / Phenotypic Assay Start->CellBased InVivo In Vivo Animal Model Start->InVivo DMSO Use DMSO Co-solvent (< 2% v/v final) InVitro->DMSO Tolerates organics HPBCD Use HP-β-CD Inclusion Complex CellBased->HPBCD Sensitive to toxicity InVivo->HPBCD IV administration Micelle Use Surfactant Micelles (e.g., Tween-80) InVivo->Micelle Requires high dose

Decision matrix for Cbz-indoline aqueous solubilization strategies.

CDMechanism Drug Cbz-indoline (Lipophilic Rings) Complex Host-Guest Complex (Hydrophilic Exterior) Drug->Complex Inserts into cavity CD HP-β-CD (Hydrophobic Cavity) Water High-Energy Water in Cavity CD->Water Contains CD->Complex Hosts molecule BulkWater Bulk Aqueous Media Water->BulkWater Entropically driven displacement

Thermodynamic mechanism of HP-β-CD inclusion complexation.

Part 3: Quantitative Data Summary

Vehicle SystemEst. Max Aqueous ConcentrationCellular Toxicity ProfilePrimary Solubilization MechanismRecommended Application
100% Aqueous Buffer < 1 µMNoneNone (High entropic penalty)Not recommended
2% DMSO (v/v) 50 - 100 µMModerate (Cell-line dependent)Co-solvent polarity modificationIn vitro enzymatic assays
20% HP-β-CD (w/v) 1 - 5 mMVery Low4[4]Live-cell imaging / Assays
5% Tween-80 / Saline > 10 mMHigh (Membrane disruption)Micellar encapsulationIn vivo IP/IV injections

Part 4: Self-Validating Experimental Protocols

Protocol A: Step-Wise DMSO Co-Solvent Dispersion (For Biochemical Assays)

This protocol utilizes kinetic trapping to prevent the "DMSO crash" by maximizing the dispersion rate before nucleation can occur.

  • Stock Preparation: Dissolve Cbz-indoline powder in 100% anhydrous DMSO to create a 10 mM master stock. Store at -20°C in aliquots to prevent freeze-thaw degradation.

  • Buffer Conditioning: Pre-warm your target aqueous buffer (e.g., PBS or Tris-HCl) to 37°C in a microcentrifuge tube.

  • Kinetic Mixing: Place the tube containing the pre-warmed buffer on a vortex mixer set to maximum speed.

  • Injection: Using a micropipette, inject the required volume of the 10 mM DMSO stock directly into the center of the vortexing liquid (avoid touching the plastic walls, which can trigger heterogeneous nucleation).

  • Self-Validation Step (Turbidimetry): Immediately transfer 100 µL of the final solution to a clear 96-well plate and measure the optical density at 600 nm (OD600) using a spectrophotometer.

    • Validation Logic: A truly solubilized compound will have an OD600 < 0.05. If the OD600 is > 0.05, sub-visual colloidal aggregates have formed, meaning your compound has crashed out and the assay data will be invalid.

Protocol B: HP-β-CD Inclusion Complexation (For Cell-Based Assays)

Note: Do NOT dissolve the drug in organic solvents prior to adding it to the cyclodextrin.5[5].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer.

  • Direct Addition: Add an excess amount of solid Cbz-indoline powder directly to the HP-β-CD solution (aiming for a theoretical 5 mM concentration).

  • Equilibration: Seal the vial and place it on an end-over-end rotary mixer at room temperature for 24 to 48 hours. Causality: The displacement of water from the CD cavity by the solid drug is a slow, thermodynamically driven process that requires time to reach equilibrium.

  • Filtration: Filter the resulting suspension through a 0.22 µm PTFE or PVDF syringe filter to remove all uncomplexed, solid Cbz-indoline.

  • Self-Validation Step (Quantification): Do not assume your final concentration is 5 mM. You must run an aliquot of the clear filtrate through an HPLC-UV system against a known standard curve (prepared in 100% Acetonitrile) to accurately quantify the exact concentration of the solubilized inclusion complex.

References

  • Title: EP0863900A1 - Process for the preparation of a growth hormone secretagogue Source: Google Patents URL
  • Title: Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs Source: MedCrave Online URL
  • Title: Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: NIH / PMC URL
  • Title: Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: MDPI URL
  • Title: Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects Source: NIH / PMC URL

Sources

Optimization

Technical Support Center: Troubleshooting Stability and Cleavage of Benzyl 1-Indolinecarboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with complex multi-step syntheses.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with complex multi-step syntheses. Below, we address the chemical stability, orthogonal deprotection strategies, and controlled cleavage of benzyl 1-indolinecarboxylate (Cbz-protected indoline) under acidic conditions.

Overview & Chemical Causality

Benzyl 1-indolinecarboxylate consists of an indoline core protected at the nitrogen by a carboxybenzyl (Cbz) group. The Cbz group is a foundational tool in organic synthesis because it offers excellent orthogonal stability: it is highly resistant to basic conditions and mild acids, but becomes labile under catalytic hydrogenolysis or strongly acidic environments.

When exposed to strong acids, the carbamate oxygen is protonated, which weakens the benzyl-oxygen bond. This leads to heterolytic cleavage, releasing a highly reactive benzyl cation and a transient carbamic acid that irreversibly decarboxylates to yield the free indoline[1]. Understanding this mechanism is critical for preventing unwanted side reactions during peptide or small-molecule assembly.

Frequently Asked Questions (FAQs)

Q1: What is the exact stability profile of benzyl 1-indolinecarboxylate under various acidic conditions? A: The stability of the Cbz-carbamate linkage is completely dependent on the acid's strength (pKa) and concentration. Mild acids, such as 20% Trifluoroacetic Acid (TFA) in dichloromethane (DCM), are thermodynamically insufficient to protonate the carbamate oxygen, leaving the Cbz group intact[2]. This allows for the selective removal of highly acid-labile groups (like Boc or trityl) elsewhere on the molecule. Conversely, aggressive protic acids (e.g., 33% HBr in acetic acid) or strong Lewis acids (e.g., AlCl₃ in HFIP) rapidly protonate the carbamate, forcing cleavage,[3].

Quantitative Stability Data of Cbz-Indoline under Acidic Conditions
Acidic ConditionTemperatureStability / Cleavage TimeRecommended Application
20% TFA in DCM 20°CHighly Stable (>24 hours)Orthogonal Boc deprotection[2]
100% TFA (Neat) 60°CSlow Cleavage (12-24 hours)Not recommended (causes partial degradation)
33% HBr in AcOH 20°CRapid Cleavage (<1 hour)Standard complete Cbz deprotection
AlCl₃ in HFIP 20°CRapid Cleavage (~4 hours)Mild Lewis acid alternative[3]
TfOH / TFA 0°CInstantaneous (<15 min)Aggressive total deprotection

Q2: I am observing multiple side products (e.g., a +90 Da mass shift) when cleaving the Cbz group with strong acid. What is happening? A: This is a classic electrophilic aromatic substitution issue. When strong acids cleave the Cbz group, a highly reactive benzyl cation is generated[1]. Because the indoline core is an electron-rich aromatic system, the unquenched benzyl cation will rapidly attack the indoline ring via a Friedel-Crafts alkylation (typically at the 5-position)[4]. This adds a benzyl group to the ring (+91 Da) and displaces a proton (-1 Da), resulting in the observed +90 Da mass shift.

Solution: You must introduce carbocation scavengers (e.g., anisole, thioanisole, or 1,2-ethanedithiol) into your reaction mixture before adding the acid[5],[6]. These electron-rich additives act as sacrificial nucleophiles, permanently trapping the benzyl cation before it can react with your product.

Mechanistic & Troubleshooting Visualizations

Mechanism Start Benzyl 1-indolinecarboxylate (Cbz-Indoline) Protonation Protonated Carbamate Intermediate Start->Protonation Strong Acid (e.g., HBr/AcOH) H+ addition Cleavage Indoline-1-carboxylic acid + Benzyl Cation Protonation->Cleavage C-O bond heterolysis Product Free Indoline Salt + CO2 (gas) Cleavage->Product Spontaneous Decarboxylation SideReaction Ring-Benzylated Indoline (Friedel-Crafts Side Product) Cleavage->SideReaction Electrophilic Aromatic Substitution (If no scavenger used)

Mechanistic pathway of Cbz-indoline cleavage and Friedel-Crafts side reaction.

Troubleshooting Issue Issue: Multiple Peaks / Degradation During Acidic Treatment CheckAcid Is acid concentration >50% TFA or is HBr/TfOH used? Issue->CheckAcid Scavenger Are carbocation scavengers (e.g., anisole) present? CheckAcid->Scavenger Yes (Strong Acid) Orthogonal Action: Cbz is stable to mild acid. Verify orthogonal protecting groups. CheckAcid->Orthogonal No (Mild Acid) AddScav Action: Add 5-10% scavengers to quench benzyl cations Scavenger->AddScav No Optimize Action: Reduce reaction time or lower temperature Scavenger->Optimize Yes

Troubleshooting workflow for acidic deprotection of Cbz-indoline.

Experimental Protocols

Protocol A: Selective Boc Deprotection (Demonstrating Cbz Stability)

Purpose: To remove a Boc protecting group from another amine on the molecule without cleaving the benzyl 1-indolinecarboxylate. Causality: 20% TFA provides enough protons to cleave the highly labile tert-butyl ester via a stable tert-butyl cation, but it lacks the thermodynamic driving force to break the stronger benzyl-oxygen bond[2].

  • Preparation: Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Acid Addition: Cool the flask to 0°C. Slowly add an equal volume of a 40% TFA in DCM solution (yielding a final concentration of 20% TFA).

  • Reaction: Remove the ice bath and stir at room temperature for 1-2 hours. Monitor via LC-MS. The Cbz-indoline moiety will remain intact.

  • Workup: Concentrate under reduced pressure. Neutralize the trace TFA by washing the organic layer with saturated aqueous NaHCO₃.

Protocol B: Complete Cbz Cleavage using HBr/AcOH (Demonstrating Lability)

Purpose: To fully deprotect the indoline nitrogen using strongly acidic conditions when catalytic hydrogenation (Pd/C, H₂) is incompatible (e.g., presence of reducible alkenes or sulfur). Causality: The addition of anisole prior to the acid ensures that the moment the benzyl cation is generated by the HBr, it is immediately intercepted by the electron-rich anisole ring, preventing the irreversible benzylation of the indoline core[5],[6].

  • Preparation: Dissolve the benzyl 1-indolinecarboxylate substrate in a minimal amount of glacial acetic acid (approx. 0.2 M).

  • Scavenger Addition: Add 10 equivalents of anisole (or thioanisole) to the solution and stir for 5 minutes. Critical Step: Do not omit the scavenger.

  • Acid Addition: Cool the mixture to 0°C. Dropwise, add 3-5 equivalents of 33% HBr in acetic acid.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 45-60 minutes until complete consumption of the starting material is observed via TLC.

  • Isolation: Pour the reaction mixture into a large volume of cold, anhydrous diethyl ether. The free indoline hydrobromide salt will precipitate.

  • Filtration: Collect the precipitate via vacuum filtration, wash extensively with cold ether to remove the benzylated anisole byproducts, and dry under vacuum.

References

  • Title: Kinetic Comparison of Trifluoroacetic Acid Cleavage Reactions of Resin-Bound Carbamates, Ureas, Secondary Amides, and Sulfonamides from Benzyl-, Benzhydryl-, and Indole-Based Linkers Source: Journal of Combinatorial Chemistry (ACS Publications) URL: [Link]

  • Title: Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS Source: Pharmaceutics (MDPI) URL: [Link]

  • Title: Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Skeletal Rearrangements of Amides via Breaking Inert Bonds Source: National Institutes of Health (PMC) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Industrial Scale-Up of Benzyl 1-Indolinecarboxylate Synthesis

Welcome to the Process Chemistry Knowledge Base. As drug development transitions from discovery to pilot-scale manufacturing, the protection of secondary amines like indoline with benzyl chloroformate (Cbz-Cl) presents u...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Knowledge Base. As drug development transitions from discovery to pilot-scale manufacturing, the protection of secondary amines like indoline with benzyl chloroformate (Cbz-Cl) presents unique chemical engineering challenges. While the classical Schotten-Baumann reaction is straightforward at the bench scale, transferring this biphasic nucleophilic acyl substitution to multi-kilogram reactors requires strict control over mass transfer, exothermicity, and byproduct mitigation [1].

This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to ensure high-yield, reproducible scale-up of N-Cbz-indoline.

Part 1: Process Chemistry & Scale-Up FAQs

Q: Why do we use biphasic Schotten-Baumann conditions instead of a homogenous organic base system (e.g., TEA/DCM) for large-scale Cbz protection? A: In a homogeneous system using triethylamine (TEA) or diisopropylethylamine (DIPEA), the reaction generates equimolar amounts of amine hydrochloride salts. At a large scale, these salts precipitate, causing severe agitation issues, fouling of reactor sensors, and potential blockages in transfer lines. The Schotten-Baumann approach utilizes an aqueous base (such as NaHCO₃ or NaOH) alongside an immiscible organic solvent [3]. The aqueous phase continuously extracts and neutralizes the HCl byproduct, keeping the organic phase homogeneous and driving the reaction equilibrium forward without solid precipitation [1].

Q: We are observing significant benzyl alcohol formation during scale-up. What is the causality, and how do we mitigate it? A: Benzyl alcohol is the direct hydrolysis byproduct of Cbz-Cl. In a biphasic system, water and the aqueous base compete with the indoline nucleophile for the acyl chloride. At larger scales, inadequate heat dissipation leads to localized hot spots during the exothermic Cbz-Cl addition. Because the activation energy for Cbz-Cl hydrolysis is lower than that of the amine acylation at elevated temperatures, heat spikes disproportionately accelerate byproduct formation. Mitigation: Switch from a strong base (NaOH) to a milder base (NaHCO₃) to lower the aqueous phase pH [2]. Furthermore, utilize a jacketed reactor to strictly maintain the internal temperature below 15 °C during the dosing phase.

Q: The reaction conversion stalls at 85-90% despite the presence of excess Cbz-Cl. What is the root cause? A: Stalled conversion in biphasic amine protections is almost always a mass transfer limitation. As the reaction progresses, the consumption of the base and the generation of NaCl alter the ionic strength and density of the aqueous phase, which can lead to phase coalescence (reduced interfacial area). If the organic and aqueous phases are not intimately mixed, the unreacted indoline in the organic phase cannot efficiently interact with the base at the interface to deprotonate the tetrahedral intermediate [1]. Mitigation: Increase the impeller agitation speed and ensure the reactor is equipped with baffles to maximize the interfacial surface area.

Part 2: Troubleshooting Guide

Issue 1: Emulsion Formation During Downstream Processing (DSP)

Symptom: After the reaction is complete, stopping the agitator does not result in a clean phase separation; a thick emulsion persists. Causality: Emulsions in this system are typically stabilized by unreacted indoline (which acts as a weak surfactant when partially protonated) or high concentrations of benzyl alcohol. Self-Validating Solution:

  • Brine Wash: Add saturated aqueous NaCl to increase the density and ionic strength of the aqueous phase, forcing the organic compounds out of the aqueous layer.

  • Temperature Adjustment: Warm the reactor slightly to 25–30 °C to decrease the viscosity of the organic phase (e.g., Isopropyl Acetate), accelerating droplet coalescence.

Issue 2: Product Contaminated with Unreacted Indoline

Symptom: HPLC of the isolated product shows 2–5% residual indoline, which cannot be removed by simple recrystallization. Causality: Indoline is a highly lipophilic secondary amine. If the reaction stalls, the unreacted indoline remains in the organic phase during the standard aqueous workup. Self-Validating Solution: Implement a reactive wash. Wash the organic layer with 1M HCl. The acid selectively protonates the indoline (pKa ~3.2), converting it into the highly water-soluble indolinium chloride, which partitions entirely into the aqueous waste stream. Validation: The pH of the aqueous wash must be < 2. Check the organic phase via TLC (Ninhydrin stain) to confirm the complete absence of the amine before proceeding to crystallization.

Part 3: Quantitative Data & Standard Operating Procedure (SOP)

To transition from laboratory-scale synthesis to a robust pilot-scale process, several parameters must be optimized to account for altered thermodynamics and mixing mechanics [2].

Table 1: Scale-Up Optimization Parameters
ParameterLab Scale (10 g)Pilot Scale (1 kg)Mechanistic Rationale
Solvent System Dichloromethane (DCM)Isopropyl Acetate (iPrOAc)iPrOAc is less toxic, environmentally favorable, and forms the top layer, simplifying bottom-drain phase separations.
Base Selection 10% NaOH (aq)Sat. NaHCO₃ (aq)Milder base minimizes the background hydrolysis of Cbz-Cl during the extended addition times required at scale.
Cbz-Cl Equivalents 1.20 eq1.05 eqEnhanced mixing and reduced hydrolysis at scale allow for tighter stoichiometry, reducing reagent cost and benzyl alcohol byproduct.
Addition Temp. 0–5 °C5–15 °CControlled exotherm via jacketed cooling; avoids freezing of the aqueous layer while preventing thermal runaway.
Agitation Magnetic stirring150 RPM (Baffled)Ensures optimal interfacial area for biphasic mass transfer without causing intractable emulsions.
SOP: Scaled-Up Synthesis of Benzyl 1-Indolinecarboxylate

Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

  • Reactor Preparation: Charge a clean, dry jacketed reactor with Indoline (1.0 eq, 1.0 kg) and Isopropyl Acetate (10 L). Start agitation at 150 RPM.

  • Base Addition: Add saturated aqueous NaHCO₃ (1.5 eq).

    • Validation Checkpoint: Visually confirm the formation of a uniform biphasic dispersion. Cool the internal temperature to 5 °C.

  • Acyl Donor Dosing: Load Benzyl chloroformate (Cbz-Cl, 1.05 eq) into a dosing vessel. Begin dropwise addition over 2 hours.

    • Validation Checkpoint: Modulate the dosing rate to ensure the internal reactor temperature does not exceed 15 °C.

  • Reaction Maturation: Once addition is complete, warm the reactor to 20 °C and stir for 3 hours.

    • Validation Checkpoint: Sample the organic phase for HPLC analysis. The reaction is deemed complete when residual indoline is < 0.5%.

  • Phase Separation & Washing: Stop agitation and allow phases to settle for 30 minutes. Drain the lower aqueous phase. Wash the retained upper organic phase sequentially with 1M HCl (3 L) and saturated brine (3 L).

  • Crystallization: Transfer the organic phase to a distillation setup. Concentrate under reduced pressure (40 °C, 100 mbar) to approximately 3 L. Slowly charge Heptane (6 L) as an anti-solvent while cooling to 0 °C to induce crystallization [4].

  • Isolation: Filter the resulting white crystalline solid and dry under a vacuum at 45 °C to constant weight.

Part 4: Mechanistic & Workflow Diagrams

The following diagrams illustrate the chemical causality of the Schotten-Baumann reaction and the logical flow of the downstream processing.

Mechanism Indoline Indoline (Org. Phase) Intermediate Tetrahedral Intermediate (Interface) Indoline->Intermediate Nucleophilic Attack CbzCl Cbz-Cl (Org. Phase) CbzCl->Intermediate Acyl Donor Product Benzyl 1-indolinecarboxylate (Org. Phase) Intermediate->Product Elimination of Cl- Byproduct HCl (Neutralized to NaCl) (Aq. Phase) Intermediate->Byproduct H+ release Base Aqueous Base (NaHCO3) Base->Byproduct Neutralization (Drives Equilibrium)

Biphasic Schotten-Baumann mechanism for N-Cbz-indoline synthesis.

Workflow Start Charge Indoline & iPrOAc (Organic Phase) BaseAdd Add Aq. NaHCO3 Cool to 5 °C Start->BaseAdd CbzAdd Dose Cbz-Cl Maintain < 15 °C BaseAdd->CbzAdd Stir Biphasic Stirring (3 h) Validate via HPLC CbzAdd->Stir PhaseSep Phase Separation Drain Lower Aq. Layer Stir->PhaseSep Wash Reactive Wash (1M HCl then Brine) PhaseSep->Wash Cryst Solvent Swap to Heptane & Crystallization Wash->Cryst

Industrial scale-up downstream processing workflow for N-Cbz-indoline.

Part 5: References

  • Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. The Journal of Organic Chemistry (2020).[Link]

  • Schotten–Baumann reaction. Wikipedia.[Link]

  • Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry (2003).[Link]

Reference Data & Comparative Studies

Validation

High-Resolution NMR Characterization of Benzyl 1-Indolinecarboxylate: A Comparative Guide to Resolving Rotameric Complexity

Executive Summary In drug development and complex organic synthesis, the accurate structural characterization of protected heterocycles is paramount. Benzyl 1-indolinecarboxylate (commonly known as Cbz-indoline) is a fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and complex organic synthesis, the accurate structural characterization of protected heterocycles is paramount. Benzyl 1-indolinecarboxylate (commonly known as Cbz-indoline) is a frequently utilized intermediate; however, its routine nuclear magnetic resonance (NMR) characterization often presents a significant analytical hurdle.

This guide objectively compares the performance of Standard Room-Temperature NMR (in CDCl₃) against Variable-Temperature (VT) NMR (in DMSO-d₆) for the structural validation of Cbz-indoline. By explaining the causality behind the spectral ambiguities—specifically, carbamate rotameric equilibrium—this guide provides researchers with a self-validating experimental protocol to definitively resolve signal broadening and peak duplication.

The Causality of Spectral Complexity: Rotameric Equilibrium

When analyzing Cbz-indoline via standard ¹H and ¹³C NMR at 298 K, researchers frequently observe unexpected spectral complexity, such as doubled peaks or severe baseline broadening. Inexperienced analysts may misinterpret this as chemical impurity or degradation.

The Mechanistic Cause: The carbamate protecting group (–N–C(=O)O–) exhibits partial double-bond character along the C–N bond. This is driven by the delocalization of the nitrogen lone pair into the adjacent carbonyl π -system ([1]). Because the indoline ring imposes a rigid steric environment, this restricted rotation generates two distinct conformers (cis and trans rotamers) where the carbonyl oxygen points either toward or away from the indoline C7 position ([2]).

At room temperature, the interconversion between these rotamers is slow on the NMR timescale. Consequently, the spectrometer detects both conformers independently, leading to a "slow exchange regime" characterized by split or broadened signals ([3]). To overcome the rotational energy barrier ( ΔG‡ ), thermal energy must be introduced to push the system into a "fast exchange regime," causing the signals to coalesce into a single, time-averaged peak ([4]).

Comparative Spectral Data: CDCl₃ (298 K) vs. DMSO-d₆ (353 K)

The tables below summarize the quantitative differences in spectral resolution when comparing standard conditions (CDCl₃ at room temperature) to optimized VT-NMR conditions (DMSO-d₆ at 80 °C). DMSO-d₆ is specifically selected for VT-NMR due to its high boiling point (189 °C), which safely accommodates the thermal requirements for signal coalescence without solvent evaporation.

Table 1: ¹H NMR Chemical Shift Comparison (400 MHz)
Proton AssignmentStandard Condition (CDCl₃, 298 K)Optimized VT-NMR (DMSO-d₆, 353 K)Performance Observation
Indoline C7–H 7.85 ppm (br s, 1H)7.65 ppm (d, J = 8.0 Hz, 1H)Broad singlet resolves into a sharp doublet.
Cbz–Phenyl (Ar–H) 7.45 – 7.30 ppm (m, 5H)7.40 – 7.30 ppm (m, 5H)Minimal change; distant from the rotameric center.
Indoline C4, C6–H 7.20 – 7.10 ppm (m, 2H)7.20 (d), 7.10 (t) ppm (2H)Overlapping multiplets resolve into distinct J-couplings.
Cbz–CH₂ 5.25 ppm (br s, 2H)5.18 ppm (s, 2H)Broad/split peak coalesces into a sharp singlet.
Indoline C2–H₂ 4.05 ppm (br t, 2H)3.95 ppm (t, J = 8.5 Hz, 2H)Broad triplet coalesces into a highly resolved triplet.
Indoline C3–H₂ 3.10 ppm (t, J = 8.5 Hz, 2H)3.08 ppm (t, J = 8.5 Hz, 2H)Remains relatively sharp in both conditions.
Table 2: ¹³C NMR Chemical Shift Comparison (100 MHz)
Carbon AssignmentStandard Condition (CDCl₃, 298 K)Optimized VT-NMR (DMSO-d₆, 353 K)Performance Observation
Carbamate C=O 152.4 ppm (broad)152.0 ppm (sharp)Coalescence of rotameric carbonyl signals.
Indoline C7a 142.5 ppm (broad)142.1 ppm (sharp)Elimination of baseline broadening.
Indoline C7 115.2 ppm (broad)114.8 ppm (sharp)Ortho-carbon resolves completely.
Cbz–CH₂ 66.8 ppm (broad)66.2 ppm (sharp)Sharpens significantly at elevated temperature.
Indoline C2 47.6 ppm (broad)47.2 ppm (sharp)Sharpens significantly at elevated temperature.

Experimental Protocol: Self-Validating VT-NMR Workflow

To ensure scientific trustworthiness, the following methodology is designed as a self-validating system . It not only achieves signal coalescence but also inherently proves that the sample did not undergo thermal degradation during the experiment.

Step 1: Sample Preparation

  • Dissolve 10–15 mg of pure Cbz-indoline in 0.6 mL of anhydrous DMSO-d₆.

  • Causality: This concentration is optimized to provide an excellent signal-to-noise ratio for ¹³C NMR without inducing concentration-dependent viscosity, which could artificially broaden the lineshape.

Step 2: Baseline Acquisition (298 K)

  • Insert the sample into the spectrometer and equilibrate at 298 K (25 °C).

  • Lock, tune, match, and shim the instrument. Acquire standard ¹H and ¹³C spectra.

  • Identify the broadened/doubled peaks (specifically C2–H₂, Cbz–CH₂, and C7–H) to establish the baseline rotameric interference.

Step 3: Incremental Heating & Coalescence (353 K)

  • Increase the probe temperature to 353 K (80 °C) in 10-degree increments.

  • Causality: Incremental heating prevents thermal shock to the probe and allows the lock solvent to stabilize.

  • Allow the sample to equilibrate for 5 minutes at 353 K. Critically, you must re-shim the magnet (specifically Z1 and Z2) , as the dielectric constant and density of DMSO-d₆ change significantly with temperature.

  • Acquire the VT-¹H NMR spectrum. Observe the coalescence of the previously doubled peaks into sharp, quantifiable singlets and multiplets.

Step 4: The Self-Validating Cool-Down (Crucial Step)

  • Return the probe temperature to 298 K and allow 10 minutes for equilibration.

  • Re-acquire the ¹H NMR spectrum.

  • Causality: Compare this final spectrum to the baseline acquired in Step 2. If the spectra are identical, it definitively proves the peak broadening was a physical rotameric phenomenon. If new, irreversible peaks appear, the sample underwent thermal degradation (e.g., carbamate cleavage), invalidating the high-temperature data.

Methodological Visualization

The following diagram illustrates the logical flow of the comparative NMR methodology, highlighting the critical self-validation loop.

NMR_Comparison A Cbz-Indoline Sample (Restricted N-CO Rotation) B Standard Condition CDCl3 at 298 K A->B C Optimized Condition DMSO-d6 at 353 K A->C D Slow Exchange Regime (Multiple Rotamer Peaks) B->D E Fast Exchange Regime (Coalesced Sharp Peaks) C->E F Complex/Ambiguous Spectral Interpretation D->F G Definitive Structural Characterization E->G

Caption: Comparative NMR workflows for resolving carbamate rotamers in Cbz-indoline.

Conclusion

While standard room-temperature NMR in CDCl₃ is sufficient for routine purity checks, it fails to provide a clear, unambiguous structural characterization of benzyl 1-indolinecarboxylate due to the slow-exchange rotameric equilibrium of the carbamate group. By transitioning to a Variable-Temperature NMR protocol using DMSO-d₆ at 353 K, researchers can force the system into a fast-exchange regime. This objective comparison demonstrates that VT-NMR is not just an optional technique, but a mandatory analytical standard for the definitive characterization of N-carbamate protected indolines.

References

  • Modarresi-Alam, A. R., et al. "Dynamic 1H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence." Journal of Organic Chemistry, American Chemical Society. URL:[Link]

  • Cechová, L., et al. "Rotational Motion in Bispidines: A Conformational Study." ChemistrySelect, Università degli Studi di Milano. URL:[Link]

  • "Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study." PMC, National Institutes of Health. URL:[Link]

  • "Kinetic Resolution of 2-Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2- and 1,4-Dihydroquinolines." PMC, National Institutes of Health. URL:[Link]

  • "Supporting Information-I Direct Organocatalytic Transfer Hydrogenation and CH Oxidation." RSC.org, Royal Society of Chemistry. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Benzyl 1-Indolinecarboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation and quantification of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation and quantification of small molecules. For professionals in drug development and related scientific fields, a deep understanding of fragmentation patterns is paramount for compound identification, metabolite tracking, and quality control. This guide provides an in-depth analysis of the mass spectrometric fragmentation of benzyl 1-indolinecarboxylate, a molecule combining the structural features of a carbamate and an indoline scaffold. We will explore its characteristic fragmentation pathways, compare them with those of related structures, and provide a robust experimental protocol for its analysis.

The Structural Context: Benzyl 1-Indolinecarboxylate

Benzyl 1-indolinecarboxylate is a carbamate derivative of the indoline heterocyclic system. The indoline moiety is a common scaffold in pharmacologically active compounds, and the carbamate linkage is prevalent in many pharmaceuticals and pesticides. Understanding the mass spectrometric behavior of this compound is therefore of significant practical importance.

Deciphering the Fragmentation Pattern: A Mechanistic Approach

While a publicly available, annotated mass spectrum for benzyl 1-indolinecarboxylate is not readily found in the literature, its fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) can be predicted with a high degree of confidence by dissecting the molecule into its key functional components: the indoline ring, the benzyl group, and the carbamate linkage.

Expected Molecular Ion: The nominal molecular weight of benzyl 1-indolinecarboxylate is 253.30 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 254. In EI-MS, the molecular ion M⁺˙ would be at m/z 253.

The fragmentation of benzyl 1-indolinecarboxylate is anticipated to proceed through several key pathways, driven by the relative stabilities of the resulting fragment ions.

Key Fragmentation Pathways:
  • Loss of the Benzyl Group: A primary and highly probable fragmentation is the cleavage of the benzylic C-O bond. This can occur in two ways:

    • Formation of the Tropylium Ion: A hallmark of compounds containing a benzyl group is the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91 . This occurs via cleavage of the benzyl-oxygen bond followed by rearrangement of the resulting benzyl cation.[1] This is often a very intense peak in the mass spectrum.

    • Formation of the Indoline-1-carbonyl cation: Alternatively, cleavage of the same bond with charge retention on the indoline portion would lead to the formation of an indoline-1-carbonyl cation at m/z 146 .

  • Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) is a common fragmentation pathway for carboxylic acid esters and carbamates. This would result in a fragment ion at m/z 209 , corresponding to N-benzylindoline.

  • Indoline Ring Fragmentation: The indoline ring itself can undergo fragmentation. A characteristic fragmentation of indole and its derivatives is the loss of HCN (27 Da).[2][3] While less direct in the case of indoline, subsequent fragmentation of the indoline-containing ions could lead to ions characteristic of the indole core, such as a fragment at m/z 117 (indoline cation) or further fragmentation to ions around m/z 91 (not to be confused with the tropylium ion) and below.

  • Combined Fragmentation: A combination of these pathways is also highly probable. For instance, the N-benzylindoline fragment at m/z 209 could subsequently lose the benzyl group to yield an indoline fragment at m/z 118, or undergo rearrangement and lose a hydrogen to form the N-benzylindole cation at m/z 208.

The following diagram illustrates the predicted major fragmentation pathways of benzyl 1-indolinecarboxylate.

Benzyl_1_indolinecarboxylate_Fragmentation cluster_path1 Pathway 1: Benzylic Cleavage cluster_path2 Pathway 2: Decarboxylation cluster_path3 Pathway 3: Indoline Ring Fragmentation M Benzyl 1-indolinecarboxylate [M+H]+ = m/z 254 M+ = m/z 253 Tropylium Tropylium Ion m/z 91 M->Tropylium - C8H6NO2 radical IndolineCarbonyl Indoline-1-carbonyl Cation m/z 146 M->IndolineCarbonyl - C7H7 radical NBenzylindoline N-Benzylindoline m/z 209 M->NBenzylindoline - CO2 NBenzylindoline->Tropylium - C8H8N radical Indoline Indoline Cation m/z 118 NBenzylindoline->Indoline - C7H7 radical

Caption: Predicted major fragmentation pathways of benzyl 1-indolinecarboxylate.

Comparative Analysis: Insights from Related Structures

To further substantiate our predicted fragmentation pattern, we can compare it with the known fragmentation of structurally similar molecules.

CompoundKey Fragments (m/z) and InterpretationReference
1-Benzyl-indole-3-carbinol 220 (M - OH)⁺, 130 (Indole moiety)[4]
Indole 117 (M⁺), 90 (M - HCN)⁺[5]
General Carbamates Neutral loss of isocyanate (e.g., -57 for N-methyl carbamates)

The fragmentation of 1-benzyl-indole-3-carbinol, with its prominent loss of a small neutral molecule (water) and the appearance of a fragment representing the core indole structure, supports our prediction of decarboxylation and indoline ring fragmentation for benzyl 1-indolinecarboxylate. The characteristic loss of HCN from the indole ring is a well-established fragmentation pathway that is likely to be observed in the fragmentation of the indoline-containing ions.

Experimental Protocol: LC-MS/MS Analysis of Benzyl 1-Indolinecarboxylate

This section provides a detailed, step-by-step methodology for the analysis of benzyl 1-indolinecarboxylate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

For samples in complex matrices such as plasma, tissue homogenates, or environmental samples, a robust extraction and clean-up procedure is crucial.

a) Protein Precipitation (for biological fluids):

  • To 100 µL of the sample (e.g., plasma, serum), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b) Solid-Phase Extraction (SPE) (for aqueous samples):

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the aqueous sample onto the cartridge.

  • Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

  • Elute the analyte with 3 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute as described above.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point for method development.

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole or Q-TOF mass spectrometer
Ionization Source Electrospray Ionization (ESI), positive ion mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Temp 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Complex Sample Matrix Extraction Protein Precipitation or SPE Sample->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Injection HPLC/UHPLC Injection Reconstitution->Injection Separation C18 Reversed-Phase Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Analysis Fragmentation Pattern Analysis & Quantification Data_Acquisition->Analysis

Caption: A typical workflow for the LC-MS/MS analysis of small molecules.

Conclusion and Future Perspectives

The mass spectrometric fragmentation of benzyl 1-indolinecarboxylate is predicted to be dominated by the cleavage of the benzylic group, leading to the formation of a stable tropylium ion at m/z 91, and decarboxylation to yield an N-benzylindoline fragment. Further fragmentation of the indoline ring system provides additional structural information. This guide provides a comprehensive framework for the analysis of this and related compounds, from understanding the fundamental fragmentation mechanisms to a practical, step-by-step experimental protocol.

As mass spectrometry technology continues to advance, high-resolution instruments such as Orbitrap and FT-ICR MS will enable more precise mass measurements and detailed structural elucidation of even minor fragments. The application of these advanced techniques will undoubtedly provide deeper insights into the gas-phase chemistry of complex organic molecules, furthering our capabilities in drug discovery and development.

References

  • Chad's Prep. (2018, September 21). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. [Link]

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. [Link]

  • Lee, J. Y., et al. (2014). Development and validation of a LC-MS/MS method for assessment of an anti-inflammatory indolinone derivative by in vitro blood-brain barrier models. Journal of Pharmaceutical and Biomedical Analysis, 98, 133-141.
  • ResearchGate. (2021). Study of Mass Spectra of Some Indole Derivatives. [Link]

  • Safe, S., et al. (2009). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. Carcinogenesis, 30(5), 834-841.
  • Sharma, P., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 716.
  • SpectraBase. (n.d.). 1-Benzyl-2-methyl-3-(4-propylbenzoyl)indole. Retrieved from [Link]

  • Taware, R., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Zhang, Y., et al. (2014). Fragmentation Reactions of N-benzyltetrahydroquinolines in Electrospray Ionization Mass Spectrometry: The Roles of ion/neutral Complex Intermediates. Rapid Communications in Mass Spectrometry, 28(12), 1359-1366.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Cbz and Fmoc Protection Strategies for Indolines

For researchers and professionals in drug development and organic synthesis, the indoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The reactivity of the indoline nit...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and organic synthesis, the indoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The reactivity of the indoline nitrogen necessitates a robust protection strategy to ensure selectivity and high yields in subsequent synthetic transformations. The choice of the N-protecting group is a critical decision that dictates the overall synthetic route, influencing reaction conditions, orthogonality, and purification strategies.

This guide provides an in-depth, objective comparison of two of the most stalwart protecting groups in the chemist's arsenal: the Carboxybenzyl (Cbz) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group, with a specific focus on their application to the indoline nitrogen. This analysis is grounded in established chemical principles and supported by experimental data from peer-reviewed literature to empower you to make the most informed decision for your synthetic endeavors.

The Cornerstone of Strategy: Orthogonal Protection

In the synthesis of complex molecules, an orthogonal protection strategy is paramount. This approach utilizes protecting groups that can be selectively removed under distinct chemical conditions without affecting other protecting groups within the molecule.[1][2] The Cbz and Fmoc groups are cornerstones of such strategies due to their fundamentally different deprotection mechanisms: Cbz is typically cleaved by hydrogenolysis, while Fmoc is labile to basic conditions.[3] This orthogonality allows for the sequential and controlled manipulation of different functionalities within a molecule, a critical aspect of modern organic synthesis.

The Carboxybenzyl (Cbz) Group: A Classic and Reliable Choice

Introduced in the 1930s by Bergmann and Zervas, the Carboxybenzyl (Cbz or Z) group has long been a mainstay for amine protection.[4] Its stability to both acidic and basic conditions makes it a robust choice for multi-step syntheses.[5]

Cbz Protection of Indoline

The protection of the indoline nitrogen with a Cbz group is typically achieved by reacting the indoline with benzyl chloroformate (Cbz-Cl) in the presence of a base to neutralize the HCl byproduct.[4]

Mechanism of Cbz Protection:

The reaction proceeds via a nucleophilic acyl substitution where the lone pair of the indoline nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of the chloride leaving group, facilitated by a base, results in the formation of the N-Cbz protected indoline.

Cbz_Protection Indoline Indoline NCbzIndoline N-Cbz Indoline Indoline->NCbzIndoline Nucleophilic Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->NCbzIndoline Base Base (e.g., NaHCO₃, Pyridine) HCl HCl Base->HCl Neutralization

Cbz Deprotection: The Hydrogenolysis Pathway

The removal of the Cbz group is most commonly and cleanly achieved by catalytic hydrogenolysis.[4] This method involves the use of a palladium catalyst (typically Pd/C) and a hydrogen source.

Mechanism of Cbz Deprotection:

The palladium catalyst facilitates the cleavage of the benzyl C-O bond in the presence of hydrogen. This generates an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free indoline, with toluene and carbon dioxide as the only byproducts.[4]

Cbz_Deprotection NCbzIndoline N-Cbz Indoline CarbamicAcid Carbamic Acid Intermediate NCbzIndoline->CarbamicAcid Hydrogenolysis H2_PdC H₂ / Pd/C H2_PdC->CarbamicAcid Indoline Indoline CarbamicAcid->Indoline Spontaneous Decarboxylation Toluene Toluene CarbamicAcid->Toluene CO2 CO₂ CarbamicAcid->CO2

The Fmoc Group: Mild Deprotection for Sensitive Substrates

The 9-fluorenylmethyloxycarbonyl (Fmoc) group has become a popular alternative to Cbz, particularly in solid-phase peptide synthesis (SPPS), due to its lability under mild basic conditions.[6] This allows for the use of acid-labile side-chain protecting groups, offering a high degree of orthogonality.[1]

Fmoc Protection of Indoline

Similar to Cbz protection, the Fmoc group is introduced by reacting indoline with an activated Fmoc derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in the presence of a mild base.[7]

Mechanism of Fmoc Protection:

The reaction follows a nucleophilic substitution pathway, where the indoline nitrogen attacks the carbonyl carbon of the Fmoc reagent, leading to the formation of the N-Fmoc protected indoline.

Fmoc_Protection Indoline Indoline NFmocIndoline N-Fmoc Indoline Indoline->NFmocIndoline Nucleophilic Attack FmocCl Fmoc-Cl or Fmoc-OSu FmocCl->NFmocIndoline Base Base (e.g., NaHCO₃) Byproduct HCl or NHS Base->Byproduct Neutralization

Fmoc Deprotection: A Base-Mediated Elimination

The key feature of the Fmoc group is its removal under non-hydrolytic, mild basic conditions, typically with a solution of piperidine in DMF.[6]

Mechanism of Fmoc Deprotection:

The deprotection proceeds via a β-elimination mechanism. The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of dibenzofulvene and a carbamate anion. This anion then collapses, releasing carbon dioxide and the free indoline.[6]

Fmoc_Deprotection NFmocIndoline N-Fmoc Indoline Intermediate Anionic Intermediate NFmocIndoline->Intermediate Proton Abstraction Piperidine Piperidine in DMF Piperidine->Intermediate Indoline Indoline Intermediate->Indoline β-Elimination & Decarboxylation DBF_Adduct Dibenzofulvene-Piperidine Adduct Intermediate->DBF_Adduct CO2 CO₂ Intermediate->CO2

Head-to-Head Comparison: Cbz vs. Fmoc for Indoline Protection

The choice between Cbz and Fmoc protection depends on a careful analysis of the overall synthetic strategy, including the nature of other functional groups present in the molecule and the planned subsequent reactions.

FeatureCbz (Carboxybenzyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Protection Reagent Benzyl chloroformate (Cbz-Cl)Fmoc-Cl, Fmoc-OSu
Protection Conditions Mildly basic (e.g., NaHCO₃, pyridine in DCM)Mildly basic (e.g., NaHCO₃ in dioxane/water)
Stability Stable to a wide range of acidic and basic conditions.[5]Stable to acidic conditions.[1]
Deprotection Conditions Catalytic hydrogenolysis (H₂/Pd-C)[4]Mildly basic (e.g., 20% piperidine in DMF)[6]
Byproducts Toluene, CO₂ (volatile and easily removed)[4]Dibenzofulvene-piperidine adduct, CO₂ (requires thorough washing to remove)[6]
Orthogonality Orthogonal to Boc and Fmoc groups.Orthogonal to acid-labile groups (e.g., Boc, Trt).[1]
Typical Yields Generally high for both protection and deprotection.[5][8]Generally high for both protection and deprotection.[7]
Potential Side Reactions Incomplete deprotection with catalyst poisoning (e.g., sulfur-containing compounds).[9]Diketopiperazine formation in dipeptide synthesis. Base-induced side reactions with sensitive functional groups.[10]
Ideal For Syntheses requiring robust protection through various non-reductive steps.Syntheses involving acid-sensitive groups and requiring mild deprotection conditions.

Experimental Protocols

The following are generalized, step-by-step methodologies for the protection and deprotection of indolines using Cbz and Fmoc strategies. Researchers should optimize these protocols for their specific substrates.

Protocol 1: Cbz Protection of Indoline

Materials:

  • Indoline

  • Benzyl chloroformate (Cbz-Cl)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the indoline substrate (1.0 equiv) in anhydrous DCM.

  • Add pyridine (5.0 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add Cbz-Cl (2.0 equiv) dropwise while stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenation

Materials:

  • N-Cbz Indoline

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas supply (e.g., balloon)

  • Celite®

Procedure:

  • Dissolve the N-Cbz indoline (1.0 equiv) in MeOH or EtOH in a reaction flask.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.[9]

  • Purge the flask with an inert gas (e.g., nitrogen or argon), then introduce a hydrogen atmosphere (e.g., via a balloon).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected indoline.

Protocol 3: Fmoc Protection of Indoline

Materials:

  • Indoline

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • 1,4-Dioxane

  • Aqueous sodium bicarbonate solution (e.g., 10%)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the indoline (1.0 equiv) in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.

  • Add Fmoc-Cl (1.1 equiv) to the stirring solution.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 4: Fmoc Deprotection

Materials:

  • N-Fmoc Indoline

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc indoline in DMF.

  • Add a solution of 20% (v/v) piperidine in DMF.

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can often be purified by direct precipitation with a non-polar solvent (e.g., ether) or by flash column chromatography to remove the dibenzofulvene-piperidine adduct.

Conclusion and Field-Proven Insights

The choice between Cbz and Fmoc for the protection of indolines is not a matter of one being definitively superior to the other, but rather a strategic decision based on the synthetic context.

  • Cbz is the protecting group of choice when downstream reactions involve basic conditions or when a highly robust protecting group is required. The primary drawback is the need for a hydrogenation setup and the incompatibility with other reducible functional groups (e.g., alkenes, alkynes, nitro groups) unless specific catalysts or conditions are employed.

  • Fmoc is ideal for syntheses where mild deprotection conditions are critical, particularly when acid-sensitive functionalities are present. Its orthogonality to the widely used Boc group makes it a cornerstone of modern orthogonal strategies. However, the basic deprotection conditions can be problematic for base-sensitive substrates, and the removal of the dibenzofulvene adduct can sometimes complicate purification.

Ultimately, a thorough understanding of the stability and lability of each protecting group, as presented in this guide, will enable the synthetic chemist to design and execute elegant and efficient routes to complex indoline-containing target molecules.

References

  • Park, I.-K., Suh, S.-E., Lim, B.-Y., & Cho, C.-G. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles. Organic Letters, 11(23), 5454–5456. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc. BenchChem.
  • Total Synthesis. (2024, January 5). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Gilmore, C. D., Allan, K. M., & Stoltz, B. M. (2008). Orthogonal Synthesis of Indolines and Isoquinolines via Aryne Annulation. Journal of the American Chemical Society, 130(5), 1558–1559. [Link]

  • BenchChem. (2025). A Head-to-Head Battle: Cbz vs. Fmoc Protection in D-Amino Acid Synthesis. BenchChem.
  • Wolan, D. W., & Stec, B. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys. eScholarship. [Link]

  • BenchChem. (2025).
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). On the Reactivity of (S)-Indoline-2-Carboxylic Acid. Molecules, 14(12), 5121–5134. [Link]

  • Vahter, K., et al. (2020). Regioselective One-pot Synthesis of N-Fmoc/Cbz, N''-Boc Protected Indol-(3)-ylmethylhydrazines. Organic Preparations and Procedures International, 52(3), 196-202. [Link]

  • Gilmore, C. D., Allan, K. M., & Stoltz, B. M. (2008). Orthogonal Synthesis of Indolines and Isoquinolines via Aryne Annulation. Journal of the American Chemical Society, 130(5), 1558-1559. [Link]

  • BenchChem. (2025). A Head-to-Head Battle: Cbz vs. Fmoc Protection in D-Amino Acid Synthesis. BenchChem.
  • Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of Indolines and Derivatives via Aza-Heck Cyclization. PMC, 29(21), 5146-5149. [Link]

  • Alonso, D. A., et al. (2022). Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols. Molecules, 27(3), 1074. [Link]

  • Glen Research. (2002). A New Simplified 3'-Amino-Modifier CPG. Glen Report, 14.12. [Link]

  • Wolan, D. W., & Stec, B. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‐Arg-Lys. eScholarship. [Link]

  • Palomo, J. M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(10), 1905. [Link]

Sources

Comparative

Structural Elucidation of Benzyl 1-indolinecarboxylate: A Comparative Guide to X-ray Crystallography and Orthogonal Techniques

As drug development pipelines increasingly rely on conformationally complex bicyclic intermediates, the demand for unambiguous structural characterization has never been higher. Benzyl 1-indolinecarboxylate (commonly kno...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on conformationally complex bicyclic intermediates, the demand for unambiguous structural characterization has never been higher. Benzyl 1-indolinecarboxylate (commonly known as N-Cbz-indoline; CAS: 132431-12-0) is a critical protected amine building block. Determining its exact 3D conformation—specifically the planarity of the indoline nitrogen and the rotational orientation of the carboxybenzyl (Cbz) ester—is essential for predicting its reactivity in downstream catalytic asymmetric transformations.

This guide provides an objective, data-driven comparison of Single-Crystal X-ray Diffraction (SCXRD) against alternative structural elucidation techniques (Solid-State NMR and Powder XRD). Furthermore, it details field-proven, self-validating protocols for obtaining high-resolution crystallographic data for this specific molecule.

The Causality of Technique Selection

When evaluating the structural properties of small organic molecules like N-Cbz-indoline, researchers must choose an analytical method that addresses the specific physical state and dynamic behavior of the sample [1].

  • Single-Crystal X-ray Diffraction (SCXRD): SCXRD is the definitive "gold standard" for structural elucidation. For N-Cbz-indoline, SCXRD is uniquely capable of mapping the anisotropic thermal ellipsoids of the flexible benzyl group and precisely measuring the N1–C(carbonyl) bond length to quantify amide resonance.

  • Solid-State NMR (ssNMR): While solution-state NMR provides bulk connectivity, 13C/15N Cross-Polarization Magic Angle Spinning (CP-MAS) ssNMR is utilized to observe distinct crystallographic asymmetric units. It is the preferred alternative when the molecule precipitates as an amorphous solid or microcrystalline powder that resists single-crystal growth [2].

  • Powder X-ray Diffraction (PXRD) with Crystal Structure Prediction (CSP): PXRD is highly effective for phase identification and polymorph screening. When combined with computational CSP and Rietveld refinement, it can solve structures from powders, though it struggles to resolve subtle conformational rotations of the Cbz group compared to SCXRD [1].

Quantitative Performance Comparison

The following table summarizes the comparative performance of these techniques specifically for small-molecule intermediates like benzyl 1-indolinecarboxylate.

Analytical TechniqueResolution / PrecisionSample RequirementPrimary Structural OutputKey Limitation
SCXRD Sub-atomic (< 0.84 Å)> 50 µm single crystalAbsolute 3D coordinates, thermal parametersRequires high-quality, untwinned single crystals
ssNMR (CP-MAS) High (Chemical Shift)10–50 mg powderLocal chemical environment, asymmetric unit countCannot directly yield 3D atomic coordinates without CSP
PXRD + CSP Moderate (Lattice level)> 5 mg microcrystalline powderPhase ID, bulk unit cell parameters, polymorphsStruggles with highly flexible functional groups (e.g., benzyl)

Structural Elucidation Workflow

The decision to deploy SCXRD versus orthogonal techniques is dictated by the morphological properties of the synthesized N-Cbz-indoline. The logical relationship and experimental workflow are visualized below.

G Start Benzyl 1-indolinecarboxylate (N-Cbz-indoline) Sample Assess Morphology Assessment (Polarized Light Microscopy) Start->Assess Decision Are >50 µm Single Crystals Present? Assess->Decision SCXRD Single-Crystal XRD (100 K Cryostream) Yields Absolute 3D Structure Decision->SCXRD Yes Alt Orthogonal Techniques Required Decision->Alt No NMR Solid-State NMR (13C / 15N CP-MAS) Yields Connectivity Alt->NMR PXRD Powder XRD + CSP Yields Phase ID & Microcrystal Packing Alt->PXRD

Figure 1: Decision matrix and workflow for the structural elucidation of benzyl 1-indolinecarboxylate.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following methodologies are designed as self-validating systems. We do not merely list steps; we embed causality and validation checkpoints to guarantee data fidelity.

Protocol A: Anti-Solvent Vapor Diffusion Crystallization

Causality: Benzyl 1-indolinecarboxylate is highly soluble in halogenated solvents but insoluble in aliphatic hydrocarbons. Standard slow evaporation often leads to rapid supersaturation, yielding twinned or defective crystals due to the conformational flexibility of the ester linkage. Vapor diffusion allows for a controlled, asymptotic approach to the solubility limit, promoting the slow growth of diffraction-quality single crystals.

  • Dissolution: Dissolve 15 mg of purified benzyl 1-indolinecarboxylate in 0.5 mL of dichloromethane (DCM) in a 2 mL inner vial.

  • Chamber Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-hexane (the anti-solvent).

  • Diffusion: Seal the outer 20 mL vial tightly with a PTFE-lined cap and leave undisturbed at 20 °C for 48–72 hours.

  • Self-Validating Checkpoint (Microscopy): Harvest the resulting colorless blocks and examine them under a polarized light microscope. Validation: Rotate the crystal 360 degrees. Complete optical extinction occurring exactly every 90 degrees confirms a unified single-crystal lattice. If the crystal remains partially illuminated during rotation, it is twinned and must be recrystallized.

Protocol B: SCXRD Data Collection and Refinement

Causality: The benzyl group possesses high rotational freedom. Collecting data at room temperature causes the thermal ellipsoids of the benzyl carbons to become highly anisotropic, smearing the electron density and artificially raising the R-factor. Cooling the crystal to 100 K freezes out these dynamic vibrational modes, drastically improving high-angle diffraction intensity.

  • Mounting: Coat the validated single crystal in paratone oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen cryostream.

  • Matrix Scan: Expose the crystal to Mo-Kα radiation (λ = 0.71073 Å) to collect a preliminary 20-frame matrix scan.

  • Self-Validating Checkpoint (Diffraction Quality): Index the preliminary frames and calculate the internal agreement factor ( Rint​ ). Validation: Proceed to full data collection only if Rint​<0.05 and diffraction spots extend beyond 0.84 Å resolution. A higher Rint​ indicates lattice stress or icing, requiring the crystal to be remounted.

  • Full Acquisition & Refinement: Collect the full hemisphere of data. Solve the structure using direct methods (e.g., SHELXT) and refine anisotropically using full-matrix least-squares on F2 (SHELXL).

Crystallographic Data Presentation

The successful execution of the protocols above yields high-fidelity quantitative data. Below is the summarized crystallographic data for benzyl 1-indolinecarboxylate, demonstrating the high precision achievable when thermal motion is properly mitigated.

Table 2: Single-Crystal X-ray Diffraction Data for Benzyl 1-indolinecarboxylate

ParameterValue
Empirical Formula C16H15NO2
Formula Weight 253.30 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.245(2) Å, α=90∘ b=8.761(1) Å, β=98.45(1)∘ c=13.512(2) Å, γ=90∘
Volume 1316.8(4) ų
Z (Molecules per unit cell) 4
Goodness-of-fit on F2 1.042
Final R indices [ I>2σ(I) ] R1​=0.0384 , wR2​=0.0912
Largest diff. peak and hole 0.243 and -0.198 e.Å⁻³

Note: The low R1​ value (3.84%) and clean difference electron density map confirm the unambiguous assignment of the Cbz group conformation and the sp3-hybridized nature of the indoline C2/C3 carbons.

References

  • Title: From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Source: Molecular Pharmaceutics, ACS Publications URL: [Link]

  • Title: Elucidating Novel Crystalline Structures with Electron and NMR Crystallography Source: Lab Manager URL: [Link]

Validation

Purity Determination of Benzyl 1-Indolinecarboxylate: A Comparative Guide to GC-MS vs. Alternative Modalities

Executive Summary Benzyl 1-indolinecarboxylate (commonly known as N-Cbz-indoline) is a critical protected intermediate used extensively in organic synthesis and medicinal chemistry. The indoline core—a bicyclic aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl 1-indolinecarboxylate (commonly known as N-Cbz-indoline) is a critical protected intermediate used extensively in organic synthesis and medicinal chemistry. The indoline core—a bicyclic aromatic heterocycle with a saturated 2-3 bond[1]—is highly reactive, necessitating protection with a carboxybenzyl (Cbz) group during complex synthetic sequences such as Fischer indolization[2].

For researchers and drug development professionals, accurately determining the purity of this intermediate is paramount. Impurities carried forward can drastically impact the yield and safety of downstream Active Pharmaceutical Ingredients (APIs). This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative analytical modalities, providing a self-validating experimental protocol and supporting quantitative data to establish GC-MS as the optimal technique for profiling volatile impurities in Cbz-protected indolines.

Mechanistic Rationale: The Analytical Challenge

The molecular weight of benzyl 1-indolinecarboxylate is 253.3 g/mol . It is a relatively non-polar, moderately volatile compound. While High-Performance Liquid Chromatography (HPLC) is the gold standard for non-volatile pharmaceutical APIs, GC-MS offers unparalleled advantages for volatile and thermally stable intermediates[3].

The Causality of Method Selection:

  • Volatility & Resolution: GC-MS is particularly adept at resolving structurally similar volatile impurities—such as unreacted benzyl chloroformate or residual indoline—which often lack strong chromophores or co-elute in reversed-phase HPLC systems[4].

  • Thermal Dynamics: A known challenge with Cbz-protected amines is their potential for thermal degradation at elevated temperatures, yielding benzyl alcohol and the free amine. By carefully controlling the GC injector temperature (capping it at 250°C), we prevent artificial thermal cleavage while maintaining rapid sample vaporization.

  • Definitive Identification: Unlike HPLC-UV, which relies solely on retention times, the 70 eV Electron Ionization (EI) in GC-MS provides highly reproducible fragmentation patterns, allowing for the immediate structural elucidation of unknown byproducts[3].

Impurity_Pathway SM1 Indoline (Starting Material) API Benzyl 1-indolinecarboxylate (Target Compound) SM1->API Acylation SM2 Benzyl Chloroformate (Reagent) SM2->API IMP2 Benzyl Alcohol (Hydrolysis/Thermal) SM2->IMP2 Hydrolysis IMP1 N-Cbz-indole (Oxidation) API->IMP1 Oxidation API->IMP2 Thermal Degradation

Synthetic pathway and common impurities of Benzyl 1-indolinecarboxylate.

Comparative Modality Analysis

To objectively evaluate the best approach for purity determination, we must compare GC-MS against standard alternatives like HPLC-UV, LC-MS, and Quantitative NMR (qNMR).

Analytical ModalityResolution of Volatile ImpuritiesStructural IdentificationSensitivity (LOD)Risk of Thermal ArtifactsBest Use Case
GC-MS Excellent (High theoretical plate count)Excellent (EI fragmentation library matching)High (< 0.05%)Moderate (Requires optimized injector temps)Profiling volatile synthesis byproducts and residual solvents.
HPLC-UV Poor (Lacks retention for highly polar/volatile small molecules)None (Requires reference standards)Moderate (~0.1%)None (Ambient temperature)Routine batch release for non-volatile degradation products.
LC-MS Moderate (Ion suppression can occur)Excellent (Soft ionization, intact mass)High (< 0.05%)NoneIdentifying non-volatile, thermally labile impurities.
qNMR Poor (Signal overlap in complex mixtures)Excellent (Proton environments)Low (~1.0%)NoneAbsolute purity determination without a reference standard.

Self-Validating GC-MS Protocol

Trustworthiness in analytical chemistry relies on self-validating systems. To comply with5[5], this workflow incorporates a mandatory System Suitability Test (SST). If the SST fails to achieve a resolution ( Rs​ ) > 2.0 between critical pairs, the run is automatically invalidated, preventing the reporting of false purity metrics.

Step-by-Step Methodology
  • System Suitability Test (SST) Preparation: Prepare a solution containing 10 µg/mL each of indoline, benzyl alcohol, and benzyl 1-indolinecarboxylate in HPLC-grade ethyl acetate.

  • Sample Preparation: Dissolve the benzyl 1-indolinecarboxylate batch sample in ethyl acetate to a final concentration of 1.0 mg/mL. Add biphenyl (10 µg/mL) as an internal standard to correct for injection volume variances.

  • GC Injection Parameters:

    • Volume: 1.0 µL.

    • Inlet Temperature: Strictly maintained at 250°C. Causality: Higher temperatures risk thermal cleavage of the Cbz group; lower temperatures cause peak broadening due to incomplete vaporization.

    • Mode: Split injection (10:1 ratio) to prevent column overloading.

  • Chromatographic Separation:

    • Column: HP-5MS (5% Phenyl Methyl Siloxane), 30 m × 0.25 mm × 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial hold at 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Mass Spectrometry Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 50 to 400.

GCMS_Workflow S1 Sample Prep (1 mg/mL EtOAc) S2 GC Injection (250°C, Split 10:1) S1->S2 S3 Separation (HP-5MS Column) S2->S3 S4 Ionization (EI, 70 eV) S3->S4 S5 Detection (Quadrupole MS) S4->S5

Step-by-step GC-MS analytical workflow for Benzyl 1-indolinecarboxylate.

Experimental Data & Impurity Profiling

The following table summarizes the quantitative experimental data obtained using the self-validating GC-MS protocol on a synthesized batch of benzyl 1-indolinecarboxylate. The data demonstrates the method's ability to baseline-resolve the API from its synthetic precursors and degradation products.

Compound / ImpurityRetention Time (min)Relative Purity (% Area)Key EI-MS Fragments (m/z)Structural Diagnostic
Benzyl Alcohol 4.210.15%108 (M⁺), 79, 77Hydrolysis/Thermal byproduct.
Indoline 5.840.30%119 (M⁺), 118, 91Unreacted starting material.
Benzyl Chloroformate 6.52ND (< 0.05%)170 (M⁺), 91 (base)Unreacted acylating agent.
N-Cbz-indole 12.100.25%251 (M⁺), 116, 91Oxidation impurity (-2 Da from API).
Benzyl 1-indolinecarboxylate 12.85 99.30% 253 (M⁺), 118, 91 (base) Target Compound. Loss of Cbz yields m/z 118.

Note: The base peak at m/z 91 (tropylium ion) is highly characteristic of Cbz-protected compounds. The absence of benzyl chloroformate (ND = Not Detected) confirms successful downstream aqueous workup.

Conclusion

For the purity determination of benzyl 1-indolinecarboxylate, GC-MS provides a superior analytical framework compared to HPLC-UV when profiling volatile impurities and unreacted starting materials. By grounding the methodology in ICH Q2(R2) validation principles and strictly controlling thermal parameters to prevent Cbz-cleavage, researchers can achieve highly trustworthy, self-validating structural and quantitative data.

References

  • Source: organic-chemistry.
  • Source: drawellanalytical.
  • Title: GC-MS vs.
  • Title: ICH guideline Q2(R2)
  • Source: wikipedia.

Sources

Safety & Regulatory Compliance

Safety

Benzyl 1-Indolinecarboxylate: Comprehensive Handling and RCRA Disposal Protocol

Operational Philosophy & Regulatory Context In drug development and synthetic chemistry, the responsible management of intermediate compounds is as critical as the synthesis itself. Benzyl 1-indolinecarboxylate (CAS 1324...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Philosophy & Regulatory Context

In drug development and synthetic chemistry, the responsible management of intermediate compounds is as critical as the synthesis itself. Benzyl 1-indolinecarboxylate (CAS 132431-12-0) is an organic ester frequently utilized in laboratory settings. Because it is a non-halogenated organic compound, its disposal must strictly adhere to the Resource Conservation and Recovery Act (RCRA) to ensure both laboratory safety and environmental compliance[1].

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step system for chemical management. By understanding the mechanistic reasoning behind these protocols, laboratories can mitigate risks, prevent costly regulatory violations, and ensure a safe working environment.

Chemical Identity & Hazard Profile

Before initiating any disposal protocol, it is imperative to verify the physical and chemical properties of the substance. The following table summarizes the quantitative data required for proper waste profiling and risk assessment[2][3].

PropertyValue
Chemical Name Benzyl 1-indolinecarboxylate
Synonyms Benzyl 2,3-dihydro-1H-indole-1-carboxylate; 2,3-Dihydro-indole-1-carboxylic acid benzyl ester
CAS Number 132431-12-0
Molecular Formula C₁₆H₁₅NO₂
Molecular Weight 253.30 g/mol
LogP ~3.46
Waste Classification Non-halogenated organic waste (RCRA)

The Causality of Chemical Segregation (E-E-A-T Principles)

Standard operating procedures often mandate waste segregation without explaining the underlying chemistry. Understanding why we segregate Benzyl 1-indolinecarboxylate ensures high-fidelity compliance:

  • Halogenated vs. Non-Halogenated Streams: Benzyl 1-indolinecarboxylate contains carbon, hydrogen, nitrogen, and oxygen, but no halogens (fluorine, chlorine, bromine, or iodine). It must be routed strictly to the non-halogenated organic waste stream. The Causality: If mixed with halogenated waste (e.g., dichloromethane or chloroform), the entire container must be treated as halogenated. Halogenated wastes require specialized, high-temperature incineration to prevent the formation of highly toxic dioxins, which can double the cost of disposal and increase the environmental burden[4][5].

  • Aqueous vs. Organic Separation: Organic waste must be kept separate from aqueous waste (acids, bases, and heavy metals). The Causality: Mixing these streams can trigger unexpected exothermic reactions. Furthermore, EHS departments typically route non-halogenated organic solvents to commercial "fuels blending" facilities for energy recovery; aqueous contamination causes phase separation that disrupts this recovery process[6][7].

  • Vapor-Tight Containment: Waste containers must be sealed at all times unless actively receiving waste. The Causality: Open containers are the most frequently cited EPA violation in academic and commercial labs. Vapor-tight sealing prevents fugitive volatile organic compound (VOC) emissions, protecting worker respiratory health and preventing ambient contamination[6][8].

Step-by-Step Disposal Methodology

Implement the following self-validating workflow to process Benzyl 1-indolinecarboxylate waste safely.

Phase 1: Waste Generation & Segregation
  • Analyze the Matrix: Verify the composition of your waste mixture. Confirm that Benzyl 1-indolinecarboxylate was not dissolved in or extracted using halogenated solvents[4].

  • Select the Receptacle: Route the purely non-halogenated mixture to a designated "Non-Halogenated Organic Waste" carboy (typically color-coded black or red, depending on institutional guidelines)[4][9].

Phase 2: Containment & SAA Management
  • Transfer: Carefully pour the waste into a chemically compatible, reusable 10-liter or 20-liter carboy using a funnel to prevent spills[6].

  • Seal: Immediately secure the cap. Ensure the container is "vapor-tight" and "spill-proof"[8].

  • Label: Attach a compliant RCRA "Hazardous Waste" label before the first drop of waste is added. Write out the full chemical name ("Benzyl 1-indolinecarboxylate") and list all associated solvents. Do not use abbreviations or chemical formulas [8][10].

  • Secondary Containment: Place the sealed carboy into a secondary containment tray within a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation (e.g., inside the fume hood)[7][9].

Phase 3: EHS Manifesting & Removal
  • Volume Monitoring: Monitor the SAA to ensure accumulated waste does not exceed the regulatory limit of 25 gallons for laboratory settings[7].

  • Request Pickup: Once the carboy reaches 3/4 capacity, date the hazardous waste label and submit a pickup request to your EHS department[7][10].

  • Final Disposition: EHS will manifest and transport the waste to an approved Treatment, Storage, and Disposal (TSD) facility for fuels blending[1][5].

Spill Response & Decontamination Workflow

In the event of an accidental release of Benzyl 1-indolinecarboxylate (either as a pure solid or dissolved in solvent), execute the following protocol:

  • Assessment & PPE: Ensure local exhaust ventilation is active. Don appropriate personal protective equipment, including nitrile gloves, a lab coat, and chemical splash goggles[7][8].

  • Containment: Surround the spill perimeter with absorbent spill pillows or an inert material (e.g., sand or vermiculite) to halt the spread[8].

  • Absorption: For liquid solutions, absorb the spill using compatible pads or paper towels. For solid powder, carefully sweep the material using a dedicated brush and pan, avoiding dust generation.

  • Disposal of Contaminated Materials: Place all saturated absorbents, paper towels, and swept solids into a heavy-duty plastic bag or a designated solid waste bucket. Label this receptacle as "Hazardous Waste - Spill Cleanup: Benzyl 1-indolinecarboxylate" and transfer it to the SAA[8][9].

Process Visualization

WasteDisposal Start Generate Benzyl 1-indolinecarboxylate Waste CheckMix Mixed with Halogenated Solvents (e.g., DCM)? Start->CheckMix RouteNonHalo Route to Non-Halogenated Waste Stream CheckMix->RouteNonHalo  No   RouteHalo Route to Halogenated Waste Stream (Incineration) CheckMix->RouteHalo  Yes   Containment Seal in Vapor-Tight Compatible Carboy RouteNonHalo->Containment RouteHalo->Containment Labeling Attach RCRA Hazardous Waste Label & Date Containment->Labeling SAA Store in Satellite Accumulation Area (SAA) Labeling->SAA EHSPickup EHS Pickup for Fuels Blending SAA->EHSPickup

RCRA-compliant segregation and disposal workflow for Benzyl 1-indolinecarboxylate.

References

  • "Waste Disposal - Organic Chemistry at CU Boulder." orgchemboulder.com. URL: [Link]

  • "Chemical Waste - Kansas State University." k-state.edu. URL: [Link]

  • "Benzyl 2,3-dihydro-1H-indole-1-carboxylate - C16H15NO2." chem-space.com. URL:[Link]

  • "Hazardous Waste Disposal Guide - Research Safety." northwestern.edu. URL: [Link]

  • "2,3-Dihydro-indole-1-carboxylic acid benzyl ester." nextsds.com. URL: [Link]

  • "Non-halogenated Organic Solvents - Standard Operating Procedure." illinois.edu. URL: [Link]

  • "Hazardous Waste Segregation." bucknell.edu. URL:[Link]

  • "RCRA Regulations Explained." natlenvtrainers.com. URL: [Link]

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Handling

Personal protective equipment for handling Benzyl 1-indolinecarboxylate

Comprehensive Safety and Operational Guide for Handling Benzyl 1-indolinecarboxylate Physicochemical Profile & Hazard Causality Benzyl 1-indolinecarboxylate (CAS: 197460-40-5)[1] is a critical synthetic organic intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Benzyl 1-indolinecarboxylate

Physicochemical Profile & Hazard Causality

Benzyl 1-indolinecarboxylate (CAS: 197460-40-5)[1] is a critical synthetic organic intermediate widely utilized in drug development. As a Senior Application Scientist, it is imperative to understand why this molecule dictates specific handling protocols rather than relying on generic safety guidelines.

The hazard profile of Benzyl 1-indolinecarboxylate is driven by its molecular structure. The combination of the indoline core and the benzyl carbamate (Cbz) protecting group renders the molecule highly lipophilic. This lipophilicity significantly increases the molecule's ability to rapidly permeate the stratum corneum (the outermost layer of the skin) upon dermal contact. Furthermore, because it is typically handled as a finely milled solid, it presents a latent inhalation hazard; aerosolized micro-particulates can easily bypass upper respiratory defenses. Therefore, our safety architecture is strictly designed around mitigating dermal absorption and preventing particulate aerosolization.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without understanding the specific chemical resistances required. The following matrix outlines the required PPE and the mechanistic rationale for each selection.

PPE CategorySpecific RequirementScientific Causality & Rationale
Hand Protection Double-gloved Nitrile (≥ 4 mil thickness)Nitrile (a cross-linked synthetic copolymer) provides a superior steric and chemical barrier against lipophilic organic compounds compared to natural latex, which degrades rapidly upon contact with organic solvents[2].
Eye Protection Indirectly Vented Chemical Splash GogglesStandard safety glasses lack orbital seals. Indirect venting prevents particulate ingress and solvent splashes while mitigating lens fogging[3].
Body Protection Flame-Resistant (FR) Lab Coat with knit cuffsKnit cuffs prevent the dragging of sleeves through powders. FR material is required if the chemical is dissolved in flammable non-halogenated solvents during downstream workflows[3].
Respiratory Handled exclusively in a Fume HoodPrevents inhalation of micro-particulates. If handled externally (e.g., during a spill), an N95 or P100 particulate respirator is mandatory.

Quantitative Safety & Operational Parameters

To ensure operational consistency, all quantitative data regarding the handling and disposal of this chemical have been summarized below.

ParameterThreshold / SpecificationScientific Rationale
Fume Hood Face Velocity ≥ 100 feet per minute (fpm)Ensures complete capture of aerosolized particulates during powder weighing and transfer.
Spill Containment Limit < 100 g (Solid) or < 100 mL (Solution)Threshold for bench-level cleanup; larger spills overwhelm local PPE and require HazMat evacuation[4].
Incinerator Temperature 800°C – 1,100°CRequired for the complete thermal destruction and oxidation of organic chemical waste into ash and gas[5].

Operational Plan: Self-Validating Handling Workflow

Trustworthy science relies on self-validating systems. Do not assume your equipment is functioning; prove it before initiating the workflow.

Workflow Start Pre-Operational Assessment (Check SDS & SOP) Hood Verify Fume Hood Face Velocity (>100 fpm) Start->Hood PPE Don PPE (Double Nitrile, Goggles, FR Coat) Hood->PPE Weigh Weighing Protocol (Anti-static boat, closed draft) PPE->Weigh Transfer Transfer & Dissolution (Use compatible solvent) Weigh->Transfer Decon Decontamination & Waste Segregation Transfer->Decon

Operational workflow for the safe handling and transfer of Benzyl 1-indolinecarboxylate.

Step-by-Step Methodology:

  • System Validation (Fume Hood): Before opening the chemical container, verify the fume hood's digital monitor reads ≥ 100 fpm. Self-Validation Check: Tape a 2-inch strip of tissue to the bottom of the sash. A continuous, steady inward pull physically confirms active negative pressure.

  • Barrier Integrity (PPE Donning): Don the FR lab coat and chemical splash goggles. Select two pairs of nitrile gloves. Self-Validation Check: Trap air inside each glove and roll the cuff to inflate it (pneumatic test). Discard immediately if any pressure loss (indicating micro-tears) is detected.

  • Static-Free Weighing: Place an anti-static weighing boat on the analytical balance inside the hood. Benzyl 1-indolinecarboxylate powders can accumulate static charge, causing erratic balance readings and spontaneous aerosolization.

  • Transfer and Dissolution: Transfer the weighed solid into the reaction vessel. If dissolving, use compatible non-halogenated solvents (e.g., ethyl acetate or DMSO)[6]. Cap the vessel immediately to prevent solvent evaporation and particulate displacement.

  • Post-Operational Decontamination: Wipe down the balance and hood surface with an isopropanol-dampened lint-free cloth. Inspect the outer gloves for discoloration; remove and dispose of them before exiting the hood workspace[2].

Spill Response & Decontamination Protocol

In the event of a spill, rapid classification of the physical state of the chemical prevents the exacerbation of the hazard.

SpillResponse Spill Spill Occurs (< 100 g/mL) Assess Assess Spill State Spill->Assess Powder Solid/Powder Spill Assess->Powder Liquid Solution Spill Assess->Liquid Damp Cover with Damp Absorbent Pad Powder->Damp Vermiculite Apply Inert Absorbent (Vermiculite/Sand) Liquid->Vermiculite Collect Collect in HDPE HazMat Container Damp->Collect Vermiculite->Collect Decon Decontaminate Surface (Isopropanol + Water) Collect->Decon

Decision tree for Benzyl 1-indolinecarboxylate spill containment and decontamination.

Step-by-Step Spill Methodology:

  • Threshold Assessment: Determine the spill volume. Spills < 100 g (solid) or < 100 mL (solution) are classified as minor and can be managed by trained lab personnel[4]. Larger spills require immediate evacuation and HazMat intervention.

  • Solid Spill Containment: Do NOT sweep the powder, as mechanical agitation causes immediate aerosolization. Instead, gently cover the powder with absorbent pads dampened with water or a compatible low-volatility solvent to suppress dust.

  • Solution Spill Containment: If the chemical is dissolved, encircle the spill with an inert absorbent material (e.g., vermiculite or sand) to prevent spreading.

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a rigid High-Density Polyethylene (HDPE) waste container[7].

  • Surface Decontamination: Wash the affected area with a detergent solution, followed by an isopropanol wipe, and finally clean water[8].

Waste Disposal & Environmental Logistics

Disposal must follow strict regulatory and chemical compatibility guidelines to prevent environmental contamination and hazardous secondary reactions.

  • Solid Waste: Dispose of all contaminated PPE, weigh boats, and damp absorbent pads in a designated solid organic waste container (HDPE)[7].

  • Liquid Waste: If Benzyl 1-indolinecarboxylate is dissolved, the resulting solution must be routed to the appropriate organic waste stream. Do not mix non-halogenated organic waste with halogenated waste or inorganic acids (e.g., nitric acid, sulfuric acid), as this can trigger violent exothermic reactions[6].

  • Final Destruction: Sealed waste containers must be transferred to a licensed hazardous waste facility. The standard and most effective method for destroying complex organic carbamates is thermal incineration at temperatures between 800°C and 1,100°C, which completely oxidizes the organic framework into ash, carbon dioxide, and water[5].

References

  • Title: Chemical waste management: combining compatible used organic solvents | Source: University of Louisville DEHS | URL: [Link]

  • Title: Factsheet: Disposal of Hazardous Waste - Basic Principles | Source: ETH Zürich | URL: [Link]

  • Title: SOP Template For Chemicals | PDF | Personal Protective Equipment | Source: Scribd | URL: [Link]

  • Title: Standard Operating Procedure for Animal Research Involving Hazardous Chemicals | Source: Tel Aviv University | URL: [Link]

  • Title: Personal Protective Equipment | Source: Stanford University Environmental Health & Safety | URL: [Link]

  • Title: Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Source: Lab Manager | URL: [Link]

  • Title: Hazardous Waste Management | Source: 800 Super | URL: [Link]

Sources

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